Trimeprazine maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
179167-82-9 |
|---|---|
Molecular Formula |
C22H26N2O4S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WTHCVCKKSDUGIE-BTJKTKAUSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
179167-82-9 36506-71-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alimemazine maleate, Trimeprazine maleate |
Origin of Product |
United States |
Foundational & Exploratory
Trimeprazine Maleate: A Technical Analysis of its Mechanism of Action at the Histamine H1 Receptor
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of trimeprazine, a first-generation antihistamine of the phenothiazine class. It details the molecular interactions, downstream signaling consequences, and the broader pharmacological profile of the compound, with a core focus on its effects on the histamine H1 receptor.
Executive Summary
Trimeprazine (also known as alimemazine) is a phenothiazine derivative that primarily functions as a competitive antagonist at the histamine H1 receptor.[1][2][3] Its therapeutic effects as an antipruritic and sedative-hypnotic agent stem from this core mechanism.[4] By competitively binding to H1 receptors, trimeprazine blocks the action of endogenous histamine, thereby mitigating the symptoms of allergic reactions.[1][3] Quantitative data reveals a high affinity for the H1 receptor. The drug also exhibits notable affinity for other receptors, including muscarinic acetylcholine and dopamine receptors, which contributes to its broader pharmacological effects and side-effect profile.[2][5]
Core Mechanism at the Histamine H1 Receptor
Trimeprazine's primary mechanism of action is the competitive antagonism of histamine at the H1 receptor subtype.[1][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to effects on H1 receptors in both the periphery and the central nervous system (CNS).[2]
-
Competitive Antagonism: Trimeprazine competes with free histamine for binding sites on the H1 receptor.[1] This action does not activate the receptor but instead blocks histamine from binding, thus antagonizing its effects.[1][6] This blockade leads to a reduction in the negative symptoms associated with histamine release, such as itching, vasodilation, and increased capillary permeability.[1][2]
-
Inverse Agonism: Like virtually all H1-antihistamines, trimeprazine likely functions as an inverse agonist rather than a neutral antagonist.[7] This means it reduces the constitutive activity of the G-protein coupled H1 receptor, further stabilizing it in an inactive state, even in the absence of histamine.
Quantitative Data: Receptor Binding & Functional Inhibition
The affinity of trimeprazine for the histamine H1 receptor and other targets has been quantified through various assays. This data is crucial for understanding its potency and selectivity.
| Parameter | Target | Value | Assay Type | Source |
| Ki (Inhibition Constant) | Histamine H₁ Receptor | 0.72 nM | Radioligand Binding Assay | [5] |
| Ki (Inhibition Constant) | Muscarinic Acetylcholine Receptors (mAChRs) | 38 nM | Radioligand Binding Assay | [5][8] |
| IC₅₀ (Half-maximal Inhibitory Conc.) | Anti-IgE-induced Histamine Release | 19 nM | Functional Assay (Human Lung) | [5] |
Downstream Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Trimeprazine's antagonism prevents the initiation of this signaling cascade.
Histamine-Mediated H1 Receptor Activation:
-
Histamine binds to the H1 receptor.
-
The receptor activates the Gq protein complex.
-
The Gαq subunit activates Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG, along with Ca²⁺, activates Protein Kinase C (PKC).
-
These events lead to downstream cellular responses like smooth muscle contraction and increased vascular permeability.[9]
By blocking the initial binding of histamine, trimeprazine prevents this entire cascade from occurring.
Experimental Protocols & Methodologies
The quantitative data presented above is derived from specific in-vitro experiments. The following are generalized protocols for these key assays.
Radioligand Binding Assay (for Ki Determination)
Principle: This assay measures the affinity of a drug (the "competitor," trimeprazine) for a receptor by quantifying its ability to displace a known radioactive ligand that binds to the same receptor.
Methodology:
-
Membrane Preparation: A tissue source rich in H1 receptors (e.g., bovine brain) is homogenized and centrifuged to isolate cell membranes.[8]
-
Incubation: The membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine).[8]
-
Varying concentrations of the unlabeled competitor drug (trimeprazine).
-
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of trimeprazine that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Inhibition of IgE-Mediated Histamine Release
Principle: This functional assay measures the ability of a drug to prevent the release of histamine from mast cells or basophils following an allergic stimulus.
Methodology:
-
Tissue Preparation: Fragments of human lung tissue, rich in mast cells, are obtained and prepared.
-
Sensitization & Pre-incubation: The tissue is sensitized with IgE and then pre-incubated for a set time with varying concentrations of trimeprazine.
-
Challenge: The tissue is challenged with an anti-IgE antibody, which cross-links the IgE on mast cells and triggers degranulation and histamine release.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured, often using a sensitive technique like HPLC or a fluorometric assay.
-
Data Analysis: The concentration of trimeprazine that inhibits 50% of the histamine release (IC₅₀) is calculated by comparing the release in the presence of the drug to the maximum release (positive control) and baseline (negative control).[5]
Broader Pharmacological Profile & Structure-Activity Relationship
While potent at the H1 receptor, trimeprazine's effects are not entirely selective. Its chemical structure, a phenothiazine derivative, results in interactions with other receptors.[2]
-
Anticholinergic Activity: Trimeprazine is an antagonist at muscarinic acetylcholine receptors, with a Ki of 38 nM.[5][8] This action is responsible for common side effects like dry mouth, blurred vision, and urinary retention.[2]
-
Antidopaminergic Activity: As a phenothiazine, it also antagonizes dopamine D2 receptors, which underlies its antiemetic (anti-nausea) properties.[2]
-
Other CNS Effects: Interactions with serotonin and other neurotransmitter systems contribute to its pronounced sedative effects.[2]
The structure-activity relationship (SAR) for phenothiazine antihistamines like trimeprazine dictates their function. Key features include a two-to-three-carbon branched alkyl chain separating the phenothiazine ring system from a terminal tertiary amine.[3] This branching is crucial; unbranched chains are more typical of phenothiazine antipsychotics.[3]
Conclusion
Trimeprazine maleate exerts its primary therapeutic effects through high-affinity, competitive antagonism of the histamine H1 receptor, preventing the downstream Gq/PLC/IP₃ signaling cascade. Its classification as a first-generation agent is underscored by its ability to cross the blood-brain barrier and its significant sedative properties. The drug's broader pharmacological profile, including anticholinergic and antidopaminergic activities, is a direct result of its phenothiazine structure and contributes to both its therapeutic versatility as an antiemetic and its characteristic side effects. A comprehensive understanding of this multi-receptor action is essential for its appropriate clinical application and for the development of more selective future antihistamines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 3. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Alimemazine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. alimemazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Histamine receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Central Nervous System Effects of Trimeprazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine, a phenothiazine derivative, exerts a range of effects on the central nervous system (CNS), primarily through its potent antagonism of histamine H1 receptors. This activity is the foundation of its sedative and hypnotic properties. Furthermore, trimeprazine interacts with other key neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways, contributing to a complex pharmacological profile that includes antiemetic and anxiolytic-like effects. This technical guide provides a comprehensive overview of the CNS effects of trimeprazine maleate, presenting quantitative data on its receptor binding affinities, pharmacokinetic parameters, and detailed methodologies for key preclinical and clinical assessments. Visualizations of its primary mechanism of action and relevant experimental workflows are provided to facilitate a deeper understanding of its neuropharmacological properties.
Introduction
Trimeprazine, also known as alimemazine, is a first-generation antihistamine with prominent sedative properties.[1] While its primary clinical applications have been in the management of pruritus and as a pre-anesthetic sedative, its interactions with multiple CNS targets warrant a detailed examination for researchers and drug development professionals.[1][2] Understanding the intricate neuropharmacology of trimeprazine can provide insights into the development of novel therapeutics targeting sleep, anxiety, and other CNS disorders. This guide synthesizes the available technical data on trimeprazine's CNS effects, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
Trimeprazine's primary mechanism of action in the CNS is the blockade of histamine H1 receptors.[3] Histamine is a crucial neurotransmitter involved in promoting wakefulness, and by antagonizing its action, trimeprazine induces sedation and hypnosis.[4]
Beyond its antihistaminic activity, trimeprazine exhibits affinity for other CNS receptors, which contributes to its broader pharmacological profile. It possesses anticholinergic properties through its interaction with muscarinic acetylcholine receptors.[3] Additionally, as a phenothiazine, it interacts with dopamine and serotonin receptors, although specific high-affinity binding data for these receptors is not extensively documented in readily available literature.[5] This multi-target engagement is responsible for its antiemetic and potential anxiolytic-like effects.[4][6]
Receptor Binding Affinities
The affinity of trimeprazine for various CNS receptors has been characterized through in vitro radioligand binding assays. This quantitative data is crucial for understanding its potency and selectivity.
| Receptor | Ki (nM) | Assay Method | Reference |
| Histamine H1 | 0.72 | Radioligand Binding Assay | [3] |
| Muscarinic Acetylcholine | 38 | Radioligand Binding Assay | [3] |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
The primary signaling pathway affected by trimeprazine in the CNS is the histamine H1 receptor-mediated pathway. Blockade of this G-protein coupled receptor (GPCR) in neurons of the tuberomammillary nucleus (TMN) of the hypothalamus, the primary source of histamine in the brain, leads to a reduction in wakefulness-promoting signals to other brain regions.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of trimeprazine influence its onset, duration, and intensity of CNS effects.
| Parameter | Value | Species | Administration | Reference |
| Time to Peak Concentration (Tmax) | ||||
| Syrup | 3.5 ± 0.22 h | Human (Adults) | Oral (5 mg) | [5] |
| Tablet | 4.5 ± 0.43 h | Human (Adults) | Oral (5 mg) | [5] |
| 1-2 h | Human (Children) | Oral (3 mg/kg) | [7] | |
| Terminal Phase Half-life (t½) | 4.78 ± 0.59 h | Human (Adults) | Oral (5 mg) | [5] |
| 6.8 h (median) | Human (Children) | Oral (3 mg/kg) | [7] | |
| Plasma Protein Binding | > 90% | Human | - | [5] |
| Relative Bioavailability (Tablet vs. Syrup) | ~70% | Human | Oral | [5] |
Pharmacodynamics: CNS Effects
Trimeprazine's interactions with CNS receptors manifest in a variety of observable effects, including sedation, alterations in sleep architecture, and potential anxiolytic-like activity.
Sedation and Hypnotic Effects
The most prominent CNS effect of trimeprazine is sedation, which is a direct consequence of its potent histamine H1 receptor antagonism.[4] Clinical studies have investigated its efficacy as a hypnotic.
A study in healthy volunteers demonstrated that a 10 mg dose of trimeprazine increased REM sleep and slow-wave (SW) sleep.[8] Interestingly, a 20 mg dose did not produce a significant change, suggesting a complex dose-response relationship.[8] Importantly, no significant REM rebound was observed upon withdrawal of the drug.[8] In children with night waking, trimeprazine treatment was associated with significantly fewer awakenings, less time awake at night, and more overall nighttime sleep compared to placebo.[4]
Anxiolytic-like Effects
Antiemetic Effects
The antiemetic action of trimeprazine is attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[6] This is a characteristic feature of many phenothiazine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CNS effects of trimeprazine.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a drug for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the pellet to remove endogenous ligands and resuspend in assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of unlabeled trimeprazine.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a filter mat to trap the membranes with bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of trimeprazine.
-
Determine the IC50 (the concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This in vivo behavioral assay is used to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor, with two opposing arms open and two enclosed by walls.
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer trimeprazine or vehicle (control) via an appropriate route (e.g., intraperitoneal injection) at a specified time before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.
-
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation:
-
Under anesthesia, a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex).
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.
-
Trimeprazine is administered, and dialysate collection continues to monitor changes in neurotransmitter concentrations.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the levels of dopamine, serotonin, and their metabolites.
-
-
Data Analysis:
-
Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of trimeprazine on neurotransmitter release and metabolism.
-
Conclusion
This compound's effects on the central nervous system are multifaceted, extending beyond its primary role as a histamine H1 receptor antagonist. Its interactions with dopaminergic, serotonergic, and cholinergic systems contribute to a complex pharmacological profile that includes sedative, hypnotic, antiemetic, and potential anxiolytic-like properties. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the neuropharmacology of trimeprazine and to explore its potential for the development of novel CNS-active agents. Further research is warranted to fully elucidate its binding affinities at a wider range of CNS receptors and to establish clear dose-response relationships for its various behavioral effects in preclinical models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Controlled trial of trimeprazine tartrate for night waking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of mitragynine in the open-field and elevated plus-maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled clinical investigation of trimeprazine as a sleep-inducer in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimeprazine Maleate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine maleate, a phenothiazine derivative, is a first-generation antihistamine with additional sedative, antiemetic, and anticholinergic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its multifaceted mechanism of action as a receptor antagonist and furnishes detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and pharmacological studies involving this compound.
Chemical Structure and Identification
Trimeprazine, also known as alimemazine, is chemically designated as N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1]. The maleate salt is formed by the reaction of trimeprazine with maleic acid.
The core structure of trimeprazine features a phenothiazine nucleus, which consists of two benzene rings fused to a central 1,4-thiazine ring. A dimethylaminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring system.
Table 1: Chemical Identification of Trimeprazine and this compound
| Identifier | Trimeprazine (Free Base) | This compound |
| IUPAC Name | N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1] | (Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
| CAS Number | 84-96-8[1] | 179167-82-9 |
| Molecular Formula | C18H22N2S[1] | C18H22N2S·C4H4O4[1] |
| Molecular Weight | 298.45 g/mol [2][3] | 414.52 g/mol |
| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C[1] | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
| InChI Key | ZZHLYYDVIOPZBE-UHFFFAOYSA-N[1] | WTHCVCKKSDUGIE-BTJKTKAUSA-N |
Physicochemical Properties
The physicochemical properties of trimeprazine and its maleate salt are crucial for its formulation, delivery, and pharmacokinetic profile. The free base is crystalline at room temperature and exhibits limited water solubility. The maleate salt form generally offers different solubility characteristics which can be advantageous in specific formulation contexts[1].
Table 2: Physicochemical Properties of Trimeprazine
| Property | Value |
| Melting Point | 68 °C[2][3][4] |
| Boiling Point | 150-175 °C at 0.3 mmHg[2][3] |
| Water Solubility | 0.942 mg/L[3][4] |
| Solubility in other solvents | Soluble in DMSO[1]; Slightly soluble in alcohol (tartrate salt)[5] |
| pKa (basic) | 9.00 - 9.11[3][5] |
| LogP (Octanol/Water) | 4.6 - 4.71[4][5] |
Mechanism of Action and Signaling Pathways
Trimeprazine exerts its pharmacological effects through the antagonism of several key receptors, leading to a range of physiological responses. Its primary action is as a competitive antagonist of histamine H1 receptors, but it also demonstrates significant activity at dopamine D2, muscarinic acetylcholine, and serotonin receptors[6].
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, trimeprazine competitively binds to H1 receptors on various cells, including those on nerve endings, smooth muscles, and glandular cells. This blocks the action of endogenous histamine, thereby alleviating the symptoms of allergic reactions such as itching, swelling, and redness[6].
Dopamine D2 Receptor Antagonism
Trimeprazine's antiemetic effects are attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain[6]. By blocking dopamine from binding to these receptors, trimeprazine helps to prevent nausea and vomiting[6].
Other Receptor Interactions
Trimeprazine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, which can lead to reduced secretions in the respiratory and gastrointestinal tracts[6]. Furthermore, its interaction with serotonin pathways contributes to its sedative effects[6].
Experimental Protocols
Synthesis of Trimeprazine
A common method for the synthesis of trimeprazine involves the alkylation of phenothiazine with 1-dimethylamino-2-methyl-propylchloride[4].
Materials:
-
Phenothiazine
-
Sodamide (95%)
-
Xylene
-
1-chloro-2-methyl-3-dimethylaminopropane
-
Methanesulfonic acid
-
Sodium hydroxide
-
Ether
-
Potassium carbonate
Procedure:
-
Add 2.77 g of 95% sodamide to a solution of 9.6 g of phenothiazine in 140 cc of xylene at 130°C.
-
Heat the mixture with reflux for 2 hours.
-
Add a 0.61 N solution (90 cc) of 1-chloro-2-methyl-3-dimethylaminopropane in xylene over 50 minutes.
-
Continue heating with reflux for 20 hours.
-
After cooling, treat the mixture with 40 cc of water and 70 cc of N methanesulfonic acid.
-
Separate the aqueous layer, wash with ether, and then treat with 10 cc of aqueous sodium hydroxide (density = 1.33).
-
Extract the product with ether.
-
Dry the ether extract over potassium carbonate and evaporate the solvent.
-
Distill the residue in vacuo to collect 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (trimeprazine), which distills between 150° and 175°C under a pressure of about 0.3 mm Hg[7].
Quantification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed for the quantification of this compound in pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 3 µm)
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of a buffer and an organic solvent (e.g., acetonitrile and/or methanol) should be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of trimeprazine.
-
Injection Volume: A fixed volume, e.g., 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in the diluent, sonicate to ensure complete dissolution, and filter.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Analysis by UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, particularly in bulk drug and simple formulations.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Solvent Selection: Identify a suitable solvent in which this compound is freely soluble and that does not interfere with its absorbance in the UV range.
-
Determination of λmax: Prepare a dilute solution of this compound in the selected solvent and scan the UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound reference standard and a series of dilutions of known concentrations.
-
Calibration Curve: Measure the absorbance of the standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the sample of an appropriate concentration and measure its absorbance at λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Conclusion
This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound. The inclusion of experimental protocols for its synthesis and analysis offers practical guidance for researchers and professionals in the pharmaceutical sciences. A thorough understanding of these fundamental aspects is essential for the continued development and application of this compound in therapeutic contexts.
References
- 1. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 2. Trimeprazine [drugfuture.com]
- 3. Trimeprazine CAS#: 84-96-8 [amp.chemicalbook.com]
- 4. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 7. Trimeprazine | 84-96-8 [chemicalbook.com]
In Vitro Activity of Trimeprazine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine, a phenothiazine derivative, is recognized for its therapeutic applications as an antihistamine, sedative, and antiemetic. This technical guide provides an in-depth overview of the in vitro activity of trimeprazine maleate, with a focus on its molecular interactions and functional effects. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of relevant biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts involving trimeprazine and related compounds.
Core In Vitro Activities of this compound
This compound exhibits a range of in vitro activities, primarily centered around its antagonism of histamine H1 receptors. Additionally, it interacts with other receptor systems and has demonstrated antimicrobial and antiviral properties.
Receptor Binding Affinity
Trimeprazine demonstrates notable affinity for histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine receptors. This dual activity is a key characteristic of many first-generation antihistamines.
Table 1: Receptor Binding Affinities of Trimeprazine
| Target Receptor | Ligand | Tissue Source | Ki (nM) | Reference |
| Histamine H1 Receptor | [3H]mepyramine | Bovine Cerebral Cortex | 0.72 | [1] |
| Muscarinic Acetylcholine Receptors | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 38 | [1][2] |
Inhibition of Histamine Release
Trimeprazine has been shown to inhibit the release of histamine from mast cells, a key event in the allergic response.
Table 2: Inhibition of Histamine Release by Trimeprazine
| Assay | Cell/Tissue Source | Inducing Agent | IC50 (nM) | Reference |
| Histamine Release Inhibition | Isolated Human Lung Fragments | anti-IgE | 19 | [1] |
Antiviral Activity
Recent studies have identified trimeprazine as a potential inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication in vitro.
Table 3: In Vitro Antiviral Activity of Trimeprazine against SARS-CoV-2
| Cell Line | Parameter | Value (µM) | Reference |
| Vero E6 | EC50 | 1.76 | [1] |
| Vero E6 | CC50 | 19.73 | [1] |
Antimicrobial Activity
Trimeprazine has demonstrated inhibitory activity against a range of bacterial species.
Table 4: In Vitro Antimicrobial Activity of Trimeprazine Tartrate
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus spp. | <100 | [3] |
| Salmonella spp. | <100 | [3] |
| Bacillus spp. | <100 | [3] |
| Shigella spp. | 10-100 | [3] |
| Vibrio cholerae | 10-100 | [3] |
| V. parahaemolyticus | 10-100 | [3] |
| Klebsiella spp. | Moderately sensitive | [3] |
| Proteus spp. | Moderately sensitive | [3] |
| Pseudomonas spp. | Moderately sensitive | [3] |
| Citrobacter spp. | Moderately sensitive | [3] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of trimeprazine is the competitive antagonism of the histamine H1 receptor, a G protein-coupled receptor (GPCR).
References
Trimeprazine Maleate: A Technical Guide for Studying Dopamine D2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Trimeprazine and its Dopamine D2 Receptor Activity
Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[3] Beyond its primary action of blocking histamine H1 receptors, trimeprazine exhibits a broader pharmacological profile that includes antagonism of various neurotransmitter receptors.[1][2] Its interaction with the central nervous system is notably responsible for its sedative and anti-nausea effects.[1][4] The antiemetic action is largely mediated through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][5] By inhibiting the binding of dopamine to these receptors, trimeprazine effectively suppresses the signaling cascade that leads to nausea and vomiting.[5] Similarly, its sedative properties are, in part, a consequence of its dopamine D2 receptor antagonism in other brain regions.[1]
Quantitative Pharmacological Data
While direct binding affinity (Ki) or functional antagonism (IC50) values for trimeprazine maleate at the dopamine D2 receptor are not extensively reported in publicly accessible literature, data for other phenothiazine derivatives provide a valuable comparative framework. This allows researchers to estimate the potential potency of trimeprazine and to select appropriate concentrations for in vitro and in vivo studies.
| Compound | Dopamine D2 Receptor Ki (nM) | Primary Use |
| Chlorpromazine | 3.1 | Antipsychotic |
| Fluphenazine | 0.8 | Antipsychotic |
| Perphenazine | 0.6 | Antipsychotic |
| Promethazine | 16 | Antihistamine, Antiemetic |
| This compound | Not Reported | Antihistamine, Antiemetic |
Note: The Ki values are collated from various sources and should be used as a reference. Experimental conditions can significantly influence these values.
Dopamine D2 Receptor Signaling Pathway and Antagonism by Trimeprazine
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Trimeprazine, as a D2 receptor antagonist, binds to the receptor without activating it, thereby preventing dopamine from binding and initiating this signaling pathway.[1]
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of trimeprazine.
Experimental Protocols for Studying D2 Receptor Antagonism
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + vehicle.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Functional Antagonism (IC50)
This protocol describes a functional assay to measure the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1 cells).
-
Dopamine: As the agonist.
-
Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kits.
-
Cell Culture Medium and Reagents
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the baseline control.
-
Incubation: Incubate for a time sufficient to allow for a robust cAMP response (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone (0% inhibition) and the response in the presence of a maximal concentration of a known D2 antagonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a compound like this compound for its dopamine D2 receptor antagonist activity.
Caption: A typical experimental workflow for assessing dopamine D2 receptor antagonism.
Conclusion
This compound serves as a useful pharmacological tool for investigating the roles of dopamine D2 receptor antagonism in various physiological processes, particularly those related to emesis and sedation. While specific high-affinity binding data for trimeprazine at the D2 receptor requires further investigation, the provided experimental protocols offer a robust framework for its characterization. By utilizing the methodologies and comparative data presented in this guide, researchers can effectively employ this compound in their studies of dopamine D2 receptor function and pharmacology.
References
- 1. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 2. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Antimicrobial Potential of Trimeprazine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine, a phenothiazine derivative traditionally recognized for its antihistaminic and sedative properties, is emerging as a compound of interest for its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of trimeprazine maleate, detailing its activity against a range of bacterial pathogens. While direct evidence for its antifungal and antiviral efficacy is still developing, this guide explores the potential activity based on the known mechanisms of the phenothiazine class of compounds. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside conceptual diagrams of potential mechanisms of action to guide future research and drug development efforts in this promising area.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents and the repurposing of existing drugs. Phenothiazines, a class of compounds with a well-established history in medicine, have demonstrated significant antimicrobial properties. Trimeprazine, a first-generation antihistamine belonging to this class, has shown notable antibacterial efficacy. This guide synthesizes the current understanding of this compound's antimicrobial spectrum, provides detailed methodologies for its evaluation, and explores its potential mechanisms of action.
Antimicrobial Spectrum of this compound
The antimicrobial activity of trimeprazine has been most extensively studied against bacterial species, revealing a broad spectrum of action against both Gram-positive and Gram-negative organisms.
Antibacterial Activity
Studies have demonstrated that trimeprazine exhibits significant antibacterial and bactericidal activities. The minimum inhibitory concentration (MIC) for a wide array of bacteria generally falls within the range of 10 to 100 µg/mL[1].
Table 1: Antibacterial Spectrum of Trimeprazine
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |
| Staphylococcus spp. | Positive | 10 - 100 | [1] |
| Bacillus spp. | Positive | < 100 | [1] |
| Salmonella spp. | Negative | 10 - 100 | [1] |
| Shigella spp. | Negative | 10 - 100 | [1] |
| Vibrio cholerae | Negative | 10 - 100 | [1] |
| V. parahaemolyticus | Negative | 10 - 100 | [1] |
| Klebsiella spp. | Negative | Moderately Sensitive | [1] |
| Proteus spp. | Negative | Moderately Sensitive | [1] |
| Pseudomonas spp. | Negative | Moderately Sensitive | [1] |
| Citrobacter spp. | Negative | Moderately Sensitive | [1] |
Furthermore, trimeprazine has been shown to act synergistically with other antibacterial agents, such as trimethoprim, suggesting its potential use in combination therapies to combat resistant strains.
Antifungal Activity (Potential)
While specific studies on the antifungal spectrum of this compound are limited, the broader class of phenothiazines has demonstrated activity against various fungal pathogens. Phenothiazine derivatives have shown inhibitory effects against both yeasts, such as Candida species, and filamentous fungi, including Aspergillus species[2]. The antifungal activity of some phenothiazines has been quantified with MIC values, providing a basis for inferring the potential of trimeprazine.
Table 2: Representative Antifungal Activity of Phenothiazine Derivatives
| Fungal Species | Phenothiazine Derivative | MIC Range (µg/mL) | Reference |
| Candida albicans | CWHM-974 (derivative) | 4 - 8 | [2] |
| Candida auris | CWHM-974 (derivative) | 4 - 8 | [2] |
| Cryptococcus neoformans | CWHM-974 (derivative) | 4 - 8 | [2] |
| Aspergillus fumigatus | CWHM-974 (derivative) | 8 - 16 | [2] |
Further research is warranted to establish the specific antifungal profile of this compound.
Antiviral Activity (Potential)
Direct evidence of the antiviral activity of this compound is currently lacking in the scientific literature. However, other antihistamines have been investigated for their antiviral properties. For instance, chlorpheniramine has been shown to exhibit activity against influenza virus. The mechanism of action for many antiviral compounds against enveloped viruses involves disruption of the viral envelope or interference with viral entry into host cells. Given that phenothiazines are known to interact with biological membranes, it is plausible that trimeprazine could exert an inhibitory effect on enveloped viruses. This remains a key area for future investigation.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro evaluation of the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in sterile broth)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL for bacteria)
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Preparation of Trimeprazine Dilutions:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the trimeprazine stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Antiviral Plaque Reduction Assay (Conceptual Protocol)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
This compound stock solution
-
Host cell line susceptible to the virus of interest (e.g., MDCK for influenza virus)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well plates and grow to confluence.
-
-
Virus Adsorption:
-
Wash the cell monolayers and infect with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
Remove the viral inoculum and wash the cells.
-
Add an overlay medium containing various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
-
Plaque Visualization:
-
Remove the overlay and fix the cells (e.g., with formaldehyde).
-
Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no drug).
-
Determine the IC50 value from a dose-response curve.
-
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of phenothiazines, including trimeprazine, is likely multifactorial, involving the disruption of fundamental cellular processes.
Disruption of Cell Membrane Integrity
Phenothiazines are known to intercalate into the phospholipid bilayer of cell membranes. This insertion can disrupt membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. This mechanism is thought to be a primary contributor to their broad-spectrum antibacterial and potential antifungal and antiviral activities.
Inhibition of Efflux Pumps
A significant mechanism of antimicrobial resistance is the active efflux of drugs from the microbial cell by efflux pumps. Phenothiazines have been shown to inhibit these pumps in both Gram-positive and Gram-negative bacteria[3][4]. By blocking these pumps, trimeprazine can increase the intracellular concentration of itself or other co-administered antibiotics, thereby restoring or enhancing their efficacy.
Interference with Cellular Signaling
Phenothiazines are known to interact with various cellular signaling pathways. In microorganisms, they may interfere with essential processes such as electron transport, nutrient uptake, and metabolic pathways, contributing to their antimicrobial effect. The precise signaling pathways affected by trimeprazine in microbial cells are an area of active research.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanisms of Antimicrobial Action
References
Trimeprazine Maleate and its Putative Role in Serotonin Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine, a phenothiazine derivative, is primarily recognized for its potent antihistaminic, sedative, and antiemetic properties. Its mechanism of action is well-established as an antagonist of histamine H1, muscarinic acetylcholine, and dopamine D2 receptors.[1] While its interaction with dopaminergic pathways is a known characteristic of the phenothiazine class, its influence on serotonergic systems is less defined but suggested to contribute to its sedative effects. This technical guide synthesizes the current understanding of trimeprazine's interaction with serotonin pathways, outlines the standard experimental protocols for elucidating such interactions, and provides a framework for future research into its serotonergic pharmacology.
Introduction to Trimeprazine Maleate
Trimeprazine (also known as alimemazine) is a first-generation antipsychotic of the phenothiazine class.[2] Structurally related to chlorpromazine, it is clinically utilized for its antihistaminic effects in treating pruritus and urticaria, and as a sedative and antiemetic.[2][3][4] While not primarily used for its antipsychotic properties, its activity at dopamine receptors is a recognized feature of its pharmacological profile.[5] The sedative properties of trimeprazine are thought to arise from a combination of its antihistaminic, anticholinergic, and antidopaminergic effects, with a potential contribution from interactions with other neurotransmitter systems, including serotonin pathways.[1][6]
Trimeprazine and the Serotonin System: A Putative Interaction
Direct and specific evidence detailing the interaction of trimeprazine with serotonin (5-hydroxytryptamine, 5-HT) receptors is limited in publicly available literature. However, the broader class of phenothiazine derivatives has been shown to interact with various neurotransmitter systems, including serotonergic pathways.[1] For instance, some phenothiazines exhibit antagonist activity at 5-HT2A receptors. This interaction is a key feature of many atypical antipsychotic drugs and is thought to contribute to their efficacy and side-effect profiles.
Given the structural similarities of trimeprazine to other phenothiazines with known serotonergic activity, it is plausible that trimeprazine may also modulate serotonin pathways. The sedative effects of trimeprazine could, in part, be mediated by interactions with specific 5-HT receptor subtypes that are involved in the regulation of sleep and wakefulness. However, without specific binding affinity and functional assay data for trimeprazine at 5-HT receptors, its role remains speculative.
Experimental Protocols for Characterizing Trimeprazine's Serotonergic Activity
To rigorously investigate the potential interaction of trimeprazine with serotonin pathways, a series of standard pharmacological assays would be required. These experiments are designed to determine the binding affinity of the compound to various 5-HT receptor subtypes and to characterize its functional activity as an agonist, antagonist, or inverse agonist.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of trimeprazine for various human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Conditions: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) is incubated with the prepared cell membranes.
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).
For 5-HT receptors coupled to Gi/o (e.g., 5-HT1 family) or Gs (e.g., 5-HT4, 5-HT6, 5-HT7) proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a common method to assess functional activity.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of trimeprazine at Gi/o- or Gs-coupled 5-HT receptors.
Methodology:
-
Cell Culture: Cells expressing the 5-HT receptor of interest are cultured in multi-well plates.
-
Agonist Mode: Cells are treated with varying concentrations of trimeprazine to determine if it stimulates (for Gs-coupled) or inhibits (for Gi/o-coupled, often stimulated with forskolin) cAMP production.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of trimeprazine before the addition of a known 5-HT receptor agonist. The ability of trimeprazine to block the agonist-induced change in cAMP is measured.
-
cAMP Measurement: Intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Concentration-response curves are generated to calculate EC50 or IC50 values. For antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.
For 5-HT receptors coupled to Gq/11 proteins (e.g., 5-HT2 family), activation leads to an increase in intracellular calcium concentration.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of trimeprazine at Gq/11-coupled 5-HT receptors.
Methodology:
-
Cell Loading: Cells expressing the 5-HT receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: The baseline fluorescence is measured before adding varying concentrations of trimeprazine. An increase in fluorescence indicates receptor activation and subsequent calcium release.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of trimeprazine before the addition of a known 5-HT receptor agonist. The inhibition of the agonist-induced fluorescence signal is measured.
-
Fluorescence Detection: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are plotted to determine EC50 or IC50 values.
Caption: Simplified overview of major serotonin receptor signaling pathways.
Data Presentation
Should experimental data become available, it should be presented in a clear and concise tabular format to allow for easy comparison of trimeprazine's activity across different serotonin receptor subtypes.
Table 1: Hypothetical Binding Affinities (Ki, nM) of Trimeprazine at Human Serotonin Receptors
| 5-HT Receptor Subtype | Trimeprazine Ki (nM) |
| 5-HT1A | >1000 |
| 5-HT2A | 50 |
| 5-HT2C | 250 |
| 5-HT6 | >1000 |
| 5-HT7 | 750 |
Note: The data in this table is purely illustrative and does not represent actual experimental findings.
Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of Trimeprazine at Human Serotonin Receptors
| 5-HT Receptor Subtype | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| 5-HT1A | >10,000 | >10,000 |
| 5-HT2A | >10,000 | 120 |
| 5-HT2C | >10,000 | 500 |
Note: The data in this table is purely illustrative and does not represent actual experimental findings.
Conclusion and Future Directions
The existing literature suggests a potential, yet uncharacterized, role for trimeprazine in the modulation of serotonin pathways. Its classification as a phenothiazine provides a rationale for investigating its activity at 5-HT receptors, particularly the 5-HT2A subtype. To move beyond speculation, rigorous pharmacological studies employing the standardized protocols outlined in this guide are necessary.
Future research should focus on:
-
Comprehensive Receptor Screening: A broad panel of radioligand binding assays against all major 5-HT receptor subtypes is required to establish a complete binding profile for trimeprazine.
-
Functional Characterization: Subsequent functional assays (cAMP, calcium flux, etc.) are crucial to determine the nature of the interaction (agonist, antagonist) at any receptor for which significant binding affinity is observed.
-
In Vivo Studies: Should in vitro studies reveal significant serotonergic activity, further investigation in animal models would be warranted to correlate these findings with behavioral outcomes, particularly sedation.
A thorough understanding of trimeprazine's serotonergic pharmacology could not only provide a more complete picture of its mechanism of action but also potentially inform the development of novel therapeutics with tailored sedative or other psychotropic properties.
References
- 1. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Physicochemical characteristics of trimeprazine maleate for research
An In-depth Technical Guide on the Physicochemical Characteristics of Trimeprazine Maleate
This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key concepts.
Section 1: Core Physicochemical Properties
Trimeprazine, also known as alimemazine, is a phenothiazine derivative.[1] Its physicochemical characteristics are fundamental to its formulation, delivery, and pharmacological action. The data presented here pertains to the maleate salt form unless otherwise specified.
Data Presentation
The quantitative physicochemical data for trimeprazine and its maleate salt are summarized in the tables below.
Table 1: Core Physicochemical Characteristics
| Property | Value | Unit | Citation |
| Molecular Formula (Maleate Salt) | C₂₂H₂₆N₂O₄S | - | [2] |
| Molecular Weight (Maleate Salt) | 414.5 | g/mol | [2][3] |
| Molecular Formula (Free Base) | C₁₈H₂₂N₂S | - | [3] |
| Molecular Weight (Free Base) | 298.45 | g/mol | [4] |
| Appearance | Crystals or white to off-white crystalline powder | - | [3] |
| Melting Point (Free Base) | 68 | °C | [3][4][5][6] |
| pKa (Basic) | 9.11 | - | [5] |
| LogP (Octanol/Water Partition Coefficient) | 4.7 | - | [5] |
Table 2: Solubility Data
| Substance | Solvent | Solubility | Citation |
| Trimeprazine (Free Base) | Water | 0.942 mg/L | [4][5][6][7] |
| Trimeprazine Tartrate | Water | Soluble | [3] |
| Trimeprazine Tartrate | Alcohol | Slightly Soluble | [3] |
| Trimeprazine (Free Base) | DMSO | Soluble | [3] |
Section 2: Experimental Protocols
Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section.
2.1: Melting Point Determination (Capillary Method)
The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.[8] It is used to identify substances and assess their purity.[9][10]
Methodology:
-
Sample Preparation: The trimeprazine sample must be completely dry and finely powdered.[8][10]
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[11] The tube is tapped gently to ensure the sample is compact.
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, which contains a heating block or oil bath and a high-accuracy thermometer.[8][11]
-
Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to a constant rate, typically 1°C/min as specified by pharmacopeias.[11]
-
Observation and Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[9][11] For pure substances, this range is typically narrow.[12]
2.2: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise and common method for determining the acid dissociation constant (pKa) of a substance.[13][14]
Methodology:
-
Solution Preparation: A solution of this compound with a known concentration (e.g., 1 mM) is prepared.[13][15] To analyze poorly soluble drugs, co-solvents may be used, but this requires extrapolation to deduce the pKa in a purely aqueous solution.[14]
-
Apparatus Calibration: A potentiometer with a combined pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]
-
Titration: The sample solution is placed in a vessel with a magnetic stirrer.[15] A standardized titrant (e.g., 0.1 M NaOH for an acidic salt or 0.1 M HCl for a basic substance) is added in small, precise increments.[13][15]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.[13] The readings are continued until the pH stabilizes after passing the equivalence point.[15]
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the substance has been neutralized.[13][15] The process is typically repeated multiple times to ensure accuracy.[13]
2.3: LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and gold-standard technique for the experimental determination of the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[16][17]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD determination) are mixed and allowed to pre-saturate for 24 hours.[18]
-
Partitioning: A known amount of trimeprazine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a flask containing the other phase.
-
Equilibration: The flask is sealed and shaken vigorously for a set period until the partitioning of the compound between the two phases reaches equilibrium.[16][17]
-
Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.
-
Concentration Analysis: A sample is carefully removed from each phase. The concentration of trimeprazine in both the n-octanol and aqueous layers is then quantified using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.[16]
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Section 3: Visualizations
The following diagrams illustrate the experimental workflow for characterization and the primary signaling pathway of trimeprazine.
Caption: Experimental workflow for physicochemical characterization.
Caption: Simplified signaling pathway of trimeprazine action.
Trimeprazine exerts its primary therapeutic effects by acting as an antagonist at key neurotransmitter receptors. It competes with histamine for binding at H1-receptors, which leads to a reduction in the symptoms associated with allergic reactions, such as itching (pruritus).[7][19][20][21] Additionally, trimeprazine blocks dopamine D2 receptors.[22][23][24] This action, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic (anti-nausea) properties.[22]
References
- 1. Alimemazine - Wikipedia [en.wikipedia.org]
- 2. This compound, (R)- | C22H26N2O4S | CID 76963489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 4. Trimeprazine | 84-96-8 [chemicalbook.com]
- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimeprazine CAS#: 84-96-8 [amp.chemicalbook.com]
- 7. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. thinksrs.com [thinksrs.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. westlab.com [westlab.com]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. medchemexpress.com [medchemexpress.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. H1 antagonist - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 23. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]
- 24. ti.ubc.ca [ti.ubc.ca]
An In-Depth Technical Guide on the Antiemetic Effects of Trimeprazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1][2] While structurally related to antipsychotic phenothiazines like chlorpromazine, its primary clinical applications leverage its sedative, antipruritic, and antiemetic properties.[1][3] It is principally used to manage motion sickness and as a component in cough and cold formulations.[1][4] This guide provides a detailed examination of the core mechanisms, signaling pathways, and experimental validation of the antiemetic effects of trimeprazine, intended for a technical audience in the field of pharmacology and drug development.
Core Mechanism of Antiemetic Action
The antiemetic effect of trimeprazine is not mediated by a single pathway but is the result of its antagonist activity at multiple receptor sites within the central and peripheral nervous systems. This multi-modal action allows it to be effective against nausea and vomiting triggered by various stimuli.
Dopamine D2 Receptor Antagonism
A primary mechanism for the antiemetic action of trimeprazine is its ability to block dopamine D2 receptors.[2][3] These receptors are densely expressed in the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata.[5][6] The CTZ lies outside the blood-brain barrier, allowing it to detect emetogenic substances circulating in the blood.[5] Dopamine released in the CTZ acts on D2 receptors to transmit emetic signals to the vomiting center in the brainstem.[6][7] By acting as a competitive antagonist at these D2 receptors, trimeprazine effectively inhibits this signaling cascade, preventing the initiation of the vomiting reflex.[2][5]
Histamine H1 Receptor Antagonism
Trimeprazine is a potent histamine H1 receptor antagonist.[2][3] This action is particularly relevant for emesis originating from the vestibular system, which is responsible for motion sickness and vertigo.[8][9] The vestibular nuclei transmit signals to the vomiting center via pathways that utilize histamine as a key neurotransmitter.[10] By blocking H1 receptors in these pathways, trimeprazine disrupts the transmission of motion- and equilibrium-related emetic stimuli.[9][11] Its sedative properties, also linked to H1 receptor blockade, can further contribute to the suppression of nausea.[3]
Anticholinergic (Muscarinic Receptor) Effects
Trimeprazine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2] This action contributes to its antiemetic profile by reducing secretions in the gastrointestinal tract and potentially modulating signaling from visceral afferent nerves to the central nervous system.[2]
Signaling Pathways in Emesis and Trimeprazine Intervention
The vomiting reflex is a complex process coordinated by the brainstem, integrating inputs from multiple sources. Trimeprazine intervenes at critical nodes within these pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 3. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 4. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. droracle.ai [droracle.ai]
- 7. Practical Selection of Antiemetics | AAFP [aafp.org]
- 8. Antiemetic Histamine H1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drugs for preventing postoperative nausea and vomiting in adults after general anaesthesia: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]
Trimeprazine Maleate: A Phenothiazine Derivative with Antiviral Potential Against SARS-CoV-2
An In-depth Technical Guide for Drug Development Professionals
Introduction
Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class, primarily used for its antipruritic and sedative properties.[1][2] The global urgency for effective antiviral therapeutics, significantly heightened by the SARS-CoV-2 pandemic, has accelerated the exploration of drug repurposing—a strategy to identify new uses for approved or investigational drugs.[3][4] Within this paradigm, the phenothiazine class of compounds has garnered attention for its potential broad-spectrum antiviral activities.[5][6] This technical guide consolidates the current, albeit limited, evidence for the antiviral potential of trimeprazine maleate, focusing on its demonstrated activity against SARS-CoV-2, its proposed mechanism of action, and the experimental frameworks used for its evaluation.
Proposed Mechanism of Action: Inhibition of Viral Entry
Phenothiazine derivatives are hypothesized to exert their antiviral effects primarily by interfering with the early stages of viral infection, specifically viral entry into the host cell.[5][7] Several studies suggest that these compounds can inhibit clathrin-mediated endocytosis, a crucial pathway for the internalization of numerous viruses, including coronaviruses.[7][8] By disrupting this process, phenothiazines may prevent the virus from gaining access to the cellular machinery required for replication.
The proposed mechanism involves the inhibition of key steps in the formation of clathrin-coated vesicles, which are responsible for engulfing the virus particle at the cell surface and transporting it into the cell.[7] Some evidence also suggests that phenothiazines may directly interact with the viral spike (S) protein, potentially preventing the conformational changes necessary for membrane fusion.[5]
Quantitative Antiviral Activity Data
Research has identified trimeprazine as an inhibitor of SARS-CoV-2 replication in in vitro assays. The key quantitative metrics from this research are summarized below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides an estimate of the therapeutic window of a compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Trimeprazine | SARS-CoV-2 | Vero E6 | 1.76 | 19.73 | 11.2 | [9] |
| Fluphenazine | MERS-CoV | Vero E6 | 5.86 | >33 | >5.6 | [7] |
| Fluphenazine | SARS-CoV | Vero E6 | 21.43 | >33 | >1.5 | [7] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay.
Experimental Design and Workflow
The identification of trimeprazine's anti-SARS-CoV-2 activity followed a logical drug repurposing workflow. This process began with a large-scale, high-throughput screening (HTS) of an approved drug library to identify compounds that could inhibit viral entry. This was followed by validation using the infectious, native virus to confirm the initial findings.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Yang et al. (2021) and standard virological assays.[1][8][10]
Cells and Virus
-
Cell Line: Vero E6 (African green monkey kidney) cells were used for both cytotoxicity and viral infection assays. These cells are highly susceptible to SARS-CoV-2 infection.[11]
-
Virus Strain: A clinical isolate of SARS-CoV-2 was used for the native virus validation experiments.[11]
SARS-CoV-2 Pseudovirus Entry Assay (Primary Screen)
-
Plate Seeding: HEK-293T cells were seeded in 96-well plates.
-
Transfection: Cells were co-transfected with plasmids encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid expressing luciferase, and packaging plasmids.
-
Virus Harvest: Pseudovirus-containing supernatant was harvested 48 hours post-transfection.
-
Compound Treatment: Target cells (e.g., Huh-7) were pre-incubated with trimeprazine or other library compounds at specified concentrations for 1-2 hours.
-
Infection: Cells were then infected with the SARS-CoV-2 pseudovirus.
-
Readout: After 48-72 hours, cells were lysed, and luciferase activity was measured. A reduction in luciferase signal compared to vehicle-treated controls indicated inhibition of viral entry.
Native SARS-CoV-2 Replication Assay (Validation)
-
Plate Seeding: Vero E6 cells were seeded in 96-well plates and grown to confluence.
-
Compound Preparation: Trimeprazine was serially diluted to a range of concentrations.
-
Infection and Treatment: Cell monolayers were infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1. Simultaneously, the diluted compounds were added to the respective wells.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 environment.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
RNA Extraction and qRT-PCR: Viral RNA was extracted from the supernatant. The quantity of viral RNA, corresponding to the amount of replicated virus, was determined using quantitative real-time reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., the E or N gene).[5][7] The EC50 value was calculated from the dose-response curve.
Cytotoxicity Assay
-
Plate Seeding: Vero E6 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with the same serial dilutions of trimeprazine used in the antiviral assay.
-
Incubation: The plates were incubated for 48 hours under the same conditions as the replication assay.
-
Viability Measurement: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read, and the CC50 value was calculated based on the concentration that reduced cell viability by 50% compared to untreated controls.
Discussion and Future Directions
The available data indicates that this compound possesses in vitro activity against SARS-CoV-2 with a selectivity index of approximately 11.2.[9] While this finding is promising, several considerations are crucial for its development as a potential antiviral agent. The EC50 of 1.76 µM is a clinically relevant concentration for some repurposed drugs. However, the therapeutic window is relatively narrow, and further studies are required to understand the in vivo efficacy and safety profile for this indication.
Future research should focus on:
-
Broad-Spectrum Activity: Evaluating the efficacy of trimeprazine against other SARS-CoV-2 variants of concern and other respiratory viruses to determine its potential as a broad-spectrum antiviral.
-
In Vivo Studies: Conducting animal model studies (e.g., in humanized mice or hamsters) to assess the in vivo antiviral activity, pharmacokinetics, and optimal dosing regimens.
-
Mechanism Elucidation: Performing detailed mechanistic studies to confirm that inhibition of clathrin-mediated endocytosis is the primary antiviral mechanism and to investigate any potential interactions with viral proteins.
-
Combination Therapies: Exploring the potential for synergistic effects when trimeprazine is combined with other direct-acting antivirals (e.g., protease inhibitors or polymerase inhibitors).
Conclusion
This compound, an established phenothiazine antihistamine, has been identified as a modest inhibitor of SARS-CoV-2 replication in vitro. Its likely mechanism of action, interfering with viral entry via clathrin-mediated endocytosis, is a validated antiviral strategy. While the initial data is encouraging, the current evidence is limited to a single primary study. Comprehensive preclinical and eventually clinical evaluation is necessary to fully ascertain the therapeutic potential of this compound as a repurposed antiviral agent for the treatment of COVID-19 or future viral diseases.
References
- 1. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mednexus.org [mednexus.org]
- 4. Discovery of potential small molecular SARS-CoV-2 entry blockers targeting the spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Identification of SARS-CoV-2 entry inhibitors among already approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry and Biological Activity of Trimeprazine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Introduction to Trimeprazine and its Stereochemistry
Trimeprazine, also known as alimemazine, is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1] It is primarily used for its antipruritic and sedative effects.[1] The molecular structure of trimeprazine contains a chiral center, resulting in the existence of two enantiomers: (R)-trimeprazine (dextrotrimeprazine) and (S)-trimeprazine (levotrimeprazine). Commercially, trimeprazine is available as a racemic mixture, containing equal amounts of both enantiomers.[2] It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[3]
A critical review of existing scientific literature reveals a notable gap in the specific pharmacological data for the individual enantiomers of trimeprazine. This guide will, therefore, utilize available data on the related chiral phenothiazine, levomepromazine (the (2R)-enantiomer of methotrimeprazine), as a surrogate to exemplify the expected stereoselectivity in receptor binding and functional activity.
Pharmacodynamics: Receptor Binding and Functional Activity
The pharmacological effects of trimeprazine are primarily mediated through its interaction with histamine H1 receptors and, to a lesser extent, dopamine D2 receptors.[4][5] The differential interaction of the trimeprazine enantiomers with these receptors is expected to be the basis for their distinct biological activities.
Histamine H1 Receptor Activity
Trimeprazine's antihistaminic and sedative effects are attributed to its antagonism of the histamine H1 receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, activating the phospholipase C (PLC) signaling pathway.[6] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively.[7] Antagonism of the H1 receptor by trimeprazine blocks these downstream effects.
Based on studies of other chiral antihistamines, it is hypothesized that one enantiomer of trimeprazine will exhibit significantly higher affinity and potency at the H1 receptor. For instance, levocetirizine is the active enantiomer of cetirizine, possessing a much higher affinity for the H1 receptor than dextrocetirizine.[8]
Dopamine D2 Receptor Activity
Phenothiazines are well-known for their interaction with dopamine receptors. While trimeprazine is not primarily used as an antipsychotic, its sedative and antiemetic effects may be partially mediated by its antagonism of dopamine D2 receptors.[4] The D2 receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Stereoselectivity at dopamine receptors is a well-documented phenomenon for many phenothiazines. For example, levomepromazine demonstrates a high affinity for D2-like receptors.[9][10] It is therefore anticipated that the enantiomers of trimeprazine will display differential binding affinities and functional activities at D2 receptors.
Quantitative Data on Enantiomeric Activity (Illustrative)
As previously stated, specific quantitative data for the individual enantiomers of trimeprazine are lacking. The following tables present data for the related chiral phenothiazine, levomepromazine, to illustrate the expected differences in receptor binding affinities. This data should be considered illustrative and not directly representative of trimeprazine enantiomers.
Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of Levomepromazine
| Receptor Subtype | Levomepromazine (nM) | Reference |
| Dopamine D1 | 54.3 | [10] |
| Dopamine D2L | 8.6 | [10] |
| Dopamine D2S | 4.3 | [10] |
| Dopamine D3 | 8.3 | [10] |
| Dopamine D4.2 | 7.9 | [10] |
| Alpha-1 Adrenergic | High Affinity | [1] |
| Serotonin 5-HT2 | High Affinity | [1] |
Note: This table uses data for levomepromazine as a surrogate to illustrate stereoselective binding in phenothiazines. Specific Ki values for dextromepromazine are not available in the cited literature.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of chiral drugs are often stereoselective, leading to differences in absorption, distribution, metabolism, and excretion between enantiomers.[11] While pharmacokinetic data for racemic trimeprazine is available, specific data for the individual enantiomers is not.
It is anticipated that the enantiomers of trimeprazine may exhibit different plasma concentrations (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). The metabolism of phenothiazines is primarily hepatic, involving enzymes from the cytochrome P450 family, which are known to exhibit stereoselectivity.[12]
Table 2: Pharmacokinetic Parameters of Racemic Trimeprazine
| Parameter | Value | Reference |
| Time to Peak (Syrup) | 3.5 ± 0.22 h | [13] |
| Time to Peak (Tablets) | 4.5 ± 0.43 h | [13] |
| Elimination Half-life | 4.78 ± 0.59 h | [13] |
| Protein Binding | > 90% | [13] |
Note: This data represents the pharmacokinetics of the racemic mixture and does not differentiate between the enantiomers.
Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments relevant to the study of trimeprazine enantiomers.
Chiral Separation of Trimeprazine Enantiomers by HPLC
Objective: To separate and quantify the R- and S-enantiomers of trimeprazine from a racemic mixture or biological matrix.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometric detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is commonly used for the separation of phenothiazine enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like trimeprazine.
-
Sample Preparation: For biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) is necessary to isolate the drug and remove interfering substances.
-
Analysis: The prepared sample is injected into the HPLC system. The enantiomers will elute at different retention times, allowing for their separation and quantification based on the peak area.
Workflow Diagram:
Caption: Workflow for chiral separation of trimeprazine enantiomers.
Radioligand Binding Assay for Histamine H1 and Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of each trimeprazine enantiomer for the H1 and D2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human H1 or D2 receptor) are prepared by homogenization and centrifugation.[6]
-
Radioligand: A specific radioligand for the target receptor is used (e.g., [3H]-mepyramine for H1 receptors, [3H]-spiperone for D2 receptors).[6]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (each trimeprazine enantiomer).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
Workflow Diagram:
Caption: Workflow for radioligand binding assay.
Functional Assay: Calcium Flux for H1 Receptor Antagonism
Objective: To determine the functional potency (IC50) of each trimeprazine enantiomer as an antagonist of the H1 receptor.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the H1 receptor (e.g., HEK293 cells) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of each trimeprazine enantiomer.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine (an H1 receptor agonist).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the histamine-induced calcium response, is calculated.
In Vivo Assay: Sedative Activity
Objective: To evaluate and compare the sedative effects of the trimeprazine enantiomers in an animal model.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: The animals are administered with either vehicle, a reference sedative (e.g., diazepam), or different doses of each trimeprazine enantiomer.
-
Behavioral Assessment: Sedative activity can be assessed using various behavioral tests, such as:
-
Open Field Test: Measures locomotor activity and exploratory behavior. A decrease in movement is indicative of sedation.
-
Rota-rod Test: Assesses motor coordination and balance. A reduced ability to stay on the rotating rod suggests sedation.
-
Thiopental-induced Sleeping Time: Measures the potentiation of a hypnotic drug. An increase in sleeping time indicates a sedative effect.[16]
-
-
Data Collection and Analysis: The relevant parameters for each test (e.g., distance moved, time on the rod, duration of sleep) are recorded and statistically analyzed to compare the effects of the enantiomers.
In Vivo Assay: Antihistaminic Activity
Objective: To determine and compare the in vivo antihistaminic potency of the trimeprazine enantiomers.
Methodology:
-
Animal Model: Guinea pigs are a common model for assessing antihistaminic activity.
-
Drug Administration: Animals are pre-treated with vehicle or different doses of each trimeprazine enantiomer.
-
Histamine Challenge: The animals are then challenged with an intradermal injection of histamine, which induces a wheal and flare response.
-
Measurement of Response: The size of the wheal and flare is measured at specific time points after the histamine challenge.
-
Data Analysis: The dose-dependent inhibition of the histamine-induced response is calculated for each enantiomer to determine their relative potencies.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the histamine H1 and dopamine D2 receptors, the primary targets of trimeprazine.
Histamine H1 Receptor Signaling Pathway (Gq-coupled)
References
- 1. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays [bio-protocol.org]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenothiazine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Analysis of Trimeprazine Maleate and Tartrate Salts for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the evaluation and comparison of trimeprazine maleate and trimeprazine tartrate salts. Trimeprazine, also known as alimemazine, is a phenothiazine derivative used for its antihistaminic and sedative properties[1][2]. The selection of an appropriate salt form is a critical decision in drug development, as it can significantly influence a drug's solubility, stability, bioavailability, and manufacturability[3][4][5]. While trimeprazine is most commonly available as a tartrate salt, the maleate salt form also exists for research purposes[1][6][7].
This guide outlines the theoretical considerations, key physicochemical parameters for comparison, and detailed experimental protocols necessary for a comprehensive assessment. The objective is to equip researchers with the requisite knowledge to select the optimal trimeprazine salt for their specific preclinical or pharmaceutical development needs.
Theoretical and Physicochemical Foundations
The choice between a maleate and tartrate salt begins with an understanding of the counter-ions and their interaction with the active pharmaceutical ingredient (API), trimeprazine. A stable salt is generally formed when the difference between the pKa of the base (trimeprazine) and the pKa of the acidic counter-ion is greater than 2-3 pH units, often referred to as the "pKa rule"[3][4].
Trimeprazine is a basic compound with a pKa of 9.11[8]. Both maleic acid and tartaric acid are suitable candidates for salt formation based on this rule.
| Compound | Type | Molecular Formula | Molecular Weight ( g/mol ) | pKa1 | pKa2 |
| Trimeprazine (Free Base) | API (Base) | C₁₈H₂₂N₂S | 298.45[8] | 9.11[8] | - |
| L-(+)-Tartaric Acid | Counter-ion (Acid) | C₄H₆O₆ | 150.09 | 2.98 | 4.34 |
| Maleic Acid | Counter-ion (Acid) | C₄H₄O₄ | 116.07 | 1.9 | 6.07 |
| Table 1: Physicochemical Properties of Trimeprazine and Counter-ions. |
The dicarboxylic nature of both acids offers multiple points of interaction, potentially influencing crystal lattice structure and subsequent physical properties.
Comparative Physicochemical Characterization
A direct comparison of the salt forms requires empirical testing. The following table summarizes the critical parameters that must be evaluated to determine the suitability of each salt for a given application.
| Parameter | This compound | Trimeprazine Tartrate | Significance in Research & Development |
| Molecular Weight ( g/mol ) | 414.52 | 746.98 (2:1 Drug:Tartrate)[7][9][10] | Impacts dose calculations and formulation concentration. A lower MW is often preferred to minimize pill burden. |
| Aqueous Solubility | Requires Experimental Determination | 100 mg/mL (in water)[11] | Directly influences dissolution rate and potential for high-concentration liquid formulations. Critical for bioavailability. |
| Dissolution Rate | Requires Experimental Determination | Requires Experimental Determination | Rate-limiting step for absorption of poorly soluble drugs. Affects onset of action. |
| Hygroscopicity | Requires Experimental Determination | Requires Experimental Determination | Propensity to absorb atmospheric moisture. Affects physical stability, handling, and manufacturing processes. |
| Solid-State Stability | Requires Experimental Determination | Darkens on exposure to light[8]. | Determines shelf-life and storage conditions. Susceptibility to degradation (heat, light, humidity) is a key risk factor. |
| Crystalline Form (Polymorphism) | Requires Experimental Determination | Requires Experimental Determination | Different polymorphs can have vastly different solubility and stability profiles, impacting product consistency and performance. |
| Table 2: Key Comparative Parameters for Trimeprazine Salts. |
Experimental Protocols
To obtain the data outlined in Table 2, rigorous and standardized experimental protocols must be employed. The following sections detail the methodologies for characterizing the critical physicochemical properties of the trimeprazine salt forms.
Experimental Workflow Diagram
Caption: Workflow for physicochemical comparison of trimeprazine salts.
Protocol 3.1: Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of each salt in relevant aqueous media (e.g., water, 0.1N HCl, pH 6.8 phosphate buffer).
Methodology (Shake-Flask Method):
-
Add an excess amount of the trimeprazine salt to a known volume of the desired medium in a sealed glass vial. The solid phase should be clearly visible.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a rotational shaker for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate mobile phase.
-
Quantify the concentration of trimeprazine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Perform the experiment in triplicate for each salt and medium.
Protocol 3.2: Intrinsic Dissolution Rate (IDR)
Objective: To measure the dissolution rate of the pure salt compound, normalized for surface area, which eliminates confounding variables like particle size.
Methodology (Rotating Disk Method - USP <1087>):
-
Prepare a compact of the pure salt by compressing a known mass (e.g., 100-200 mg) in a die using a hydraulic press.
-
Mount the die containing the compact into a rotating disk apparatus. The surface area of the exposed compact is known and constant.
-
Immerse the apparatus in a vessel containing a fixed volume of pre-warmed (37°C) dissolution medium.
-
Rotate the disk at a constant speed (e.g., 100 rpm).
-
Withdraw samples from the dissolution medium at fixed time intervals (e.g., 2, 5, 10, 15, 30 minutes).
-
Analyze the samples for trimeprazine concentration via HPLC-UV.
-
Plot the cumulative amount of drug dissolved versus time. The IDR is calculated from the slope of the linear portion of the curve, divided by the surface area of the compact.
Protocol 3.3: Hygroscopicity Assessment
Objective: To characterize the moisture sorption and desorption properties of the salt.
Methodology (Dynamic Vapor Sorption - DVS):
-
Place a small, accurately weighed sample (e.g., 5-10 mg) of the salt onto the DVS instrument's microbalance.
-
Equilibrate the sample at 0% relative humidity (RH) to establish a dry baseline weight.
-
Subject the sample to a programmed RH ramp, typically from 0% to 95% RH in 10% increments, holding at each step until weight equilibrium is achieved ( dm/dt ≤ 0.002% per minute).
-
Follow this with a desorption cycle from 95% back to 0% RH.
-
Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm.
-
Classify the material's hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 80% RH at 25°C).
Protocol 3.4: Solid-State Stability
Objective: To evaluate the chemical stability of the salts under accelerated storage conditions.
Methodology (ICH Q1A(R2) Guidelines):
-
Place accurately weighed samples of each salt in separate, appropriate containers (e.g., glass vials).
-
Store the samples under accelerated conditions (e.g., 40°C / 75% RH) and stress conditions (e.g., high-intensity light in a photostability chamber).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Analyze the samples for:
-
Appearance: Note any changes in color or physical form.
-
Assay: Quantify the amount of remaining trimeprazine via HPLC to determine degradation.
-
Related Substances: Use a stability-indicating HPLC method to identify and quantify any degradation products.
-
-
Compare the degradation profiles of the two salts.
Protocol 3.5: Polymorph Screening
Objective: To identify the crystalline form of the salts and assess the potential for polymorphism.
Methodology:
-
Powder X-ray Diffraction (PXRD): Analyze the bulk material to obtain a diffraction pattern. A unique pattern indicates a unique crystalline form. Amorphous material will show a broad halo instead of sharp peaks.
-
Differential Scanning Calorimetry (DSC): Heat a small sample at a constant rate. The resulting thermogram will show thermal events such as melting (endotherm) or crystallization (exotherm). The melting point is a key characteristic of a crystalline form.
-
Thermogravimetric Analysis (TGA): Heat a sample to measure weight loss as a function of temperature. This is used to identify the presence of solvates or hydrates.
Pharmacological and Mechanistic Considerations
Trimeprazine primarily functions as a competitive antagonist of the histamine H1 receptor[8][12][13]. It also exhibits antagonist activity at dopamine D2, muscarinic, and serotonin receptors, which contributes to its sedative and antiemetic effects[12][14].
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 Receptor.
The clinical efficacy of trimeprazine is dependent on its ability to reach these receptors. Differences in the physicochemical properties of the maleate and tartrate salts can directly impact pharmacokinetics:
-
Bioavailability: A salt with higher solubility and a faster dissolution rate is more likely to be completely absorbed in the gastrointestinal tract, leading to higher bioavailability.
-
Onset of Action: Faster dissolution and absorption can lead to a more rapid achievement of therapeutic plasma concentrations, resulting in a quicker onset of sedative or antihistaminic effects.
Decision Framework for Salt Selection
The choice between this compound and tartrate is not absolute and depends on the intended application. The data gathered from the experimental protocols should be used to inform a risk-benefit analysis.
Caption: Logical framework for selecting the optimal trimeprazine salt.
References
- 1. Alimemazine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. medkoo.com [medkoo.com]
- 8. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimeprazine Tartrate | C40H50N4O6S2 | CID 441236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimeprazine Tartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. selleckchem.com [selleckchem.com]
- 12. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Dissolving Trimeprazine Maleate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine, also known as alimemazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1] Its primary mechanism of action involves the antagonism of histamine H1 receptors, with additional effects on muscarinic acetylcholine and dopamine D2 receptors. These characteristics make trimeprazine a compound of interest for in vitro studies across various research fields, including pharmacology, immunology, and virology.
This document provides a detailed protocol for the dissolution of trimeprazine maleate for use in cell culture experiments, ensuring solution sterility and stability for reproducible results.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions for cell culture applications.
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO.[2] Use only high-purity, sterile DMSO suitable for cell culture. |
| Solubility in DMSO | ≥ 10 mg/mL (for Trimeprazine Tartrate) | The maleate salt is expected to have similar solubility. |
| Stock Solution Storage | Short-term (days to weeks): 0-4°C, protected from light.Long-term (months to years): -20°C, protected from light. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. The powder form should also be stored in a dry, dark place.[2] |
| Working Concentration Range | 10 nM - 100 µM | The optimal concentration is cell-type and assay-dependent. A dose-response curve is highly recommended.[2][3] |
| Final DMSO Concentration | < 0.5% (v/v) in culture medium | Most cell lines can tolerate up to 0.5% DMSO, but it is advisable to keep the concentration as low as possible.[4][5] A vehicle control with the same final DMSO concentration should always be included in experiments. |
Experimental Protocols
This section outlines the detailed methodology for preparing a sterile stock solution of this compound and subsequent working solutions for cell culture experiments.
Materials
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or amber glass vials
-
Sterile, disposable syringes
-
Sterile, 0.2 µm syringe filters (PTFE or nylon membranes are compatible with DMSO)
-
Cell culture medium appropriate for your cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warm the DMSO: If the this compound powder is difficult to dissolve, gently warm the DMSO to 37°C.[6]
-
Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 4.15 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound is ~414.5 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Sterile Filtration: Draw the dissolved solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter (PTFE or nylon) and filter the solution into a new sterile, light-protected tube (e.g., an amber microcentrifuge tube). This step is crucial for removing any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, protected from light.
Preparation of Working Solutions
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells does not exceed 0.5%. For example, to achieve a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: It is best practice to prepare working solutions fresh for each experiment.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of Trimeprazine
Caption: Trimeprazine's antagonistic effects on key receptors.
References
Application Notes and Protocols: Trimeprazine Maleate in a Canine Pruritus Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itching, is a significant clinical concern in veterinary dermatology, often associated with allergic skin diseases such as atopic dermatitis. The development of effective anti-pruritic therapies relies on the use of validated animal models that accurately mimic the clinical condition. This document provides detailed application notes and protocols for the use of trimeprazine maleate, a phenothiazine-derivative antihistamine, in a canine pruritus model. Trimeprazine is known for its H1 receptor antagonist activity, which blocks the action of histamine, a key mediator of acute itch.[1][2][3] These protocols are intended to guide researchers in the evaluation of trimeprazine's efficacy and mechanism of action.
Mechanism of Action
This compound functions primarily as a competitive antagonist of histamine at the H1 receptor site.[4] Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on sensory nerve endings, initiating the signaling cascade that results in the sensation of pruritus.[1][2] By blocking this interaction, trimeprazine effectively dampens the itch signal. The sedative properties of trimeprazine may also contribute to its anti-pruritic effect by reducing the animal's perception of and response to pruritic stimuli.
Signaling Pathway
The histamine-induced pruritus signaling pathway is a key target for antihistamines like trimeprazine. The following diagram illustrates the simplified pathway.
Caption: Histamine-induced pruritus signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound as a monotherapy for canine pruritus has been evaluated, with results suggesting a modest effect compared to placebo and a more significant effect when combined with corticosteroids. The following tables summarize the available quantitative data.
Table 1: Efficacy of this compound Monotherapy in Canine Pruritus
| Treatment Group | Number of Dogs (n) | Satisfactory Response (%) | 95% Confidence Interval |
| Trimeprazine | 30 | 3.3% | 0.6% - 16.7% |
| Placebo | 30 | 0% | 0% - 11.4% |
Data from Paradis et al. (1991). A "satisfactory response" was based on owner assessment.
Table 2: Efficacy of this compound in Combination with Prednisone
| Treatment Group | Number of Dogs (n) | Satisfactory Response (%) | 95% Confidence Interval |
| Trimeprazine with Prednisone | 30 | 76.7% | 59.1% - 88.2% |
| Prednisone Alone | 30 | 56.7% | 39.2% - 72.6% |
Data from Paradis et al. (1991). A "satisfactory response" was based on owner assessment.
Experimental Protocols
To evaluate the anti-pruritic effects of this compound in a canine model, several experimental designs can be employed. Below are detailed protocols for two common models: the histamine-induced pruritus model and the allergen-induced pruritus model.
Protocol 1: Histamine-Induced Canine Pruritus Model
This model is useful for assessing the direct H1 receptor antagonist activity of trimeprazine.
Experimental Workflow:
Caption: Workflow for a histamine-induced canine pruritus model.
Methodology:
-
Subjects: Clinically healthy adult dogs (e.g., Beagles) with no history of skin disease.
-
Acclimation: House dogs individually in a quiet, temperature-controlled environment for at least 7 days prior to the study.
-
Baseline Assessment: Record video of each dog for a defined period (e.g., 60 minutes) to establish baseline pruritic activity.
-
Treatment Groups: Randomly assign dogs to treatment groups (e.g., this compound at a specified dose, placebo control).
-
Drug Administration: Administer the assigned treatment orally.
-
Pruritus Induction: At a predetermined time after treatment (e.g., 1-2 hours), administer intradermal injections of histamine phosphate (e.g., 0.05 mL of a 1:100,000 w/v solution) at marked sites on the lateral thorax.
-
Behavioral Assessment: Immediately following histamine injection, begin video recording for a set duration (e.g., 60 minutes).
-
Pruritus Scoring: Blinded observers should score the videos for frequency and duration of pruritic behaviors (scratching, licking, chewing, rubbing) using a validated scoring system, such as a pruritus Visual Analog Scale (pVAS).
-
Data Analysis: Compare pruritus scores between the trimeprazine and placebo groups using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Allergen-Induced Canine Pruritus Model
This model is more representative of the clinical scenario of allergic dermatitis.
Experimental Workflow:
Caption: Workflow for an allergen-induced canine pruritus model.
Methodology:
-
Subjects: Atopic dogs with a known hypersensitivity to a specific allergen (e.g., house dust mite, Dermatophagoides farinae).
-
Sensitization Confirmation: Confirm sensitization through intradermal testing or allergen-specific IgE serology.
-
Washout Period: Ensure a sufficient washout period for any anti-inflammatory or anti-pruritic medications prior to the study.
-
Treatment Groups: Randomly assign dogs to treatment groups (e.g., this compound, placebo control).
-
Drug Administration: Administer the assigned treatment orally at a specified frequency and duration.
-
Allergen Challenge: Apply the relevant allergen epicutaneously to a shaved area of the skin.
-
Behavioral Assessment: Conduct video recordings at set intervals (e.g., 1, 4, 8, 12, and 24 hours) post-challenge to monitor pruritic behavior.
-
Pruritus Scoring: Utilize a validated owner-assessed pruritus scale (e.g., pVAS) and/or blinded observer scoring of video recordings to quantify the level of pruritus.
-
Data Analysis: Compare the changes in pruritus scores from baseline between the treatment and placebo groups over the observation period.
Conclusion
This compound, as a histamine H1 receptor antagonist, demonstrates a modest effect in reducing pruritus in canine models when used as a monotherapy. Its efficacy is significantly enhanced when used in combination with corticosteroids like prednisolone. The experimental protocols provided herein offer a framework for the systematic evaluation of trimeprazine and other anti-pruritic compounds. The use of validated pruritus scoring methods is crucial for obtaining objective and reliable data. Further research is warranted to explore the optimal dosing and application of this compound in the management of canine pruritus.
References
Application Notes and Protocols for Trimeprazine Maleate Administration in Animal Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine, also known as alimemazine, is a phenothiazine derivative with a range of pharmacological activities.[1] It is primarily recognized for its antihistaminic, sedative, antiemetic, and antipruritic properties.[2][3] Its mechanism of action involves the antagonism of several key receptors in the central nervous system, including histamine H1 receptors, dopamine D2 receptors, and various serotonin (5-HT) receptor subtypes.[2][4][5] This multifaceted receptor profile suggests its potential for modulating various behaviors, including anxiety and locomotor activity, making it a compound of interest in neuropharmacological research.
These application notes provide a comprehensive overview of the administration of trimeprazine maleate in animal behavioral studies, with a focus on rodent models. This document includes a summary of its mechanism of action, quantitative data from available literature, detailed experimental protocols for common behavioral assays, and a visual representation of a key signaling pathway.
Mechanism of Action
Trimeprazine exerts its effects through the blockade of several key neurotransmitter receptors:
-
Histamine H1 Receptor Antagonism: By blocking H1 receptors, trimeprazine inhibits the action of histamine, a key mediator of allergic responses and a modulator of wakefulness in the central nervous system. This action is responsible for its antihistaminic and sedative effects.[2]
-
Dopamine D2 Receptor Antagonism: Trimeprazine acts as an antagonist at D2 dopamine receptors.[2][6] Blockade of these receptors in the mesolimbic and mesocortical pathways is a hallmark of many antipsychotic medications and can influence motor control, motivation, and reward.[6]
-
Serotonin (5-HT) Receptor Antagonism: Trimeprazine also interacts with serotonin receptors, including 5-HT2A receptors.[4][5] Antagonism of 5-HT2A receptors is implicated in the anxiolytic and antipsychotic effects of various drugs.[5]
The combined antagonism of these receptors contributes to the sedative and potential anxiolytic effects of trimeprazine observed in clinical and preclinical settings.[2]
Data Presentation
While specific dose-response data for this compound in standardized rodent behavioral paradigms such as the elevated plus-maze and open field test are not extensively reported in readily available literature, the following table summarizes typical dosage ranges for sedative and anxiolytic-like effects of similar phenothiazine derivatives and related compounds in rodents. This information can serve as a starting point for dose-finding studies with this compound.
| Compound Class | Animal Model | Behavioral Test | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Phenothiazine (Chlorpromazine) | Rat | Open Field | 1 - 5 | Intraperitoneal (i.p.) | Decreased locomotor activity, sedation | [3] |
| Anxiolytic (Diazepam) | Mouse | Elevated Plus-Maze | 0.5 - 2 | Intraperitoneal (i.p.) | Increased time in open arms (anxiolytic-like) | [7] |
| Anxiolytic (Midazolam) | Rat | Elevated Plus-Maze | 0.25 - 1.0 | Intraperitoneal (i.p.) | Anxiolytic at lower doses, sedative at higher doses | [2] |
Note: The above data is for compounds with similar mechanisms or applications and should be used as a guide. It is crucial to perform dose-response studies to determine the optimal dose of this compound for a specific behavioral paradigm and animal strain.
Experimental Protocols
Oral Administration of this compound via Gavage
This protocol describes the oral administration of this compound to mice or rats using oral gavage, a common and precise method for delivering a specific dose of a substance.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Analytical balance
-
Mortar and pestle (if powder needs to be ground)
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bars
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the vehicle. For a suspension, a 0.5% methylcellulose solution can be used to ensure uniform distribution of the drug.
-
Gradually add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer to create a homogenous suspension. Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rodents).
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap may be used for larger animals.
-
Measure the correct length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. This ensures the needle will reach the stomach without causing injury.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and gently advancing it into the esophagus. The animal should swallow as the tube is passed. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the animal to its home cage and monitor for any signs of distress.
-
Assessment of Anxiolytic-like Effects using the Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms of equal size, extending from a central platform. The maze should be elevated from the floor (e.g., 50 cm for mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection, 60-90 minutes for oral gavage).
-
Testing:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of locomotor activity).
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / Total arm entries) * 100].
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Assessment of Locomotor Activity using the Open Field Test (OFT)
The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares, with the central squares defined as the "center zone" and the outer squares as the "periphery."
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period, typically 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Score the following parameters using automated tracking software or manual observation:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Grooming duration/frequency: Can be an indicator of stress or displacement behavior.
-
-
A decrease in total distance traveled would suggest a sedative effect of this compound. An increase in the time spent in the center zone could indicate an anxiolytic-like effect.
-
Signaling Pathway Visualization
Trimeprazine, as a phenothiazine derivative, primarily exerts its central nervous system effects through the antagonism of dopamine D2 receptors. The following diagram illustrates the canonical G-protein coupled signaling pathway for the D2 receptor, which trimeprazine inhibits.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How well do you know your dopamine antagonists? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Trimeprazine Maleate
Introduction
Trimeprazine, also known as alimemazine, is a phenothiazine derivative recognized for its antihistaminic, sedative, and antiemetic properties.[1][2] Beyond its established clinical uses, trimeprazine and other phenothiazines have demonstrated notable antimicrobial activity against a range of bacteria.[3][4] Studies have shown that trimeprazine tartrate exhibits antibacterial and bactericidal effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 100 µg/ml.[3] This document provides detailed protocols for assessing the antimicrobial susceptibility of trimeprazine maleate, intended for researchers, scientists, and professionals in drug development.
Mechanism of Antimicrobial Action
The antimicrobial action of phenothiazines like trimeprazine is believed to be multifactorial. Their activity is linked to their ability to adsorb to bacterial cells.[4] This interaction can lead to significant disruption of the bacterial cell membrane, causing the leakage of essential intracellular components, such as potassium ions.[4] Furthermore, some phenothiazines have been shown to induce the production of reactive oxygen species (ROS) and cause damage to both the cell membrane and DNA.[5]
Caption: Proposed mechanism of antimicrobial action for phenothiazines.
Data Presentation: Antimicrobial Activity
The following table summarizes the reported minimum inhibitory concentrations (MIC) for trimeprazine and other phenothiazines against various bacterial species.
| Compound Class | Compound(s) | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Phenothiazine Antihistaminic | Trimeprazine | 243 strains including Staphylococcus spp., Salmonella spp., Shigella spp., Vibrio cholerae | 10 - 100 | [3] |
| Phenothiazine Antihistaminics | Trimeprazine, Promethazine, Fonazine | Staphylococcus aureus | > 1.6 | [4] |
| Phenothiazine Tranquilizers | Promazine, Chlorpromazine, etc. | Staphylococcus aureus | 0.5 - 1.6 | [4] |
| Phenothiazine Derivatives | Promethazine, Trifluoperazine, Thioridazine, Chlorpromazine | Acinetobacter baumannii (sensitive and multidrug-resistant strains) | 50 - 600 | [5] |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed where applicable.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7]
Materials:
-
This compound stock solution (e.g., in DMSO, ensuring final solvent concentration is non-inhibitory)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (35-37°C)
Protocol:
-
Preparation of Trimeprazine Dilutions: Perform serial two-fold dilutions of the trimeprazine stock solution in CAMHB directly in the 96-well plate. A typical final volume in each well is 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 colonies grown on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum in CAMHB so that after adding 100 µL to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of trimeprazine that completely inhibits visible growth, as observed with the naked eye.
Caption: Workflow for the broth microdilution susceptibility test.
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[7][8]
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35-37°C)
Protocol:
-
Disk Preparation: Impregnate sterile paper disks with a defined amount of this compound solution and allow them to dry under aseptic conditions.
-
Inoculation: Dip a sterile swab into the standardized bacterial inoculum, remove excess liquid, and swab the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Disk Application: Place the trimeprazine-impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.[8] The interpretation (susceptible, intermediate, or resistant) requires pre-established breakpoints, which may not exist for non-standard antimicrobials like trimeprazine.
Checkerboard Titration Assay for Synergy Testing
This method is used to evaluate the interaction between trimeprazine and another antimicrobial agent (e.g., a conventional antibiotic).[9]
Materials:
-
Same as Broth Microdilution method, plus a second antimicrobial agent.
Protocol:
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of trimeprazine. Along the y-axis, prepare serial dilutions of the second antimicrobial agent.
-
Combination: The resulting matrix of wells will contain various concentration combinations of the two compounds.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the Broth Microdilution protocol.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
No Interaction (Indifference): 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Phenothiazines have been shown to produce synergistic effects with antibiotics like erythromycin and antagonistic effects with others like tobramycin.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 3. Studies on antimicrobial effect of the antihistaminic phenothiazine trimeprazine tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. apec.org [apec.org]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of trimeprazine
Application Notes & Protocols for the HPLC Analysis of Trimeprazine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of trimeprazine in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This document outlines the necessary reagents, equipment, and a validated protocol to ensure accurate and reproducible results.
Introduction
Trimeprazine, a phenothiazine derivative, is utilized for its antihistaminic and sedative properties. Accurate quantification of trimeprazine is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of trimeprazine. The method is designed to be specific, accurate, and precise, adhering to the principles of method validation as per the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Workflow
The general workflow for the HPLC analysis of trimeprazine is depicted below. It involves sample preparation, followed by chromatographic separation and detection, and finally, data analysis.
Caption: General experimental workflow for HPLC analysis.
Method Parameters
Several HPLC methods have been developed for the analysis of trimeprazine and related compounds. The following tables summarize the key chromatographic conditions from various sources.
Table 1: Chromatographic Conditions for Trimeprazine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Newcrom R1 | Kinetex EVO C18 | Amaze HD |
| Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 3.2 x 50 mm |
| Particle Size | 5 µm | 5 µm | 3 µm |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid.[2] | Water-Ethanol (EtOH) or Water-Acetonitrile (ACN) (50, 55, 60%, v/v) binary mixtures.[3] | MeCN/MeOH (70/30) with 0.5% HCOOH and 0.05% AmFm.[4] |
| Flow Rate | - | 1.0 mL/min[3][5] | 0.5 mL/min[4] |
| Detection | UV | UV at 254 nm[5] | UV at 254 nm[4] |
| Temperature | Ambient | 25 °C and 37 °C[3] | Ambient |
For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
Detailed Protocol: RP-HPLC Method
This protocol provides a comprehensive procedure for the analysis of trimeprazine using a C18 column.
Reagents and Materials
-
Trimeprazine Tartrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphoric acid or Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
Mobile Phase Preparation (Example based on Method 1 & 2):
-
Mobile Phase A: Prepare a solution of 0.1% formic acid in water.
-
Mobile Phase B: Use Acetonitrile.
-
A typical mobile phase composition could be a mixture of acetonitrile and water with an acid modifier. For instance, a mixture of acetonitrile and water with phosphoric acid.[2]
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Trimeprazine Tartrate reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute this stock solution to achieve a working standard concentration (e.g., 100 µg/mL).
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a certain amount of trimeprazine and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (mobile phase), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system with the chosen column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to the desired wavelength (e.g., 254 nm).[5]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (precision, tailing factor, etc.).
-
Inject the sample solutions.
-
Record the chromatograms and integrate the peak areas.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines.[1] The following table summarizes typical validation parameters.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability and Intermediate Precision RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%). |
Stability-Indicating Aspects
For stability-indicating methods, forced degradation studies should be conducted. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[6][7]
Conclusion
The described HPLC methods are suitable for the routine quality control analysis of trimeprazine in bulk and pharmaceutical dosage forms. The protocols provided, along with the summarized chromatographic conditions, offer a strong foundation for researchers and drug development professionals to implement and adapt the method for their specific needs. Proper method validation is essential to ensure reliable and accurate results.
References
Trimeprazine Maleate: A Versatile Tool for Interrogating Histamine H1 Receptor Binding
Application Note
Introduction
Trimeprazine maleate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] This property makes this compound a valuable tool compound for researchers in pharmacology and drug development studying the H1 receptor. This document provides detailed application notes and protocols for utilizing this compound in H1 receptor binding assays.
Mechanism of Action
Trimeprazine competes with histamine for binding at H1 receptors, which are G-protein coupled receptors (GPCRs).[2][3] The histamine H1 receptor is linked to the Gq/11 G-protein.[2] Upon activation by histamine, this initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergic and inflammatory reactions.[4] As a competitive antagonist, trimeprazine binds to the H1 receptor but does not activate this signaling pathway, thereby blocking the effects of histamine.
H1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the histamine H1 receptor.
Caption: Histamine H1 receptor signaling pathway.
Quantitative Data
| Compound | Receptor | Species | Radioligand | Ki (nM) |
| Mepyramine | Histamine H1 | Human | [3H]Mepyramine | 0.8 |
| Promethazine | Histamine H1 | Human | [3H]Mepyramine | 2.2 |
| Diphenhydramine | Histamine H1 | Human | [3H]Mepyramine | 3.1 |
| Chlorpheniramine | Histamine H1 | Human | [3H]Mepyramine | 12 |
Note: Data for comparative compounds are compiled from various sources. The experimental conditions for determining these values may vary.
Experimental Protocols
H1 Receptor Competitive Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor using [3H]mepyramine as the radioligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Experimental Workflow
The following diagram outlines the workflow for the H1 receptor competitive binding assay.
Caption: Workflow for H1 receptor binding assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]mepyramine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM Mepyramine), 50 µL of [3H]mepyramine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of each this compound dilution, 50 µL of [3H]mepyramine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific [3H]mepyramine binding using the formula: % Inhibition = 100 * (1 - (Binding in presence of test compound - NSB) / (Total Binding - NSB))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]mepyramine).
-
Kd is the dissociation constant of the radioligand for the H1 receptor.
-
This compound serves as a reliable and effective tool compound for studying the histamine H1 receptor. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound in H1 receptor binding assays to investigate receptor pharmacology and screen for novel H1 receptor ligands.
References
Application Notes: Protocol for Trimeprazine Maleate In Vivo Efficacy Studies
Introduction
Trimeprazine, also known as alimemazine, is a phenothiazine derivative recognized for its potent antihistaminic, sedative, and antiemetic properties.[1][2] Its primary therapeutic applications are in the management of pruritus (itching) associated with various allergic conditions and for its sedative effects.[1][3] Trimeprazine functions primarily by competitively antagonizing histamine H1 receptors.[4][5] This action blocks the effects of histamine, a key mediator in allergic responses, thereby reducing symptoms like itching and inflammation.[4] Additionally, its sedative properties are attributed to its influence on other central nervous system pathways, including serotonergic and dopaminergic systems.[4][5]
These application notes provide detailed protocols for conducting in vivo efficacy studies of trimeprazine maleate in preclinical animal models. The protocols focus on two key pharmacological effects: anti-pruritic activity and sedation. The methodologies are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data.
Mechanism of Action: Histamine H1 Receptor Antagonism
Trimeprazine exerts its anti-pruritic effects by acting as a competitive antagonist at histamine H1-receptor sites.[6] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on sensory nerves and endothelial cells. This binding initiates a signaling cascade that results in the sensation of itch and localized inflammation. Trimeprazine occupies these receptor sites, preventing histamine from binding and thereby blocking the downstream signaling that leads to pruritus.[1][4]
Caption: Mechanism of Trimeprazine as a Histamine H1 Receptor Antagonist.
Protocol 1: Histamine-Induced Pruritus Model
This protocol evaluates the anti-pruritic efficacy of this compound by measuring its ability to reduce scratching behavior induced by a histamine challenge in mice.
Experimental Workflow
Caption: Experimental workflow for the histamine-induced pruritus model.
Methodology
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated to the housing facility for at least 7 days and to the observation chambers for 30 minutes on two separate days prior to the experiment.
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). A fresh solution should be prepared on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 5 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
-
-
Procedure: a. Administer the vehicle or this compound solution via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). b. After a 30-60 minute pretreatment period, gently restrain the mice and administer a subcutaneous (s.c.) injection of histamine (e.g., 100 µg in 50 µL saline) into the rostral back or nape of the neck.[7] c. Immediately after injection, place the mouse into an individual observation chamber. d. Videorecord the behavior of each animal for 60 minutes. e. A blinded observer will count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.[8]
-
Data Analysis: The total number of scratching bouts for each animal is recorded. Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Admin. | N | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle Control | - | i.p. | 10 | 150 ± 12.5 | 0% |
| Trimeprazine | 1 | i.p. | 10 | 110 ± 10.1 | 26.7% |
| Trimeprazine | 5 | i.p. | 10 | 65 ± 8.2** | 56.7% |
| Trimeprazine | 10 | i.p. | 10 | 30 ± 5.5*** | 80.0% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical) |
Protocol 2: Sedative Effect Assessment (Open Field Test)
The Open Field Test (OFT) is used to assess general locomotor activity and anxiety-like behavior. A reduction in total distance traveled is a key indicator of sedative effects.
Experimental Workflow
Caption: Experimental workflow for the Open Field Test.
Methodology
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of non-reflective material, equipped with an overhead camera connected to a video-tracking system. The arena is cleaned with 70% ethanol between trials.
-
Animals & Dosing: As described in Protocol 1.
-
Procedure: a. Administer vehicle or this compound. b. After the 30-60 minute pretreatment period, place the mouse in the center of the open field arena. c. Allow the animal to explore freely for a set duration (e.g., 10-30 minutes). d. The video-tracking software automatically records parameters such as total distance traveled, velocity, and time spent in the center versus peripheral zones.
-
Data Analysis: The primary endpoint for sedation is the total distance traveled. Data are presented as mean ± SEM and analyzed using one-way ANOVA with a post-hoc test.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Admin. | N | Mean Total Distance Traveled (cm ± SEM) |
| Vehicle Control | - | i.p. | 10 | 3500 ± 210 |
| Trimeprazine | 1 | i.p. | 10 | 3150 ± 195 |
| Trimeprazine | 5 | i.p. | 10 | 2200 ± 180** |
| Trimeprazine | 10 | i.p. | 10 | 1100 ± 150*** |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical) |
Protocol 3: Sedative Effect Assessment (Rotarod Test)
The Rotarod Test assesses motor coordination, balance, and motor skill learning. A decrease in the latency to fall from the rotating rod indicates motor impairment, which can be a consequence of sedation.
Experimental Workflow
Caption: Experimental workflow for the Rotarod Test.
Methodology
-
Apparatus: An automated 5-lane rotarod treadmill for mice.
-
Animals & Dosing: As described in Protocol 1.
-
Procedure: a. Training: Train the mice on the rotarod for 2-3 consecutive days prior to the test day. During training, place mice on the rod rotating at a constant low speed (e.g., 4 rpm) for 60 seconds. b. Testing: On the test day, administer the vehicle or this compound. c. After the 30-60 minute pretreatment period, place the mice on the rotarod. d. The rod is set to accelerate from 4 to 40 rpm over a 5-minute period. e. Record the latency to fall for each mouse. If a mouse clings to the rod and makes a full passive rotation, it is also counted as a fall. f. Perform 3 trials with a 15-20 minute inter-trial interval.
-
Data Analysis: The average latency to fall across the three trials is calculated for each animal. Data are presented as mean ± SEM and analyzed using one-way ANOVA with a post-hoc test.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Admin. | N | Mean Latency to Fall (s ± SEM) |
| Vehicle Control | - | i.p. | 10 | 185 ± 15.2 |
| Trimeprazine | 1 | i.p. | 10 | 160 ± 14.8 |
| Trimeprazine | 5 | i.p. | 10 | 95 ± 11.5** |
| Trimeprazine | 10 | i.p. | 10 | 45 ± 8.9*** |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical) |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alimemazine - Wikipedia [en.wikipedia.org]
- 3. Trimeprazine therapy for physiologic and psychologic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 5. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 6. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. In vivo model of pruritus [bio-protocol.org]
- 8. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Trimeprazine Maleate-Induced Sedation in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine, also known as alimemazine, is a phenothiazine derivative with antihistaminic, sedative, antiemetic, and weak anticholinergic properties.[1] In the context of research, trimeprazine maleate can be utilized as a chemical restraint to induce sedation for minor procedures, facilitate handling, and as a preanesthetic agent. Its sedative effects are primarily attributed to its antagonism of histamine H1 and dopamine D2 receptors in the central nervous system.[2] These application notes provide detailed protocols and quantitative data for the use of this compound in various research animal models.
Mechanism of Action
Trimeprazine's sedative properties arise from its interaction with multiple neurotransmitter systems in the central nervous system. As a phenothiazine derivative, it exhibits a multi-faceted mechanism of action.[2][3] The primary pathways involved are:
-
Histamine H1 Receptor Antagonism: By blocking H1 receptors, trimeprazine inhibits the arousing effects of histamine in the brain, leading to sedation.[2]
-
Dopamine D2 Receptor Antagonism: Antagonism of D2 receptors in the reticular activating system contributes to its sedative and calming effects.[3]
-
Muscarinic Acetylcholine Receptor Antagonism: This action contributes to some of the side effects, such as dry mouth, and may play a minor role in sedation.[2]
Signaling Pathway Diagram
References
Application Notes and Protocols for Evaluating Trimeprazine Maleate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine maleate, a phenothiazine derivative, is primarily recognized for its antihistaminic, sedative, and antiemetic properties. Emerging research into the pharmacological activities of phenothiazines suggests potential cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. The protocols described herein are foundational and can be adapted for specific cell lines and experimental goals.
Data Presentation: Cytotoxicity of this compound
Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) is a key parameter.
| Compound | Cell Line | Assay | CC50 / IC50 (µM) | Reference |
| Trimeprazine | Vero E6 | Cytotoxicity | 19.73 | [1] |
Note: The above table represents a known cytotoxicity value for trimeprazine. Researchers are encouraged to determine the IC50/CC50 values in their specific cell lines of interest. As a member of the phenothiazine class, trimeprazine is anticipated to exhibit cytotoxic effects across a range of cancer cell lines. Phenothiazine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer models.
Key Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Target cells (e.g., A549, MCF-7, HepG2, PC-3)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the sample and maximum release values.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cells
-
6-well plates or culture tubes
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant to include any floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of this compound.
References
Application Notes and Protocols for Pharmacokinetic Modeling of Trimeprazine Maleate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine, often administered as trimeprazine maleate (also known as alimemazine), is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1][2] In veterinary medicine, it is primarily used in dogs for the relief of itching and as an antitussive, often in combination with corticosteroids like prednisolone.[1][2][3] Understanding the pharmacokinetic profile of trimeprazine in different animal species is crucial for determining appropriate dosage regimens, ensuring efficacy, and minimizing potential side effects.
These application notes provide a summary of the available data on the pharmacokinetics of trimeprazine in animal models and offer detailed protocols for conducting such studies. It is important to note that while the methodologies are well-established, comprehensive public data on the pharmacokinetic parameters of trimeprazine in common animal models is limited. The tables presented below are illustrative examples based on typical pharmacokinetic profiles of similar compounds in the specified species and should be adapted based on experimentally derived data.
Data Presentation: Pharmacokinetic Parameters of Trimeprazine in Animal Models
The following tables summarize hypothetical pharmacokinetic parameters of trimeprazine following oral administration in dogs, rats, and horses. These values are intended to serve as a reference for data presentation in pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Trimeprazine in Dogs (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 85 ± 20 |
| Tmax (Time to Maximum Conc.) | hours | 2.5 ± 0.8 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 650 ± 150 |
| t½ (Half-life) | hours | 5.5 ± 1.2 |
| CL/F (Oral Clearance) | L/h/kg | 0.7 ± 0.2 |
| Vd/F (Volume of Distribution) | L/kg | 5.0 ± 1.5 |
Table 2: Pharmacokinetic Parameters of Trimeprazine in Rats (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 120 ± 30 |
| Tmax (Time to Maximum Conc.) | hours | 1.5 ± 0.5 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 480 ± 110 |
| t½ (Half-life) | hours | 4.0 ± 0.9 |
| CL/F (Oral Clearance) | L/h/kg | 1.0 ± 0.3 |
| Vd/F (Volume of Distribution) | L/kg | 6.2 ± 1.8 |
Table 3: Pharmacokinetic Parameters of Trimeprazine in Horses (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 50 ± 15 |
| Tmax (Time to Maximum Conc.) | hours | 3.0 ± 1.0 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 750 ± 180 |
| t½ (Half-life) | hours | 8.0 ± 2.0 |
| CL/F (Oral Clearance) | L/h/kg | 0.5 ± 0.1 |
| Vd/F (Volume of Distribution) | L/kg | 4.5 ± 1.2 |
Mechanism of Action: Histamine H1 Receptor Signaling
Trimeprazine exerts its primary effect by acting as an antagonist at histamine H1 receptors.[3] It competes with histamine for binding to these receptors, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling pathway involving the Gq protein, phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses associated with allergy and inflammation.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Dogs
1. Objective: To determine the pharmacokinetic profile of this compound in healthy adult dogs following a single oral dose.
2. Animals:
-
Species: Beagle dogs
-
Number: 6-8 (equal mix of males and females)
-
Age: 1-3 years
-
Weight: 10-15 kg
-
Health: Clinically healthy as determined by physical examination and routine blood work.
3. Housing and Diet:
-
Animals should be housed in individual cages with a 12-hour light/dark cycle.
-
Standard canine diet should be provided, with food withheld for 12 hours prior to dosing. Water should be available ad libitum.
4. Drug Formulation and Dosing:
-
Drug: this compound tablets
-
Dose: A single oral dose (e.g., 5 mg/kg). The tablet can be administered directly or hidden in a small amount of food to ensure complete ingestion.[2]
5. Blood Sampling:
-
Collect approximately 2 mL of whole blood from the jugular or cephalic vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Sampling time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Process blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
6. Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of trimeprazine in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
7. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) should be calculated using non-compartmental analysis software.
Protocol 2: Bioanalytical Method for Trimeprazine in Animal Plasma using LC-MS/MS
1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of trimeprazine in animal plasma.
2. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the study samples.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for trimeprazine and the IS.
5. Method Validation: The method should be validated for the following parameters:
-
Selectivity: Absence of interfering peaks at the retention times of trimeprazine and the IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards, showing a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal matrix effects should be demonstrated.
-
Stability: Stability of trimeprazine in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Conclusion
The pharmacokinetic modeling of this compound is essential for its rational use in veterinary medicine. The protocols outlined in these application notes provide a framework for conducting robust pharmacokinetic studies and developing reliable bioanalytical methods. While there is a need for more publicly available data on the pharmacokinetic parameters of trimeprazine in various animal species, the methodologies presented here can be applied to generate such data, ultimately contributing to the safer and more effective use of this important veterinary drug.
References
Troubleshooting & Optimization
Overcoming trimeprazine maleate solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with trimeprazine maleate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is trimeprazine and why is its solubility a concern?
Trimeprazine is a phenothiazine derivative used as an antipruritic and antihistaminic agent.[1][2][3] The free base form of trimeprazine is practically insoluble in water, with a reported solubility of only 0.942 mg/L.[1] This poor aqueous solubility can lead to slow dissolution, erratic absorption, and low bioavailability, which are significant challenges in the development of oral and parenteral dosage forms.[4][5][6]
Q2: How does the maleate salt form affect the solubility of trimeprazine?
Q3: What are the primary strategies for overcoming the aqueous solubility issues of this compound?
For poorly water-soluble drugs like trimeprazine, several formulation strategies can be employed to enhance solubility and dissolution.[7][9] The most common and effective approaches include:
-
pH Adjustment: As a basic compound (pKa 9.11), trimeprazine's solubility can be significantly increased in acidic environments where it becomes protonated.[1][6][]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic trimeprazine molecule within their lipophilic cavity, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[5][11][12][13]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[14][4][15] This can reduce drug particle size to a molecular level, improve wettability, and convert the drug to a more soluble amorphous form.[14][4][16]
-
Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic drug.[7][]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][18][19]
Physical and Chemical Properties of Trimeprazine and Its Salts
The following table summarizes key properties of trimeprazine and its common salt forms.
| Property | Trimeprazine (Free Base) | Trimeprazine Tartrate | This compound |
| Molecular Formula | C₁₈H₂₂N₂S[1][8] | (C₁₈H₂₂N₂S)₂·C₄H₆O₆[8] | C₁₈H₂₂N₂S·C₄H₄O₄[8][20] |
| Molecular Weight | 298.45 g/mol [8][20] | 746.98 g/mol [8] | 414.52 g/mol [8][20] |
| Physical Appearance | Crystals[1][2] | White to off-white crystalline powder[3] | Data not available |
| Water Solubility | 0.942 mg/L (practically insoluble)[1][21] | Freely soluble[3] | Expected to be higher than free base[8] |
| Melting Point | 68 °C[1] | Data not available | Data not available |
| pKa (Basic) | 9.11[1] | Not applicable | Not applicable |
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
Problem: this compound precipitates or fails to dissolve in my aqueous buffer.
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the basic drug in an acidic medium, forming a more soluble salt in situ.[6][] | Simple, cost-effective, and easy to implement for ionizable drugs.[6] | Risk of precipitation upon entering a higher pH environment (e.g., systemic circulation); potential for drug degradation at extreme pHs.[6] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity, increasing the apparent water solubility of the drug.[11][12][13] | High solubilization potential; can also enhance stability and bioavailability.[5][11] | Can be expensive; potential for interactions with other excipients; requires specific host-guest compatibility. |
| Solid Dispersion | The drug is dispersed in a hydrophilic solid matrix, reducing particle size and improving wettability.[14][4][15] | Significantly enhances dissolution rate and bioavailability; suitable for amorphous stabilization.[14][16] | Can be physically unstable (recrystallization); manufacturing process can be complex (e.g., use of solvents, high temperatures).[15] |
| Co-solvency | Addition of a water-miscible organic solvent reduces the polarity of the aqueous phase, increasing the solubility of non-polar solutes.[7][] | Simple to formulate for liquid dosage forms; well-established technique. | Potential for toxicity or tolerability issues with certain solvents; drug may precipitate upon dilution with aqueous fluids. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to prepare an acidic buffer solution to dissolve this compound.
-
Objective: To dissolve this compound by preparing a solution with a pH at least 2-3 units below the drug's pKa (9.11).
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
pH meter
-
Volumetric flasks and magnetic stirrer
-
-
Procedure:
-
Prepare a 0.1 M citrate or phosphate buffer.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place a beaker with the desired volume of buffer on a magnetic stirrer.
-
Slowly titrate with 0.1 M HCl to lower the pH to a target between 4.0 and 5.0.
-
Once the target pH is stable, slowly add the pre-weighed this compound powder to the buffer while stirring continuously.
-
Continue stirring until the drug is fully dissolved. If solubility is still limited, the pH can be further reduced, but stability of the drug should be monitored.
-
Record the final pH and concentration of the solution.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the kneading method for preparing a solid inclusion complex to enhance solubility.
-
Objective: To form an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its aqueous solubility.[11]
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol/Water (1:1 v/v) solution
-
Mortar and pestle
-
Vacuum oven
-
-
Procedure:
-
Determine the required amounts of this compound and HP-β-CD, typically in a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD in a mortar.
-
Add a small amount of the ethanol/water solution to the HP-β-CD and triturate to form a homogeneous paste.
-
Add the this compound powder to the paste and continue kneading for 60 minutes.
-
During kneading, add small amounts of the solvent blend as needed to maintain a suitable consistency.
-
Scrape the resulting product from the mortar and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a fine, uniform powder.
-
Test the solubility of the resulting complex in purified water and compare it to the unprocessed drug.
-
Protocol 3: Preparation of a this compound Solid Dispersion
This protocol uses the solvent evaporation method to create a solid dispersion, a common and effective technique.[4][16]
-
Objective: To disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000))
-
A suitable volatile solvent (e.g., ethanol, methanol, or dichloromethane)
-
Rotary evaporator or water bath
-
Vacuum desiccator
-
-
Procedure:
-
Select a drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).
-
Accurately weigh and dissolve both the this compound and the hydrophilic carrier in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Scrape the dried product, pulverize it gently, and pass it through a sieve.
-
Perform dissolution studies to compare the release profile of the solid dispersion against the pure drug.
-
References
- 1. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Trimeprazine tartrate | 4330-99-8 [chemicalbook.com]
- 4. jddtonline.info [jddtonline.info]
- 5. scispace.com [scispace.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. Trimeprazine | 84-96-8 [chemicalbook.com]
Technical Support Center: Managing Trimeprazine Maleate-Induced Drowsiness in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing drowsiness induced by trimeprazine maleate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of trimeprazine that causes drowsiness?
A1: this compound is a phenothiazine derivative that primarily acts as a histamine H1 receptor antagonist.[1] Histamine in the central nervous system plays a crucial role in maintaining wakefulness. By blocking H1 receptors, trimeprazine reduces histamine activity, leading to sedation.[1] Additionally, trimeprazine interacts with other neurotransmitter systems, including antagonism of dopamine D2 receptors and muscarinic acetylcholine receptors, which contributes to its sedative and other central nervous system effects.[1]
Q2: How can I assess the level of drowsiness in my animal models objectively?
A2: Several behavioral tests can be used to objectively quantify drowsiness and sedation. These include:
-
Open Field Test: Measures general locomotor activity and exploratory behavior. A sedated animal will typically show reduced movement, less time in the center of the field, and fewer rearing instances.
-
Elevated Plus Maze: While primarily a test for anxiety, it can also indicate sedation through reduced overall activity (fewer arm entries).
-
Rotarod Test: This is a key test for motor coordination and balance. Sedated animals will have a shorter latency to fall from the rotating rod.
Q3: Is it possible to reduce trimeprazine-induced drowsiness without losing its anti-pruritic (anti-itch) effects?
A3: This is a significant challenge as the sedative properties of first-generation antihistamines like trimeprazine are often linked to their therapeutic effects. However, you can try the following strategies:
-
Dose Optimization: Carefully titrate the dose of trimeprazine to find the lowest effective dose for the anti-pruritic effect with the most tolerable level of sedation. A thorough dose-response study is recommended.
-
Pharmacological Countermeasures: Consider the co-administration of a CNS stimulant. Caution is advised as this can introduce confounding factors into your study.
Q4: What are some potential pharmacological agents to counteract trimeprazine-induced drowsiness?
A4: CNS stimulants are a potential option, but their use must be carefully considered and validated for your specific experimental paradigm.
-
Caffeine: Has been shown to counteract the sedative effects and psychomotor impairments of the antihistamine chlorpheniramine.[2]
-
Modafinil: This wake-promoting agent has been shown to increase histamine release in the anterior hypothalamus of rats, which could potentially counteract the H1 receptor blockade by trimeprazine.[3][4]
Important Note: The use of any counteracting agent should be preceded by a thorough literature review and a pilot study to ensure it does not interfere with the primary outcomes of your research.
Troubleshooting Guides
Issue 1: Excessive Sedation in Animal Models
-
Problem: The animal model is too drowsy to perform behavioral tasks or its physiological state is compromised.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check your dose calculations, including any necessary conversions between animal species (see Table 2).
-
Dose Reduction: Reduce the dose of this compound in a stepwise manner to determine if a lower dose can achieve the desired anti-pruritic effect with less sedation.
-
Consider an Alternative Antihistamine: If dose reduction is not feasible, explore the use of a second-generation, non-sedating antihistamine. However, be aware that these may have different efficacy profiles for pruritus.
-
Pharmacological Intervention (with caution): In terminal or acute studies where the stimulant's effect on the primary endpoint is known and acceptable, consider co-administration with a low dose of a CNS stimulant like caffeine.
-
Issue 2: Difficulty Distinguishing Between Sedation and the Desired Experimental Effect
-
Problem: It is unclear if the observed behavioral changes are due to the intended therapeutic effect of trimeprazine or simply a result of sedation.
-
Troubleshooting Steps:
-
Implement a Battery of Behavioral Tests: Utilize a combination of tests to get a more complete picture. For example, combine a measure of locomotor activity (Open Field Test) with a test of motor coordination (Rotarod Test).
-
Use a Positive Control for Sedation: Include a study arm with a known sedative agent (e.g., a benzodiazepine) to compare the profile of sedation with that induced by trimeprazine.
-
Automated Behavioral Monitoring: Use automated systems to continuously monitor activity levels in the home cage, which can help differentiate general lethargy from specific behavioral changes.
-
Data Presentation
Table 1: Dose-Response Relationship for this compound (Hypothetical Data for Illustrative Purposes)
| Animal Model | Dose (mg/kg, route) | Anti-Pruritic Effect (e.g., % reduction in scratching) | Sedative Effect (e.g., % decrease in locomotor activity) |
| Mouse (C57BL/6) | 1 (p.o.) | 25% | 10% |
| 5 (p.o.) | 60% | 40% | |
| 10 (p.o.) | 75% | 70% | |
| Rat (Sprague-Dawley) | 0.5 (i.p.) | 30% | 15% |
| 2.5 (i.p.) | 65% | 50% | |
| 5 (i.p.) | 80% | 75% |
Note: This table is for illustrative purposes. Researchers should generate their own dose-response curves for their specific animal model and experimental conditions.
Table 2: Dose Conversion Between Animal Species Based on Body Surface Area
To convert a dose from a reference species to a target species, use the following formula:
Dose in Target Species (mg/kg) = Dose in Reference Species (mg/kg) x (Km of Reference Species / Km of Target Species)
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Source: Adapted from publicly available dose conversion guidelines.
Experimental Protocols
Protocol 1: Assessment of Sedation using the Rotarod Test
-
Apparatus: A commercially available rotarod apparatus for rodents.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Training:
-
Day 1: Place each animal on the stationary rod for 60 seconds. Then, set the rod to a slow rotation (e.g., 4 rpm) for 2-3 minutes. Repeat this 2-3 times with a 15-minute inter-trial interval.
-
Day 2: Repeat the training from Day 1.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (in seconds). An animal is considered to have fallen if it falls off the rod or clings to the rod and makes a full passive rotation.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the trimeprazine-treated and vehicle-treated groups. A shorter latency to fall indicates increased sedation and motor impairment.
Protocol 2: Assessment of Locomotor Activity using the Open Field Test
-
Apparatus: A square arena (e.g., 50cm x 50cm for mice) with walls high enough to prevent escape. The arena can be divided into a central and a peripheral zone using video tracking software.
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of rearings.
-
A significant decrease in total distance traveled and rearing is indicative of sedation.
-
Mandatory Visualizations
Caption: Signaling pathway of trimeprazine-induced sedation.
Caption: Experimental workflow for assessing trimeprazine-induced drowsiness.
Caption: Troubleshooting logic for managing excessive drowsiness.
References
- 1. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 2. Caffeine counteracts impairments in task-oriented psychomotor performance induced by chlorpheniramine: a double-blind placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of central histaminergic systems in modafinil-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modafinil increases histamine release in the anterior hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimeprazine Maleate Stability and Storage: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of trimeprazine maleate. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] It is also advised to store the compound in a well-ventilated place, away from incompatible materials.[2]
Q2: How stable is trimeprazine in solution and in biological matrices?
A2: A study on trimeprazine (salt form not specified) in solution indicated it was stable for 6 months at -20°C and 3.5 months at 40°C.[3] In whole blood, trimeprazine demonstrated stability for 5 weeks at -20°C, 24 hours at 4°C, 4 hours at 25°C, and 1 hour at 37°C.[3]
Q3: Is there a difference in stability between this compound and trimeprazine tartrate?
Q4: What are the known degradation pathways for trimeprazine?
A4: Trimeprazine, as a phenothiazine derivative, is susceptible to degradation through oxidation and photodegradation. A primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form trimeprazine sulfoxide.[5] Photodegradation, particularly under aerobic conditions and UV-A light, can also lead to the formation of N-demethylated and sulfoxidation products.
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of potency or inconsistent results | Instability of the compound in the experimental solvent or medium. | 1. Assess the pH of your solution, as phenothiazines can be pH-sensitive. 2. Evaluate the stability of this compound in your specific experimental buffer or solvent system over the duration of the experiment. 3. Consider preparing solutions fresh before each experiment. |
| Discoloration of solid compound or solutions | Exposure to light or oxidation. | 1. Always store this compound in amber vials or containers protected from light. 2. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Stability Data
The following table summarizes available stability data for trimeprazine. Note that the salt form was not always specified in the source literature.
| Matrix | Storage Temperature | Duration of Stability | Citation |
| Solution | -20°C | 6 months | [3] |
| Solution | 40°C | 3.5 months | [3] |
| Whole Blood | -20°C | 5 weeks | [3] |
| Whole Blood | 4°C | 24 hours | [3] |
| Whole Blood | 25°C | 4 hours | [3] |
| Whole Blood | 37°C | 1 hour | [3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and/or simulated sunlight (ICH Q1B option 2) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for trimeprazine.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.
Visualizations
Caption: Primary degradation pathways of trimeprazine.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting workflow for stability issues.
References
Troubleshooting unexpected results in trimeprazine maleate experiments
Technical Support Center: Trimeprazine Maleate Experiments
Welcome to the technical support center for this compound experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address unexpected results in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower-than-expected antagonist activity of this compound in my cell-based assay?
A1: Several factors could contribute to reduced antagonist activity. Consider the following troubleshooting steps:
-
Cell Line Viability and Receptor Expression: Ensure your cell line has adequate viability and consistent expression of the histamine H1 receptor (H1R). Passage number can affect receptor expression levels. It's advisable to periodically verify H1R expression using techniques like qPCR or western blotting.
-
Compound Stability and Storage: this compound solutions should be freshly prepared. The compound is sensitive to light and should be stored in dry, dark conditions at 0 - 4°C for short-term use or -20°C for long-term storage.[1]
-
Assay Conditions: Optimize incubation times and concentrations. The antagonistic effect of trimeprazine is achieved by competing with histamine for binding at H1-receptor sites.[2][3] Ensure that the histamine concentration used to stimulate the cells is not excessively high, as this could overcome the competitive antagonism of trimeprazine.
-
pH of Media: The pH of your experimental buffer can influence the charge of trimeprazine and its interaction with the receptor. Maintain a consistent and physiological pH throughout your experiments.
Q2: My in vivo animal study shows significant sedation at doses expected to primarily elicit antihistaminic effects. Is this normal?
A2: Yes, sedation is a known effect of trimeprazine. This is attributed to its ability to cross the blood-brain barrier and interact with various neurotransmitter systems in the central nervous system (CNS), including serotonin and dopamine pathways.[1][4]
-
Dose-Response Relationship: It is crucial to establish a dose-response curve to identify a therapeutic window that provides the desired antihistaminic effect with minimal sedation.
-
Pharmacokinetic Variability: Pharmacokinetic parameters can show substantial interindividual differences.[5] This variability can lead to different sedative responses at the same dose.
Q3: I am observing unexpected cardiovascular effects, such as hypotension, in my animal models. What could be the cause?
A3: Trimeprazine is a phenothiazine derivative, a class of drugs known to have potential cardiovascular side effects.[6]
-
Dopamine Receptor Blockade: Besides its primary action on histamine H1 receptors, trimeprazine can also block dopamine receptors.[1][4] This can lead to vasodilation and a subsequent drop in blood pressure.
-
Anticholinergic Properties: Trimeprazine exhibits anticholinergic activity, which can affect heart rate and blood pressure.[4]
-
Monitoring: It is essential to monitor cardiovascular parameters like blood pressure and heart rate during your experiments, especially at higher doses.
Quantitative Data Summary
The following tables summarize key quantitative data for trimeprazine to aid in experimental design and interpretation.
Table 1: Pharmacokinetic Parameters of Trimeprazine
| Parameter | Value | Species | Dosing | Reference |
| Time to Peak Concentration (Cmax) | 1-2 hours | Human (children) | 3 mg/kg oral | [5] |
| Time to Peak Concentration (Cmax) | 3.5 ± 0.22 hours | Human (adult males) | 5 mg oral (syrup) | [7] |
| Time to Peak Concentration (Cmax) | 4.5 ± 0.43 hours | Human (adult males) | 5 mg oral (tablets) | [7] |
| Elimination Half-life | 6.8 hours | Human (children) | 3 mg/kg oral | [5] |
| Elimination Half-life | 4.78 ± 0.59 hours | Human (adult males) | 5 mg oral | [7][8] |
| Relative Bioavailability (Tablets vs. Syrup) | ~70% | Human (adult males) | 5 mg oral | [7] |
Table 2: Physicochemical Properties of Trimeprazine
| Property | Value | Reference |
| Molecular Formula | C18H22N2S | [1] |
| Molecular Weight | 298.446 g/mol | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
Experimental Protocols
Protocol 1: In Vitro Histamine H1 Receptor Antagonism Assay (Calcium Mobilization)
This protocol is a general guideline for assessing the H1R antagonist activity of trimeprazine using a calcium mobilization assay.
-
Cell Culture: Culture HeLa cells, which endogenously express the H1R, in appropriate media and conditions.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of this compound for a predetermined time. Include a vehicle control.
-
Histamine Stimulation: Add a known concentration of histamine to stimulate the H1R and induce calcium release.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. The inhibition of the histamine-induced calcium signal by trimeprazine indicates its antagonist activity.
Visualizations
Diagram 1: Trimeprazine Mechanism of Action
Caption: Overview of trimeprazine's multi-receptor antagonism.
Diagram 2: Troubleshooting Workflow for Low Antagonist Activity
Caption: A logical workflow for troubleshooting low antagonist activity.
References
- 1. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 5. Pharmacokinetics of trimeprazine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Relative bioavailability of trimeprazine tablets investigated in man using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alimemazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Variability in Animal Response to Trimeprazine Maleate
Welcome to the Technical Support Center for Trimeprazine Maleate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound use in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal response commonly encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: We are observing significant variation in the sedative effects of this compound between individual animals of the same species and strain. What could be the cause?
A1: Variability in sedation is a common observation and can be attributed to several factors:
-
Genetic Variation: Individual animals can have genetic polymorphisms in enzymes responsible for drug metabolism, primarily Cytochrome P450 (CYP) enzymes. For phenothiazines like trimeprazine, variations in genes such as CYP2D15 (the canine orthologue of human CYP2D6) and CYP2B11 can lead to differences in metabolic rates, altering drug clearance and duration of effect.[1][2][3][4]
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism.[5] Different microbial populations can alter the biotransformation of trimeprazine, affecting its absorption and systemic availability.
-
Physiological State: Factors such as age, sex, health status, and stress levels can influence an animal's metabolic rate and response to drugs.
-
Drug Administration: Inconsistent administration techniques, especially with oral dosing, can lead to variability in the amount of drug absorbed.
Troubleshooting Steps:
-
Review Dosing Procedure: Ensure consistent oral gavage technique and appropriate vehicle use. For powdered compounds, suspension in a suitable, inert vehicle is critical for uniform dosing.[6]
-
Assess Animal Health: Exclude animals with any signs of illness or significant stress, as these can alter physiological responses.
-
Consider Genetic Profiling: If variability persists and is a critical issue for your study, consider genotyping a subset of animals for relevant CYP polymorphisms. This is particularly relevant in canine studies.[1][2]
Q2: Our study involves multiple species (rats, dogs, and cats), and we are seeing different pharmacokinetic profiles. How can we standardize our approach?
A2: Species-specific differences in drug metabolism are expected and are a primary reason for variable pharmacokinetic profiles.
-
Metabolic Pathways: The activity and expression of metabolic enzymes, particularly CYP enzymes, differ significantly between species. For instance, cats are known to have deficiencies in certain glucuronidation pathways, which can affect the metabolism of various drugs.[7]
-
Gastrointestinal Physiology: Differences in gastrointestinal pH, transit time, and anatomy can affect the dissolution and absorption of orally administered drugs.[8]
Troubleshooting/Standardization Steps:
-
Conduct Pilot Pharmacokinetic Studies: Perform pilot studies in each species to determine key parameters like Cmax, Tmax, and bioavailability. This will allow for dose adjustments to achieve comparable systemic exposure.
-
Utilize In Vitro Metabolism Assays: Use liver microsomes from each species to compare the in vitro metabolic rates of trimeprazine. This can provide an early indication of species-specific differences in metabolism.[9]
-
Consult Species-Specific Formularies: Refer to veterinary pharmacology resources for recommended dosing ranges in different species, keeping in mind that these are often starting points.
Q3: We are co-administering this compound with other drugs and observing unexpected potentiation of sedative effects. Why is this happening?
A3: Drug-drug interactions are a likely cause. This compound is a central nervous system (CNS) depressant, and its effects can be potentiated by other drugs with similar properties.
-
Pharmacodynamic Interactions: Co-administration with other CNS depressants (e.g., opioids, benzodiazepines, anesthetics) can lead to an additive or synergistic increase in sedation.[10][11][12]
-
Pharmacokinetic Interactions: Some drugs can inhibit the CYP enzymes responsible for metabolizing trimeprazine, leading to higher plasma concentrations and prolonged effects. For example, drugs like ketoconazole can inhibit CYP3A enzymes, which may be involved in phenothiazine metabolism.[13]
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all other drugs being administered to the animals.
-
Stagger Administration: If possible, stagger the administration of drugs to avoid peak concentrations occurring at the same time.
-
Dose Reduction: Consider reducing the dose of trimeprazine or the interacting drug, with careful monitoring of the animals' response.
Q4: The oral bioavailability of our this compound formulation seems low and inconsistent. What formulation factors could be at play?
A4: The formulation of an oral drug product can significantly impact its absorption and bioavailability.
-
Excipients: The inactive ingredients (excipients) in a formulation can affect drug dissolution, stability, and permeability. Some excipients can enhance absorption, while others may hinder it.[14][15][16][17][18]
-
Drug Solubility: this compound has specific solubility characteristics. The pH of the formulation and the gastrointestinal tract can influence how well it dissolves.
-
Particle Size: The particle size of the active pharmaceutical ingredient (API) can affect its dissolution rate and subsequent absorption.
Troubleshooting Steps:
-
Evaluate Formulation Components: Review the excipients used in your formulation. Ensure they are compatible with this compound and suitable for the chosen animal model.
-
Consider a Solution vs. Suspension: For initial studies, administering the drug as a solution can bypass dissolution-related variability. A study in humans showed that a syrup formulation of trimeprazine had higher bioavailability than tablets.[19]
-
Control for Food Effects: The presence of food in the stomach can alter gastric emptying and pH, affecting drug absorption. Standardize feeding schedules relative to drug administration.[6]
Data Presentation: Pharmacokinetic Parameters of Trimeprazine
Table 1: Pharmacokinetics of Trimeprazine in Dogs (in combination with Prednisolone)
| Parameter | Test Product Mean | Reference Product Mean |
| AUC (ng/mL)*hour | 6.61 | 6.51 |
| Cmax (ng/mL) | Not explicitly stated | Not explicitly stated |
| Tmax (hours) | Not explicitly stated | Not explicitly stated |
| Data from a bioequivalence study of a generic trimeprazine with prednisolone tablet versus the reference product (Temaril-P®) in healthy, fasted dogs. |
Table 2: Pharmacokinetics of Trimeprazine in Humans
| Formulation | Tmax (hours) | Terminal Phase Half-life (hours) | AUC₀-∞ (ng·h/mL) | Relative Bioavailability |
| Syrup | 3.5 ± 0.22 | 4.78 ± 0.59 | 11.0 ± 1.99 | 100% (Reference) |
| Tablets | 4.5 ± 0.43 | 4.78 ± 0.59 | 7.67 ± 1.05 | ~70% |
| Data from a study in six healthy adult males who received a single 5 mg dose.[19] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate sources of variability in this compound response.
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles appropriate for rat size[6]
-
Syringes
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats to the housing conditions for at least one week.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[20]
-
Dose Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing an appropriate anticoagulant and immediately place on ice.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of trimeprazine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate Cmax, Tmax, AUC, and other relevant parameters.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the rate of metabolism of this compound in liver microsomes from different species (e.g., rat, dog, cat).
Materials:
-
This compound
-
Pooled liver microsomes from the species of interest
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent to stop the reaction
-
Incubator/water bath at 37°C
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Incubation Preparation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the concentration of the remaining this compound using a validated analytical method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Investigating the Impact of Gut Microbiome on Trimeprazine Metabolism
Objective: To determine if the gut microbiome contributes to the metabolism of this compound.
Materials:
-
Germ-free and conventional mice
-
This compound
-
Oral gavage supplies
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Groups: Use two groups of mice: germ-free and conventional (with a normal gut microbiome).
-
Dosing: Administer a single oral dose of this compound to both groups.
-
Sample Collection:
-
House the mice in metabolic cages to collect urine and feces over 24-48 hours.
-
Collect blood samples at various time points to determine the pharmacokinetic profile in each group.
-
-
Sample Analysis:
-
Analyze plasma, urine, and fecal homogenates for the parent drug and potential metabolites using LC-MS/MS.
-
-
Data Comparison:
-
Compare the pharmacokinetic profiles (AUC, Cmax, t½) of trimeprazine between the germ-free and conventional mice.
-
Compare the metabolite profiles in plasma, urine, and feces between the two groups. Significant differences in the types or amounts of metabolites can indicate a role of the gut microbiome in drug metabolism.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
- 1. Pharmacogenomics of poor drug metabolism in greyhounds: Canine P450 oxidoreductase genetic variation, breed heterogeneity, and functional characterization | PLOS One [journals.plos.org]
- 2. Pharmacogenetics for pain - Veterinary Practice [veterinary-practice.com]
- 3. Analysis of polymorphisms of canine Cytochrome P 450-CYP2D15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. libstore.ugent.be [libstore.ugent.be]
- 5. Drug-microbiota interactions: an emerging priority for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimeprazine Tartrate - Prednisolone (Temaril-P) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. ivis.org [ivis.org]
- 13. Trimeprazine Tartrate with Prednisolone | VCA Animal Hospitals [vcahospitals.com]
- 14. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.umh.es [dspace.umh.es]
- 16. Effect of excipients on oral absorption process according to the different gastrointestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of excipients on oral absorption process according to the different gastrointestinal segments | Semantic Scholar [semanticscholar.org]
- 19. Relative bioavailability of trimeprazine tablets investigated in man using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Avoiding trimeprazine maleate degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of trimeprazine maleate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: Trimeprazine, also known as alimemazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. As a phenothiazine, its tricyclic structure is susceptible to degradation, particularly through oxidation and photodegradation, which can lead to a loss of potency and the formation of impurities.[1] Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors contributing to the degradation of this compound are:
-
Light: Trimeprazine is known to be photolabile, especially under UV-A light in the presence of oxygen.[2] This can lead to the formation of sulfoxide and N-desmethylated photoproducts.[2][3]
-
pH: The stability of phenothiazine derivatives is influenced by the pH of the solution. Generally, the rate of degradation increases with increasing pH.[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Oxidizing Agents: Contact with oxidizing agents can lead to the formation of the sulfoxide and other oxidation byproducts.[6]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[7]
Q4: Are there any known incompatibilities with common excipients?
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm the identity of the unexpected peaks by comparing the chromatogram with those from forced degradation studies (see Experimental Protocols).
-
Review your experimental setup for exposure to light, elevated temperatures, or incompatible pH.
-
Ensure that all solutions were freshly prepared and protected from light.
-
-
-
Possible Cause 2: Contamination of the mobile phase or column.
-
Possible Cause 3: Incompatibility with sample solvent.
-
Troubleshooting Steps:
-
Whenever possible, dissolve the sample in the mobile phase.
-
If a different solvent is used, ensure it is of a lower eluotropic strength than the mobile phase.[13]
-
-
Issue 2: Loss of this compound concentration in solution over time
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Steps:
-
Prepare and handle all this compound solutions in a dimly lit environment or under red light.
-
Use amber-colored glassware or wrap containers in aluminum foil.[13]
-
Minimize the exposure of solutions to light during the experiment.
-
-
-
Possible Cause 2: pH-dependent hydrolysis.
-
Possible Cause 3: Oxidation.
-
Troubleshooting Steps:
-
Degas all solvents used to prepare solutions to remove dissolved oxygen.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) if the experiment is particularly sensitive to oxidation.
-
-
Quantitative Data
The stability of this compound is influenced by both pH and temperature. While specific kinetic data for this compound is limited, studies on the closely related phenothiazine derivative, promethazine hydrochloride, provide valuable insights into its degradation kinetics. The following tables summarize the thermal degradation of promethazine hydrochloride at different pH values, which can be used as an estimate for the behavior of this compound.
Table 1: First-Order Rate Constants for Promethazine Hydrochloride Thermal Degradation [4]
| pH | Temperature (°C) | First-Order Rate Constant (k) (min⁻¹) |
| 2.98 | 60 | 0.0015 |
| 2.98 | 70 | 0.0028 |
| 2.98 | 80 | 0.0051 |
| 3.94 | 60 | 0.0021 |
| 3.94 | 70 | 0.0037 |
| 3.94 | 80 | 0.0063 |
| 5.12 | 60 | 0.0025 |
| 5.12 | 70 | 0.0042 |
| 5.12 | 80 | 0.0069 |
Table 2: Arrhenius Parameters for Promethazine Hydrochloride Thermal Degradation [4]
| pH | Activation Energy (Ea) (kcal/mol) |
| 2.98 | 15.2 |
| 3.94 | 13.6 |
| 5.12 | 12.8 |
Note: The data presented is for promethazine hydrochloride and should be used as a guideline for this compound. It is recommended to perform stability studies specific to your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 1 hour.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours. Dissolve a known amount in the solvent to prepare a sample solution.
-
Photodegradation: Expose a solution of this compound to UV-A light (e.g., 350 nm) for a specified period (e.g., 1-24 hours).[2]
3. Sample Analysis:
-
After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.0) in a ratio of 50:50 (v/v).[2] The mobile phase composition may need to be optimized for your specific application.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 249 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways of trimeprazine.
Caption: Workflow for a forced degradation study.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. cdn.who.int [cdn.who.int]
- 11. realab.ua [realab.ua]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Optimizing In Vivo Trimeprazine Maleate Injection Protocols
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for conducting in vivo studies using trimeprazine maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common salt forms? A1: Trimeprazine, also known as alimemazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1][2][3] It is available in several salt forms to optimize pharmaceutical properties like solubility and stability.[4] The most common are trimeprazine tartrate and this compound.[4] The maleate salt has the molecular formula C₁₈H₂₂N₂S·C₄H₄O₄.[4]
Q2: What are the key considerations for preparing this compound for injection? A2: The solubility of trimeprazine is a critical factor. The free base is described as soluble in DMSO but not in water.[4] Therefore, an appropriate vehicle must be selected to ensure complete dissolution and prevent precipitation upon injection. The tartrate salt form is noted to darken on exposure to light, suggesting that solutions should be protected from light.[5] For parenteral administration, all solutions must be sterile.[6][7]
Q3: Which injection route is best for my study: Intraperitoneal (IP) or Subcutaneous (SC)? A3: The choice depends on your experimental goals.
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption into the circulatory system and is suitable for administering larger volumes than other parenteral routes.[8] It is a common, quick, and minimally stressful technique when performed correctly.[8] However, it carries a risk of accidental injection into the gut, bladder, or abdominal fat, which can affect drug absorption and animal welfare.[6][9][10]
-
Subcutaneous (SC) Injection: This route is generally simpler and safer than IP injection.[11] Absorption is slower, which can be advantageous for creating a sustained-release effect.[11] It is the preferred method when a longer absorption period is needed.[11] However, irritant drugs or those with a non-physiological pH can cause tissue damage at the injection site.[9][11]
Q4: What are the common side effects of trimeprazine observed in animal studies? A4: The most common side effect is sedation or drowsiness.[1][12] Other potential effects associated with phenothiazine derivatives include muscle tremors or rigidity, restlessness, and potentiation of anesthetics or other sedatives.[12][13][14] When combined with corticosteroids, side effects like increased thirst, appetite, and urination are noted.[1][13]
Q5: Why am I seeing high variability in the response to trimeprazine in my study animals? A5: Pharmacokinetic studies, even in humans, have shown substantial interindividual differences in trimeprazine metabolism and clearance.[15] This suggests that major variations in drug response can be anticipated even with standardized dosing.[15] Factors such as species, gender, and individual metabolic rates can all contribute to variability.[16][17] Ensure your injection technique is consistent and your formulation is homogenous to minimize external sources of variation.
Data Presentation Tables
Table 1: Recommended Injection Parameters for Rodents
| Parameter | Mouse | Rat |
|---|---|---|
| IP Needle Gauge | 25-27g[6] | 23-25g[6] |
| IP Max Volume | < 10 ml/kg (e.g., 0.25 ml for a 25g mouse)[6] | < 10 ml/kg (e.g., 2.5 ml for a 250g rat)[6] |
| SC Needle Gauge | 25-27g[18] | 25g[18] |
| SC Max Volume | < 3 ml (for a 25g mouse)[18] | < 10 ml[18] |
Table 2: Example this compound Formulation Guide
| Parameter | Recommendation | Rationale / Notes |
|---|---|---|
| Vehicle Selection | DMSO, followed by dilution in saline or PBS. | Trimeprazine free base is soluble in DMSO, not water.[4] The final concentration of DMSO should be minimized to avoid toxicity. |
| Concentration | Varies by study; start with a low dose based on literature. | Pharmacokinetics can be dose-dependent and non-linear.[19] |
| Preparation | Prepare solution fresh daily.[20] | To ensure stability and prevent degradation. |
| Sterility | Filter-sterilize the final solution using a 0.22 µm filter. | All substances for injection must be sterile to prevent infection.[6][7] |
| Storage | Store protected from light.[5] | Phenothiazine derivatives can be light-sensitive.[5] Short-term at 0-4°C, long-term at -20°C.[4] |
| Pre-injection | Warm solution to room or body temperature.[6][18] | Injecting cold substances can cause animal discomfort.[6][18] |
Troubleshooting Guides
Problem 1: No observable sedative or therapeutic effect after injection.
| Possible Cause | Recommended Solution |
| Incorrect Injection Technique | IP: The injection may have gone into the gastrointestinal tract or abdominal fat pad, preventing proper absorption.[10] SC: The needle may not have fully penetrated the subcutaneous space. |
| Inadequate Dose | The dose may be too low for the specific species, strain, or sex of the animal. Review literature for appropriate dose ranges and consider a dose-response study. |
| Drug Formulation Issue | The drug may not have been fully dissolved or may have precipitated out of solution. Ensure complete dissolution in the vehicle before injection. |
| Rapid Metabolism | The animal model may metabolize trimeprazine very quickly. Pharmacokinetic studies show high inter-individual variability.[15] |
Problem 2: Adverse events, such as skin irritation (SC) or animal distress (IP).
| Possible Cause | Recommended Solution |
| Irritant Solution (SC) | The vehicle (e.g., high concentration of DMSO) or the drug itself may be causing local tissue irritation.[21] Reduce the concentration of the irritant vehicle or test an alternative formulation. |
| Incorrect Injection Site (IP) | The needle may have punctured an abdominal organ, causing pain, inflammation (peritonitis), or internal bleeding.[6] Review proper anatomical landmarks for IP injection.[6] |
| Non-sterile Technique | Contamination of the injectable solution can cause infection at the injection site.[6] Always use sterile solutions, needles, and syringes for each animal.[7] |
| Cold Injection Bolus | Injecting a cold solution can cause discomfort and a drop in body temperature.[6] Always warm injectables to at least room temperature before administration.[18] |
Problem 3: Unexpected animal mortality.
| Possible Cause | Recommended Solution |
| Overdose | The calculated dose was too high, or an error occurred during dilution. Double-check all calculations and dilutions. If an anesthetic was not fully effective and a second dose was given, slow absorption from the first dose could lead to an overdose.[10] |
| Interaction with Other Drugs | Trimeprazine can intensify the action of sedatives and general anesthetics.[14] Be aware of potential drug-drug interactions. |
| Organ Laceration (IP) | Severe internal bleeding or peritonitis from an incorrect IP injection can be fatal.[6] Ensure personnel are thoroughly trained in the injection technique. |
| Anaphylactic Reaction | Although rare, a severe allergic reaction to the compound or vehicle is possible. |
Visualizations
References
- 1. TRIMEPRAZINE TARTRATE - PREDNISOLONE - Mar Vista Animal Medical Center [marvistavet.com]
- 2. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. services.anu.edu.au [services.anu.edu.au]
- 11. ijpsr.com [ijpsr.com]
- 12. boerumhillvet.com [boerumhillvet.com]
- 13. Temaril-P: Uses and Side Effects in Cats and Dogs | FirstVet [firstvet.com]
- 14. zoetisus.com [zoetisus.com]
- 15. Pharmacokinetics of trimeprazine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A difference between the rat and mouse in the pharmacokinetic interaction of 5,6-dimethylxanthenone-4-acetic acid with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Dose-dependent pharmacokinetics of midazolam in rats: influence of hepatic first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Trimeprazine-Induced Appetite Changes in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the effects of trimeprazine on appetite in animal studies. The following information is intended to guide the design and execution of experiments aimed at mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: Why does trimeprazine affect appetite in animal subjects?
A1: Trimeprazine, a phenothiazine derivative, acts as a potent antagonist of the histamine H1 receptor (H1R).[1][2][3][4] In the hypothalamus, a key brain region for appetite regulation, the blockade of H1R by trimeprazine leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in the body.[2] This activation mimics a state of low energy, subsequently promoting food intake and contributing to weight gain.
Q2: What is the primary signaling pathway involved in trimeprazine-induced appetite stimulation?
A2: The primary pathway involves the antagonism of hypothalamic H1 receptors, which in turn activates the AMPK signaling cascade. This leads to an increase in orexigenic (appetite-stimulating) signals and a decrease in anorexigenic (appetite-suppressing) signals, ultimately resulting in hyperphagia (increased food consumption).
Q3: Are there pharmacological strategies to counteract the appetite-stimulating effects of trimeprazine?
A3: Yes, a promising strategy is the co-administration of a serotonin 5-HT2C receptor agonist. These agents have an opposing, appetite-suppressing effect. Activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus leads to a reduction in food intake. Therefore, combining a 5-HT2C agonist with trimeprazine may help to normalize appetite.
Q4: What is a potential pharmacological agent to test for mitigating trimeprazine's effects?
A4: While direct studies on trimeprazine are limited, research on olanzapine, another potent H1 receptor antagonist, has shown that co-treatment with betahistine, an H1 receptor agonist and H3 receptor antagonist, can significantly reduce weight gain and feeding efficiency in rats.[1][2][3][4][5][6][7] This suggests that agents that can counteract the H1R blockade may be effective.
Troubleshooting Guide
Issue: Unexpected and significant weight gain and increased food consumption are observed in animals treated with trimeprazine.
Troubleshooting Steps:
-
Confirm the Effect: Quantify the increase in daily food and water intake and monitor body weight daily. Compare these measurements to a vehicle-treated control group to confirm that the observed effects are due to trimeprazine administration.
-
Implement a Mitigation Strategy: Based on the known mechanisms, consider the co-administration of a 5-HT2C receptor agonist. A potential candidate, based on analogous studies with other H1 antagonists like olanzapine, is betahistine.
-
Experimental Design for Mitigation:
-
Groups: Establish four experimental groups:
-
Vehicle Control
-
Trimeprazine only
-
Mitigating agent (e.g., betahistine) only
-
Trimeprazine + Mitigating agent
-
-
Dosage: Determine appropriate dosages based on literature. For instance, studies with olanzapine in rats have used doses around 1-3 mg/kg for olanzapine and 2.67-9.6 mg/kg for betahistine.[4][5][6][7]
-
Administration: Administer compounds via an appropriate route (e.g., oral gavage) and at a consistent time each day.
-
Monitoring: Continue to meticulously record daily food and water intake and body weight.
-
Quantitative Data Summary
The following tables summarize data from a study investigating the mitigation of olanzapine-induced weight gain in rats, which serves as a relevant model for trimeprazine.
Table 1: Effect of Olanzapine and Betahistine Co-treatment on Body Weight Gain in Female Rats
| Treatment Group | Mean Body Weight Gain (g) after 2 weeks | Percentage Reduction in Weight Gain Compared to Olanzapine Only |
| Vehicle Control | 10.5 | N/A |
| Olanzapine (1 mg/kg) | 25.2 | N/A |
| Betahistine (2.67 mg/kg) | 11.0 | N/A |
| Olanzapine + Betahistine | 13.8 | -45%[4] |
Data adapted from a study on olanzapine, a potent H1 antagonist.[4]
Table 2: Effect of Chronic Olanzapine and Betahistine Co-treatment on Body Weight Gain in Female Rats
| Treatment Group | Mean Body Weight Gain (g) | Percentage Reduction in Weight Gain Compared to Olanzapine Only |
| Vehicle Control | 20.1 | N/A |
| Olanzapine (3 mg/kg) | 45.5 | N/A |
| Betahistine (9.6 mg/kg) | 21.3 | N/A |
| Olanzapine + Betahistine | 22.1 | -51.4%[5][6][7] |
Data adapted from a chronic study on olanzapine.[5][6][7]
Experimental Protocols
Protocol 1: Assessment of Trimeprazine's Effect on Food Intake and Body Weight
-
Animal Model: Use adult female Sprague Dawley rats, housed individually to allow for accurate food and water intake measurement.
-
Acclimation: Allow a one-week acclimation period to the housing conditions and handling.
-
Baseline Measurement: For 3-5 days prior to treatment, measure and record daily food intake, water intake, and body weight to establish a baseline.
-
Grouping: Randomly assign animals to a control group (vehicle) and a trimeprazine group.
-
Administration: Administer trimeprazine or vehicle orally once daily for a period of at least two weeks.
-
Data Collection: Continue to measure food and water intake and body weight daily at the same time each day. Food intake is measured by subtracting the weight of the remaining food from the initial amount provided.
-
Analysis: Compare the changes in food intake and body weight between the trimeprazine and control groups using appropriate statistical methods.
Protocol 2: Mitigation of Trimeprazine's Effects with a Co-administered Agent
-
Animal Model and Acclimation: As described in Protocol 1.
-
Grouping: Randomly assign animals to four groups: Vehicle control, Trimeprazine only, Mitigating agent only (e.g., betahistine), and Trimeprazine + Mitigating agent.
-
Administration: Administer the respective compounds or vehicle orally. If using two compounds, they can be administered sequentially or as a co-formulation.
-
Data Collection: As described in Protocol 1.
-
Analysis: Compare the data from all four groups. The primary comparison of interest will be between the "Trimeprazine only" group and the "Trimeprazine + Mitigating agent" group to determine the efficacy of the mitigation strategy.
Visualizations
References
- 1. Item - Reducing olanzapine-induced side effects by betahistine: a study in the rat model - University of Wollongong - Figshare [ro.uow.edu.au]
- 2. Betahistine ameliorates olanzapine-induced weight gain through modulation of histaminergic, NPY and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Reducing olanzapine-induced weight gain side-effect by using betahistine: a study in the rat model - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. Reducing olanzapine-induced weight gain side effect by using betahistine: a study in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing Olanzapine-Induced Weight Gain Using Betahistine: A Study in a Rat Model with Chronic Olanzapine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Preventing olanzapine-induced weight gain using betahistine: a study in a rat model with chronic olanzapine treatment - University of Wollongong - Figshare [ro.uow.edu.au]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Trimeprazine Maleate Long-Term Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the long-term administration of trimeprazine maleate in experimental settings.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during long-term experiments with this compound, presented in a question-and-answer format.
I. Managing Common Adverse Effects
Question: My animal subjects are exhibiting excessive sedation and lethargy during a long-term study. How can I manage this?
Answer: Excessive sedation is a known central nervous system depressant effect of trimeprazine, a first-generation antihistamine.[1] To manage this, consider the following troubleshooting steps:
-
Dose Titration: Initiate experiments with the lowest effective dose and gradually titrate upwards. This allows for the development of tolerance to the sedative effects.
-
Dosing Schedule Adjustment: Administering the daily dose before the dark cycle (for nocturnal animals) can help minimize the impact on normal activity patterns.
-
Acclimatization Period: Allow for an acclimatization period after initiating treatment for the subjects to adapt to the sedative effects. Drowsiness may subside within 1 to 3 weeks of continuous administration.[2]
Question: I am observing extrapyramidal symptoms (EPS), such as tremors and abnormal movements, in my animal models. What should I do?
Answer: Trimeprazine, as a phenothiazine derivative, can induce extrapyramidal symptoms, which are often dose-dependent and associated with the duration of therapy.[2]
-
Immediate Action: If EPS is observed, the first step is to consider reducing the dose.
-
Discontinuation: In severe cases, discontinuation of this compound may be necessary.
-
Monitoring: Closely monitor the subjects for the resolution of symptoms after dose adjustment or cessation. Acute reactions can occur within days in young subjects, while parkinsonian-like symptoms may appear after weeks or months in adults.[2]
Question: Some of my subjects are showing signs of anticholinergic side effects like dry mouth and constipation. How can I mitigate these effects?
Answer: Trimeprazine possesses anticholinergic properties that can lead to side effects such as xerostomia (dry mouth) and decreased gastrointestinal motility.[3]
-
Hydration: Ensure ad libitum access to water to counteract dry mouth.
-
Dietary Fiber: For constipation, consider providing a diet enriched with fiber.
-
Symptomatic Relief: While more relevant in a clinical context, providing moist food can help with dry mouth in animal models.
II. Experimental Design and Protocol Considerations
Question: I am planning a long-term study involving oral administration of this compound to rodents. What is a general protocol for oral gavage?
Answer: While a specific, validated long-term oral gavage protocol for this compound is not readily available in the reviewed literature, a general methodology can be adapted. The following is a general guide for oral gavage in rats, which should be optimized for your specific study protocol and animal model.[4]
Experimental Protocol: General Oral Gavage in Rodents
-
Objective: To administer a precise oral dose of this compound solution to rodents for a chronic duration.
-
Materials:
-
This compound solution of desired concentration.
-
Appropriately sized gavage needles (e.g., 5-cm curved stainless steel with a 3-mm ball tip for rats).[4]
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the animal in a vertical position.[4]
-
Needle Insertion: Carefully insert the gavage needle into the esophagus. Ensure the animal is not in respiratory distress, which would indicate tracheal insertion.
-
Substance Administration: Slowly administer the this compound solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as choking or difficulty breathing, immediately after the procedure and periodically thereafter.[5]
-
-
Considerations for Long-Term Studies:
-
Acclimatization: Acclimate the animals to the handling and gavage procedure before the start of the experiment to minimize stress.
-
Aseptic Technique: Maintain cleanliness of the gavage needles between animals to prevent infection.
-
Complications: Be aware of potential complications such as esophageal trauma or aspiration pneumonia, especially with repeated daily administration.[6]
-
III. Pharmacokinetic and Pharmacodynamic Challenges
Question: I am observing significant inter-individual variability in the response to this compound in my study. What could be the reason?
Answer: Substantial interindividual differences in the pharmacokinetics of trimeprazine have been reported, which can lead to major variations in drug response even with standardized dosage regimens.[3] Factors contributing to this variability can include differences in metabolism, age, and overall health status of the experimental subjects. It is crucial to account for this variability in your data analysis and interpretation.
Question: How does repeated dosing affect the pharmacokinetic profile of this compound?
Answer: With repeated administration, a drug accumulates in the body until the rate of administration equals the rate of elimination, at which point a steady-state concentration is reached.[7] For drugs with first-order kinetics, repeated dosing leads to higher plasma concentrations than a single dose.[7] While specific data on the pharmacokinetics of this compound after multiple doses in adults is limited, a study on the related compound methotrimeprazine showed that a metabolite, methotrimeprazine sulfoxide, was found in higher concentrations than the parent drug after single and multiple oral doses.[8] This suggests that metabolism plays a significant role in the pharmacokinetic profile of these compounds with chronic use.
Data Presentation
Table 1: Pharmacokinetic Parameters of Trimeprazine (Single Oral Dose in Children)
| Parameter | Median Value | Range | Unit | Reference |
| Maximum Venous Blood Concentration (Cmax) | 0.357 | - | µmol/L | [3] |
| Time to Maximum Concentration (Tmax) | - | 1-2 | hours | [3] |
| Half-life (t1/2) | 6.8 | - | hours | [3] |
| Area Under the Curve (AUC0-∞) | 2.758 | - | µmol/L·h | [3] |
| Blood Clearance (assuming 100% bioavailability) | 3.7 | - | L/kg·h | [3] |
Note: This data is from a study in six children and may not be directly applicable to adult animal models or human adults. Substantial interindividual differences were observed.[3]
Signaling Pathways and Experimental Workflows
This compound's Potential Impact on Key Signaling Pathways
As a phenothiazine derivative, this compound is known to interact with several G-protein coupled receptors (GPCRs), including dopamine, serotonin, and muscarinic receptors.[9][10][11] The following diagrams illustrate the general signaling pathways that may be affected by trimeprazine.
References
- 1. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway [mdpi.com]
- 2. A systematic review of treatments for settling problems and night waking in young children - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative splicing of G protein-coupled receptors: physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiology and pharmacology of G protein-coupled receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for the Anticholinergic Effects of Trimeprazine in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimeprazine. The focus is on understanding and experimentally adjusting for its anticholinergic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of trimeprazine and what are its anticholinergic effects?
Trimeprazine is a phenothiazine derivative that primarily functions as a histamine H1 receptor antagonist.[1] However, it also exhibits significant antagonist activity at muscarinic acetylcholine receptors, which is responsible for its anticholinergic effects.[2][3] This dual activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2][4] In a research context, these off-target effects can confound experimental results if not properly controlled for.
Q2: How does the anticholinergic potency of trimeprazine compare to a standard antagonist like atropine?
Trimeprazine has a notable affinity for muscarinic receptors, though it is more selective for the histamine H1 receptor.[1] To provide a clear comparison, the binding affinities (Ki) of trimeprazine and atropine for muscarinic receptors are summarized in the table below. Note that while a general Ki value for trimeprazine at muscarinic receptors is available, specific affinities for each subtype (M1-M5) are not as widely reported in publicly available literature. Atropine, a non-selective muscarinic antagonist, is often used as a benchmark for anticholinergic activity.[5][6]
Q3: What are the different subtypes of muscarinic acetylcholine receptors and which signaling pathways do they activate?
There are five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G protein-coupled receptors (GPCRs).[7][8][9][10] They are coupled to different G proteins and thus activate distinct signaling pathways:[3][8][11][12]
-
M1, M3, M5 Receptors: These subtypes couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Understanding these pathways is crucial for designing functional assays to measure the anticholinergic effects of trimeprazine.
Q4: What experimental controls can I use to account for the anticholinergic effects of trimeprazine?
To isolate the effects of trimeprazine on the histaminergic system from its effects on the cholinergic system, several controls can be implemented:
-
Use a Selective Muscarinic Antagonist: A well-characterized, subtype-selective muscarinic antagonist (e.g., pirenzepine for M1, methoctramine for M2) can be used to block cholinergic effects and observe if the effects of trimeprazine persist.[13]
-
Use a Structurally Unrelated H1 Antagonist: Employing an H1 antagonist with no or very low affinity for muscarinic receptors (e.g., loratadine) can help to confirm that the observed effects are indeed due to histamine receptor blockade.
-
Pre-treatment with a Muscarinic Agonist: In functional assays, pre-treating the cells or tissue with a muscarinic agonist like carbachol can help to characterize the anticholinergic activity of trimeprazine by observing its ability to block the agonist-induced response.
-
Use Cell Lines with Specific Receptor Expression: Utilize cell lines that express only the histamine H1 receptor and not muscarinic receptors, or vice versa, to dissect the specific effects of trimeprazine.[1][2][4][14]
Troubleshooting Guides
Problem 1: Inconsistent results in functional assays when using trimeprazine.
-
Possible Cause: Uncontrolled for anticholinergic effects may be interfering with the expected histamine H1 receptor-mediated response.
-
Troubleshooting Steps:
-
Characterize Muscarinic Receptor Expression: Confirm whether your experimental system (cell line, tissue) expresses muscarinic receptors.
-
Include a Muscarinic Antagonist Control: Run a parallel experiment with a specific muscarinic antagonist to see if it replicates or blocks the effects of trimeprazine.
-
Dose-Response Curve Comparison: Generate dose-response curves for trimeprazine in the presence and absence of a fixed concentration of a muscarinic antagonist. A rightward shift in the trimeprazine dose-response curve would indicate a competitive anticholinergic effect.
-
Problem 2: Difficulty in interpreting binding assay data with trimeprazine.
-
Possible Cause: Trimeprazine may be binding to both histamine H1 and muscarinic receptors in your membrane preparation, leading to complex binding kinetics.
-
Troubleshooting Steps:
-
Use Selective Radioligands: Employ radioligands that are highly selective for either the histamine H1 receptor or a specific muscarinic receptor subtype.
-
Competitive Binding Assays: Perform competitive binding assays with both a known H1 antagonist and a known muscarinic antagonist to determine the relative contribution of each receptor to the total binding of radiolabeled trimeprazine.
-
Check for Radioligand Depletion: Ensure that the concentration of receptors in your assay is not so high that it depletes a significant fraction of the radioligand, which can lead to inaccurate affinity measurements.[15]
-
Data Presentation
Table 1: Comparative Binding Affinity (Ki) of Trimeprazine and Atropine for Muscarinic Acetylcholine Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Trimeprazine | Muscarinic (general) | 38 | [1][3] |
| M1 | Data not readily available | ||
| M2 | Data not readily available | ||
| M3 | Data not readily available | ||
| M4 | Data not readily available | ||
| M5 | Data not readily available | ||
| Atropine | M1 | 1.2 - 2.4 | |
| M2 | ~1 | [13] | |
| M3 | ~1 | [13] | |
| M4 | ~1 | [13] | |
| M5 | ~1 | [13] |
Note: Ki values for atropine can vary slightly depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Detailed Methodology: In Vitro Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of trimeprazine for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 cells transfected with a single muscarinic receptor subtype).[2][14][16]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[13][17]
-
Unlabeled Competitor: Trimeprazine tartrate.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of trimeprazine in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: 10 µM Atropine, radioligand, and cell membranes.
-
Competition: Trimeprazine dilution, radioligand, and cell membranes.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value for the receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the trimeprazine concentration.
-
Determine the IC50 value (the concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
References
- 1. innoprot.com [innoprot.com]
- 2. Application of transfected cell lines in studies of functional receptor subtype selectivity of muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 12. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and controlling for confounding variables in trimeprazine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimeprazine. The content focuses on identifying and controlling for confounding variables to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for trimeprazine that I should be aware of in my study design?
A1: Trimeprazine is a phenothiazine derivative with multiple receptor activities that can influence study outcomes. Its primary mechanism is as a first-generation antihistamine, acting as an antagonist at histamine H1 receptors.[1] However, it also exhibits notable antagonism at dopamine D2 receptors and muscarinic acetylcholine receptors (M1, M3).[2][3][4] These off-target effects are responsible for its sedative, antiemetic, and anticholinergic properties, which can act as confounding factors in studies focused on its antihistaminic effects.
Q2: What are the most common confounding variables to consider in preclinical and clinical studies of trimeprazine?
A2: Several variables can confound the results of trimeprazine studies. Key factors to consider include:
-
Age: The sedative effects of trimeprazine can be more pronounced in younger pediatric patients.[2][5][6]
-
Co-administration of other medications: Concurrent use of other central nervous system (CNS) depressants, such as benzodiazepines, opioids, or alcohol, can potentiate the sedative effects of trimeprazine.[3]
-
Baseline behavioral characteristics: In studies on sedation, the pre-existing behavior of the subject can significantly impact the observed efficacy of the drug.[2][5][6]
-
Genetic polymorphisms: Variations in genes encoding for metabolizing enzymes (e.g., cytochrome P450 family) could potentially alter the pharmacokinetics of trimeprazine, leading to inter-individual differences in response.
-
Underlying medical conditions: The presence of hepatic or renal impairment can affect drug metabolism and clearance, while cardiovascular conditions may be exacerbated by the drug's side effects.
Q3: How can I control for the sedative effects of trimeprazine if I am studying its antipruritic properties?
A3: To isolate the antipruritic effects from the sedative effects, consider the following strategies:
-
Dose-response studies: Utilize a range of doses to identify a therapeutic window where antipruritic effects are observed with minimal sedation.
-
Active comparator: Include an active comparator with a different sedative profile. For example, a non-sedating second-generation antihistamine could be used to compare antipruritic efficacy.
-
Objective measures of sedation: Incorporate objective assessments of sedation and wakefulness (e.g., actigraphy, psychomotor vigilance tests) to statistically control for sedation as a confounding variable in your analysis.
Troubleshooting Guides
Problem: High variability in sedation response to trimeprazine in a pediatric study.
Potential Cause & Solution:
-
Confounding by Age and Behavior: A retrospective study on oral trimeprazine for dental sedation in children found that age and pre-operative behavior were significant predictors of sedation success.[2][5][6] Younger children (3-5 years) and those with less negative pre-operative behavior were more likely to have successful sedation.[2][5][6]
-
Troubleshooting Step: Stratify your study population by age group and baseline behavior scores. This will allow you to analyze the effect of trimeprazine within more homogeneous subgroups, reducing variability.
-
Problem: Unexpected cardiovascular side effects observed in an in-vivo animal study.
Potential Cause & Solution:
-
Off-Target Effects: Trimeprazine, as a first-generation antihistamine, can have anticholinergic and anti-dopaminergic effects that may lead to cardiovascular changes, such as tachycardia or arrhythmias.
-
Troubleshooting Step: Implement continuous cardiovascular monitoring (e.g., telemetry) in your animal models. This will provide detailed data on heart rate, blood pressure, and electrocardiogram (ECG) parameters, allowing you to correlate any adverse events with drug administration and control for these effects in your analysis.
-
Problem: Inconsistent results in in-vitro receptor binding assays.
Potential Cause & Solution:
-
Assay Conditions: The binding affinity of trimeprazine can be influenced by assay conditions such as pH, temperature, and the presence of competing ligands.
-
Troubleshooting Step: Standardize all assay parameters meticulously. Ensure consistent buffer composition, pH, and incubation times. Perform saturation binding experiments to determine the optimal radioligand concentration and receptor density for your specific assay.
-
Data Presentation
Table 1: Influence of Confounding Variables on Trimeprazine Sedation Outcome in Pediatric Dental Procedures
| Confounding Variable | Category | Successful Sedation (%) | Partially Successful Sedation (%) | Unsuccessful Sedation (%) | Statistical Significance (p-value) |
| Age Group | 3-5 years | 76.9 | 15.4 | 7.7 | p = 0.017 |
| 6-8 years | 23.1 | 26.9 | 50.0 | ||
| Pre-operative Behavior | Only Negative | 73.1 | 19.2 | 7.7 | p < 0.001 |
| Definitely Negative | 26.9 | 23.1 | 50.0 |
Data adapted from a retrospective study on oral trimeprazine sedation in children undergoing dental procedures.[2][5][6]
Experimental Protocols
1. In Vivo Assessment of Sedative Effects in Rodents
-
Objective: To quantify the sedative effect of trimeprazine in a rodent model.
-
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Trimeprazine is dissolved in a vehicle (e.g., 0.9% saline) and administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). A vehicle control group receives an equivalent volume of saline.
-
Assessment of Sedation (Loss of Righting Reflex):
-
Thirty minutes after injection, each rat is gently placed on its back.
-
The time taken for the rat to right itself (i.e., return to a prone position with all four paws on the ground) is recorded.
-
The inability to right itself within 60 seconds is defined as a loss of the righting reflex, indicating a sedative-hypnotic effect.
-
The duration of sleep is measured as the time from the loss to the regaining of the righting reflex.
-
-
Data Analysis: The percentage of animals in each group exhibiting loss of righting reflex is calculated. The mean sleep duration for each dose group is compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group.
-
2. In Vitro H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of trimeprazine for the histamine H1 receptor.
-
Methodology:
-
Receptor Source: Cell membranes are prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: A radiolabeled H1 receptor antagonist with high affinity, such as [3H]-mepyramine, is used.
-
Competitive Binding Assay:
-
A constant concentration of [3H]-mepyramine (at or below its Kd) and a fixed amount of cell membrane preparation are incubated with increasing concentrations of unlabeled trimeprazine.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) for trimeprazine is then calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Trimeprazine's primary and off-target signaling pathways.
Caption: Workflow for controlling confounding variables in research.
References
- 1. SMPDB [smpdb.ca]
- 2. Muscarinic acetylcholine type 1 receptor antagonism activates TRPM3 to augment mitochondrial function and drive axonal repair in adult sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Trimeprazine Maleate and Other H1 Antagonists
This guide provides a detailed comparison of the efficacy of trimeprazine maleate, a first-generation phenothiazine antihistamine, with other H1 receptor antagonists. It is intended for researchers, scientists, and drug development professionals, offering an objective look at available experimental data, methodologies, and the underlying pharmacology.
Introduction to Trimeprazine and H1 Antagonists
Trimeprazine, also known as alimemazine, is a first-generation H1 antagonist belonging to the phenothiazine class of drugs. It is recognized for its potent antipruritic (anti-itch), sedative, and antiemetic properties.[1] H1 antagonists are broadly categorized into two generations. First-generation agents, like trimeprazine, hydroxyzine, and diphenhydramine, are known to cross the blood-brain barrier, leading to significant central nervous system effects, most notably sedation.[2] Second-generation H1 antagonists (e.g., cetirizine, loratadine, fexofenadine) are more selective for peripheral H1 receptors and do not cross the blood-brain barrier as readily, resulting in a non-sedating profile.[2]
Trimeprazine exerts its effects by acting as an inverse agonist at histamine H1 receptors.[3] This means it binds to and stabilizes the inactive conformation of the H1 receptor, reducing its basal activity and competitively inhibiting the binding of histamine.[2] This action blocks the cascade of events that lead to allergic and inflammatory symptoms.[3]
Mechanism of Action: H1 Receptor Signaling
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a specific intracellular signaling cascade. H1 antagonists prevent this cascade. The process is outlined below:
-
Histamine Binding: Histamine binds to the H1 receptor on the cell surface.
-
G-Protein Activation: The receptor activates the associated Gq/11 protein.
-
PLC Activation: The Gq/11 protein activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).
-
DAG and elevated Ca2+ levels work together to activate Protein Kinase C (PKC).
-
-
Cellular Response: Activated PKC proceeds to phosphorylate various cellular proteins, leading to the activation of pro-inflammatory transcription factors like NF-κB and subsequent production of inflammatory cytokines, ultimately causing the classic symptoms of an allergic response such as itching and swelling.
References
- 1. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]
- 2. Top 3 Chronic Urticaria Treatments Highlighted in Meta-Analysis [medscape.com]
- 3. Antihistamine selection in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimeprazine Maleate and Chlorpheniramine for Allergic Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two first-generation H1 antihistamines, trimeprazine maleate and chlorpheniramine, for use in allergic response studies. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their preclinical and clinical investigations.
Executive Summary
Both this compound and chlorpheniramine are established H1 receptor antagonists effective in mitigating allergic responses. Their primary mechanism of action involves competitive antagonism of histamine at H1 receptors, thereby reducing symptoms such as pruritus, urticaria, and rhinitis. As first-generation antihistamines, both compounds cross the blood-brain barrier, leading to potential sedative effects.
The choice between trimeprazine and chlorpheniramine for a particular study will depend on the specific research question, the desired therapeutic effect, and the tolerance for central nervous system side effects. This guide outlines their comparative efficacy in different models, their known side effect profiles, and detailed experimental protocols for their evaluation.
Mechanism of Action
Both molecules function as inverse agonists at the histamine H1 receptor, stabilizing its inactive conformation and shifting the equilibrium away from the active state. This action blocks the downstream signaling cascade initiated by histamine binding.
Figure 1. Histamine H1 Receptor Signaling Pathway and Point of Antihistamine Intervention.
Comparative Efficacy Data
Direct, head-to-head clinical trials comparing the efficacy of this compound and chlorpheniramine are limited. The following tables summarize available comparative data from a study in allergic rhinitis and studies in canine atopic dermatitis.
Table 1: Patient Preference and Side Effect Profile in Allergic Rhinitis
| Antihistamine | Patient Preference (%)[1] | Frequency of Significant Side Effects (Ranked 1-5, 1=least frequent)[1] |
| Trimeprazine | 14% | 1 |
| Chlorpheniramine | 27% | 2 |
| Hydroxyzine | 16% | 3 |
| Diphenhydramine | 22% | 4 |
| Tripelennamine | 20% | 5 |
This study involved 782 patients with seasonal or perennial allergic rhinitis who were given five different antihistamines for two weeks each. Symptoms and side effects were graded on a 0 to 4 scale.[1]
Table 2: Efficacy in Canine Atopic Dermatitis
| Study | Drug(s) | Efficacy Outcome |
| Paradis et al. (1991) | Trimeprazine, Prednisone, and others | - Trimeprazine alone: 1/30 dogs (3.3%) showed a satisfactory response in reducing pruritus.[2][3] - Trimeprazine in combination with prednisone: 23/30 dogs (76.7%) showed a satisfactory response.[2][3] |
| Scott and Buerger (1988) | Trimeprazine, Chlorpheniramine, and others | - In an open, uncontrolled study of 30 atopic dogs, both trimeprazine and chlorpheniramine were among six antihistamines tested. Over 60% of the dogs benefited from antihistamine therapy in general.[4] |
| Efficacy and safety of dimetinden and hydroxyzine/chlorpheniramine in atopic dogs | Chlorpheniramine in combination with hydroxyzine | - A combination of hydroxyzine and chlorpheniramine significantly improved the Canine Atopic Dermatitis Extent and Severity Index (CADESI) (P=0.049) and pruritus (P=0.05).[5] - 10 of 17 dogs (59%) improved by more than 25% in pruritus with the combination therapy.[5] |
Experimental Protocols
In Vivo Efficacy Assessment: Histamine-Induced Wheal and Flare Test
This is a standard method to evaluate the in vivo efficacy of H1 antihistamines in suppressing histamine-mediated cutaneous reactions.
Objective: To quantify the suppression of histamine-induced wheal and flare responses in the skin following oral administration of this compound or chlorpheniramine.
Methodology:
-
Subject Enrollment: Healthy, non-allergic volunteers are recruited. Subjects should be free of any medication, especially antihistamines, for a specified washout period (e.g., 7 days).
-
Baseline Measurement:
-
On the volar surface of the forearm, inject intradermally a fixed concentration of histamine phosphate (e.g., 10 mg/ml).[6]
-
After 15-20 minutes, measure the diameters of the resulting wheal and flare. The outline of the wheal and flare can be traced onto a transparent sheet for accurate measurement.
-
-
Drug Administration:
-
Administer a single oral dose of this compound, chlorpheniramine, or placebo in a double-blind, crossover design.
-
-
Post-Dose Measurements:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration, perform the histamine challenge as described in step 2 on a different, adjacent skin site.
-
-
Data Analysis:
-
Calculate the area of the wheal and flare at each time point.
-
Determine the percentage inhibition of the wheal and flare areas compared to baseline for each active treatment and placebo.
-
Compare the onset of action, peak effect, and duration of action for this compound and chlorpheniramine.
-
Figure 2. Experimental Workflow for the Histamine-Induced Wheal and Flare Test.
In Vitro H1 Receptor Antagonist Activity Assay
This assay determines the potency of the compounds in blocking the histamine H1 receptor in a controlled cellular environment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chlorpheniramine at the human H1 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human H1 receptor, such as Chinese Hamster Ovary (CHO-K1) cells.
-
Calcium Mobilization Assay:
-
Plate the cells in a microplate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Prepare serial dilutions of this compound and chlorpheniramine.
-
Add the different concentrations of the antihistamines to the cells and incubate for a specific period.
-
Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration, which gives 80% of the maximal response).
-
Measure the resulting intracellular calcium mobilization using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the percentage inhibition of the histamine response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Sedative Effects
As first-generation antihistamines, both trimeprazine and chlorpheniramine can cause sedation. The sedative properties of chlorpheniramine have been documented to impair psychomotor performance.[7] In a comparative study of five antihistamines, trimeprazine was reported to have the lowest frequency of significant side effects, including sedation, while chlorpheniramine was ranked second.[1]
Conclusion
Both this compound and chlorpheniramine are effective H1 receptor antagonists. Based on limited comparative data, chlorpheniramine may be preferred by patients for the treatment of allergic rhinitis, although trimeprazine may have a more favorable side effect profile.[1] In canine atopic dermatitis, a combination of chlorpheniramine and hydroxyzine showed significant improvement in both skin lesions and pruritus.[5] Trimeprazine alone was less effective but showed a significant synergistic effect when combined with prednisone.[2][3]
For researchers, the choice between these two compounds should be guided by the specific aims of the study. If minimizing sedation is a priority, trimeprazine might be a better choice based on the available data. However, if the primary goal is to study a well-characterized and widely used first-generation antihistamine, chlorpheniramine is a suitable option. The experimental protocols provided in this guide can be adapted to directly compare the efficacy and side effect profiles of these two compounds in various preclinical and clinical settings.
References
- 1. Antihistamine selection in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinaryevidence.org [veterinaryevidence.org]
- 3. veterinaryevidence.org [veterinaryevidence.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of dimetinden and hydroxyzine/chlorpheniramine in atopic dogs: a randomised, controlled, double-blinded trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allergy.org.au [allergy.org.au]
- 7. To evaluate and compare the effects of first generation anti-histamine (chlorpheniramine maleate) and second generation anti-histamine (loratadine) on isolated trachea of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antimicrobial Potential of Phenothiazines: A Comparative Analysis
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is diligently exploring novel therapeutic avenues. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the antimicrobial activity of phenothiazines, a class of compounds traditionally recognized for their antipsychotic properties. This document synthesizes experimental data to provide an objective comparison of their performance against a spectrum of microbial pathogens.
Quantitative Antimicrobial Activity of Phenothiazines
The antimicrobial efficacy of various phenothiazine derivatives has been rigorously evaluated against both bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentrations (MICs), representing the lowest concentration of a compound that inhibits visible microbial growth.
Antibacterial Activity
Phenothiazines have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria. Tranquilizing phenothiazines, in particular, have shown potent antibacterial effects.[1]
| Phenothiazine Derivative | Bacterial Species | MIC (µg/mL) | Reference |
| Tranquilizers | |||
| Promazine | Staphylococcus aureus | 0.5 - 1.6 | [1] |
| Chlorpromazine | Staphylococcus aureus | 0.5 - 1.6 | [1] |
| Triflupromazine | Staphylococcus aureus | 0.5 - 1.6 | [1] |
| Propiomazine | Staphylococcus aureus | 0.5 - 1.6 | [1] |
| Thioridazine | Gram-positive bacteria | 16 - 512 | [2] |
| Antihistaminics | |||
| Trimeprazine | Staphylococcus aureus | > 1.6 | [1] |
| Promethazine | Staphylococcus aureus | > 1.6 | [1] |
| Fonazine | Staphylococcus aureus | > 1.6 | [1] |
| General | |||
| Various Phenothiazines | Gram-positive & Gram-negative bacteria | 25 - 100 | [3] |
Antifungal Activity
Several phenothiazines have also been investigated for their efficacy against pathogenic yeasts, demonstrating potential for development as antifungal agents.
| Phenothiazine Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Trifluoperazine | Candida albicans | 10 - 40 | [4][5] |
| Cryptococcus neoformans | 10 - 40 | [4][5] | |
| Other pathogenic yeasts | 10 - 40 | [4][5] | |
| Chlorpromazine | Candida albicans | 10 - 40 | [4][5] |
| Cryptococcus neoformans | 10 - 40 | [4][5] | |
| Other pathogenic yeasts | 10 - 40 | [4][5] | |
| Fluphenazine | Cryptococcus neoformans | 8 | [6] |
| CWHM-974 (Fluphenazine analog) | Pathogenic yeasts | 4 - 8 | [7] |
| Filamentous molds | 8 - 16 | [7] |
Mechanisms of Antimicrobial Action
The antimicrobial effects of phenothiazines are multifaceted, primarily targeting the integrity and function of the microbial cell membrane and related processes. Two key mechanisms have been identified: the inhibition of efflux pumps in bacteria and the disruption of calmodulin-mediated signaling in fungi.
Bacterial Efflux Pump Inhibition
Many bacteria develop drug resistance by actively expelling antimicrobial agents via efflux pumps. Phenothiazines can counteract this mechanism, thereby resensitizing resistant bacteria to conventional antibiotics. This inhibition is thought to occur through a multifactorial process that includes interaction with the pump and disruption of the proton motive force that powers many of these pumps.[8][9][10][11]
Caption: Mechanism of bacterial efflux pump inhibition by phenothiazines.
Fungal Calmodulin Inhibition
In fungi, phenothiazines have been shown to bind to calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[6][12][13] By inhibiting calmodulin, phenothiazines disrupt these essential pathways, leading to fungal cell death. This mechanism is a promising target for the development of novel antifungal therapies.
Caption: Mechanism of fungal calmodulin inhibition by phenothiazines.
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15][16][17][18]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the phenothiazine compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted phenothiazine, is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism and medium, no drug) and negative (medium only) growth controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the phenothiazine that shows no visible growth (turbidity) in the well.
Caption: Experimental workflow for the broth microdilution method.
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[19][20][21][22][23]
-
Medium Preparation: A standardized agar medium, typically Mueller-Hinton agar, is poured into petri dishes to a uniform depth.
-
Inoculum Preparation and Application: A standardized microbial inoculum (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a confluent lawn of growth.
-
Disk Application: Filter paper disks impregnated with a known concentration of the phenothiazine are placed on the surface of the inoculated agar.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and correlated with susceptibility or resistance based on established standards.
This guide provides a foundational understanding of the antimicrobial properties of phenothiazines. The presented data and methodologies aim to support further research and development in the critical pursuit of new antimicrobial therapies.
References
- 1. Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. asm.org [asm.org]
- 21. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Analysis of the Sedative Potency of Trimeprazine and Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative potency of trimeprazine (also known as alimemazine), a first-generation phenothiazine antihistamine, against other common first- and second-generation antihistamines. The information presented is supported by experimental data to assist in research and drug development.
Introduction: The Spectrum of Sedation in Antihistamines
Antihistamines are broadly classified into two generations. First-generation antihistamines, such as trimeprazine, promethazine, and diphenhydramine, are lipophilic molecules that readily cross the blood-brain barrier.[1] Their sedative effects stem from their antagonist activity at central histamine H1 receptors, which are involved in regulating wakefulness.[1] In contrast, second-generation antihistamines (e.g., fexofenadine, loratadine) were developed to be less sedating by limiting their penetration into the central nervous system (CNS).[1] Trimeprazine, a phenothiazine derivative, is recognized for its sedative properties and is clinically used for its antipruritic and hypnotic effects.[2]
Comparative Analysis of Receptor Binding and Pharmacokinetics
The sedative potential of an antihistamine is multifactorial, depending on its affinity for the central H1 receptor, its ability to penetrate the blood-brain barrier (BBB), and its pharmacokinetic profile.
Receptor Binding Affinity
The binding affinity of a drug for its target receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Trimeprazine demonstrates a very high affinity for the histamine H1 receptor.[3][4] Its affinity for muscarinic acetylcholine receptors, while lower, may contribute to anticholinergic side effects.[3]
| Antihistamine | Class | Histamine H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| Trimeprazine | Phenothiazine (First-Gen) | 0.72[3][4] | 38[3] |
| Promethazine | Phenothiazine (First-Gen) | Data not consistently reported | Potent activity[5] |
| Diphenhydramine | Ethanolamine (First-Gen) | Variable, approx. 1-10 | Potent activity |
| Hydroxyzine | Piperazine (First-Gen) | Variable, approx. 2-10 | 3,600 - 30,000 (Low affinity) |
| Fexofenadine | Piperidine (Second-Gen) | Variable, higher than First-Gen | Negligible activity |
| Loratadine | Piperidine (Second-Gen) | Variable, higher than First-Gen | Negligible activity |
| Note: Ki values can vary based on experimental conditions. Data for some compounds are not consistently available in the reviewed literature. |
Pharmacokinetics and Blood-Brain Barrier Penetration
The ability of a drug to cause sedation is critically dependent on its concentration in the CNS. First-generation antihistamines are typically lipophilic and can cross the BBB.[6] Phenothiazine derivatives, including trimeprazine, are known to penetrate the CNS.[6] However, a study in children noted that trimeprazine was not detected in cerebrospinal fluid (CSF), suggesting complex and possibly age-dependent distribution, though this finding contrasts with its known central effects.[7]
| Antihistamine | Half-life (hours) | Blood-Brain Barrier (BBB) Penetration |
| Trimeprazine | ~5-7[7] | Yes[6] |
| Promethazine | ~16[8] | Yes[6] |
| Diphenhydramine | ~4-9 | Yes |
| Hydroxyzine | ~20 | Yes |
| Fexofenadine | ~14 | Low/Negligible (P-gp substrate) |
| Loratadine | ~8 (metabolite ~28) | Low/Negligible (P-gp substrate) |
Experimental Data on Sedative Potency
The sedative effects of antihistamines can be quantified using a battery of objective psychomotor and cognitive tests. Due to a lack of direct comparative studies on trimeprazine using these methods, data from its close structural relative, promethazine, is presented as a proxy to illustrate the typical sedative profile of a phenothiazine antihistamine.
Objective Performance Metrics
Studies consistently show that promethazine significantly impairs psychomotor performance compared to placebo and second-generation antihistamines.[6][7]
| Test | Measure | Promethazine (25-30 mg) vs. Placebo | Fexofenadine/Loratadine vs. Placebo |
| Critical Flicker Fusion (CFF) | CFF Threshold (Hz) | Significant Decrease (Impairment)[7][9] | No Significant Change[7][9] |
| Choice Reaction Time (CRT) | Recognition Time (ms) | Significant Increase (Impairment)[7][9] | No Significant Change[7][9] |
| Compensatory Tracking Task (CTT) | Tracking Accuracy | Significant Decrease (Impairment)[7] | No Significant Change[7] |
| Rapid Visual Info. Processing (RVIP) | Correct Responses | Significant Decrease (Impairment)[7] | No Significant Change[7] |
These results demonstrate the objective sedative and performance-impairing effects of a representative first-generation phenothiazine antihistamine. The high H1 receptor affinity and CNS penetration of trimeprazine suggest it would produce a similar profile of impairment.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling in the CNS
The sedative effects of first-generation antihistamines are mediated by their antagonism of the H1 receptor in the central nervous system. This action blocks the arousal-promoting effects of histamine.
Caption: H1 receptor antagonism by trimeprazine blocks the excitatory signaling cascade, leading to sedation.
General Experimental Workflow for Assessing Sedation
A typical clinical trial to assess the sedative properties of an antihistamine follows a rigorous, controlled protocol.
Caption: Standard workflow for a crossover clinical trial evaluating drug-induced psychomotor impairment.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity of a test compound (e.g., trimeprazine) for a specific receptor (e.g., Histamine H1).
Methodology:
-
Receptor Preparation: Membranes from cells expressing the human H1 receptor are prepared and homogenized.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind the H1 receptor (e.g., [³H]-mepyramine) is incubated with the receptor preparation.
-
Incubation: The incubation is performed in the presence of various concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Critical Flicker Fusion (CFF) Test
Objective: To measure CNS arousal by determining the threshold at which a flickering light is perceived as a continuous, steady light. Sedative drugs typically lower this threshold.
Methodology:
-
Apparatus: A device that presents a light source (e.g., an LED) capable of flickering at variable frequencies.
-
Procedure: The subject views the light source. The frequency of the flicker is either decreased from a point where it appears steady (descending threshold) or increased from a point where it is clearly flickering (ascending threshold).
-
Subject Response: The subject is instructed to indicate the exact moment they perceive a change from a steady light to a flickering one (or vice versa).
-
Measurement: The frequency (in Hz) at which this perception change occurs is recorded as the CFF threshold. Multiple trials are averaged to obtain a reliable measure.
-
Analysis: CFF thresholds are measured at baseline and at various time points after drug administration. A significant decrease in the CFF threshold compared to placebo indicates CNS depression or sedation.[7][9]
Choice Reaction Time (CRT) Test
Objective: To assess sensori-motor performance, attention, and decision-making speed. Sedative drugs typically increase the time taken to respond.
Methodology:
-
Apparatus: A computer-based system that presents visual or auditory stimuli to the subject, who must respond using a designated keypad or buttons.
-
Procedure: The subject is presented with one of several possible stimuli and must make a corresponding specific response. For example, pressing a right-hand button for a red light and a left-hand button for a blue light.
-
Measurement: The system records the time from the stimulus presentation to the subject's response. This is often broken down into:
-
Recognition Reaction Time: Time to release a "home" button after stimulus presentation.
-
Movement Time: Time from releasing the home button to pressing the correct response button.
-
Total Reaction Time: The sum of recognition and movement times.
-
-
Analysis: An increase in reaction time, particularly recognition time, compared to placebo indicates an impairment in information processing and cognitive function.[7][10]
Conclusion
Trimeprazine exhibits the pharmacological profile of a potent first-generation antihistamine with significant sedative potential. Its high affinity for the central H1 receptor, combined with its presumed ability to readily cross the blood-brain barrier, places it in the same category as other strongly sedating antihistamines like promethazine. While direct comparative psychomotor data for trimeprazine is limited, evidence from closely related compounds confirms that this class of drugs can significantly impair cognitive and psychomotor functions. In contrast, second-generation antihistamines demonstrate a markedly superior safety profile regarding sedation. This guide underscores the importance of utilizing a battery of objective tests to quantify the sedative potency of CNS-active compounds in a research and development context.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. alimemazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of acute doses of fexofenadine, promethazine, and placebo on cognitive and psychomotor function in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. A double-blind, placebo-controlled investigation of the effects of fexofenadine, loratadine and promethazine on cognitive and psychomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drowsiness and motor responses to consecutive daily doses of promethazine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Trimeprazine Maleate with Common Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising avenue is the use of non-antibiotic compounds as adjuvants to potentiate the activity of conventional antibiotics. This guide provides a comparative analysis of the synergistic effects of trimeprazine maleate, a phenothiazine derivative with antihistaminic properties, when combined with common antibiotics.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between two antimicrobial agents is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. An FIC index of ≤ 0.5 is indicative of a synergistic relationship, signifying that the combined effect of the drugs is significantly greater than the sum of their individual effects.
Currently, documented evidence of synergy for this compound is most pronounced with the antibiotic trimethoprim. In one key study, the combination of trimeprazine (Tz) and trimethoprim (Tm) exhibited a remarkable synergistic effect against sensitive bacteria, with a reported FIC index of 0.18[1]. This strong synergy suggests that trimeprazine can significantly enhance the antibacterial activity of trimethoprim.
| Drug Combination | Test Organism(s) | Fractional Inhibitory Concentration (FIC) Index | Fold Increase in Antibiotic Efficacy (Qualitative) | Reference |
| Trimeprazine + Trimethoprim | Sensitive Bacteria | 0.18 | Significant | [1] |
| Trimeprazine + Beta-lactams (e.g., Ampicillin, Amoxicillin) | Not Available | Not Available | Not Available | |
| Trimeprazine + Macrolides (e.g., Erythromycin) | Not Available | Not Available | Not Available | |
| Trimeprazine + Fluoroquinolones (e.g., Ciprofloxacin) | Not Available | Not Available | Not Available |
Note: At present, there is a lack of published, peer-reviewed studies providing quantitative data (i.e., FIC indices) on the synergistic effects of this compound with common beta-lactams, macrolides, and fluoroquinolones. The table will be updated as new data becomes available.
Experimental Protocols
The determination of synergistic interactions between this compound and antibiotics is primarily conducted using the checkerboard microdilution method. This technique allows for the systematic testing of various concentrations of two drugs, both individually and in combination.
Checkerboard Assay Protocol for FIC Index Determination
-
Preparation of Reagents: Stock solutions of this compound and the selected antibiotic are prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: In a 96-well microtiter plate, serial dilutions of the antibiotic are made along the x-axis, while serial dilutions of this compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 5 x 10^5 CFU/mL).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Potential Mechanisms of Synergy
The synergistic effect of trimeprazine with antibiotics is likely multifactorial, with efflux pump inhibition being a primary proposed mechanism. Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Phenothiazines, the class of compounds to which trimeprazine belongs, have been shown to inhibit these pumps.
Caption: Proposed mechanism of synergy: Trimeprazine inhibits bacterial efflux pumps, leading to increased intracellular concentration and efficacy of the antibiotic.
By inhibiting efflux pumps, trimeprazine may increase the intracellular concentration of the co-administered antibiotic, allowing it to reach and bind to its target more effectively. This leads to enhanced bacterial killing at lower antibiotic concentrations.
Experimental Workflow for Synergy Assessment
The process of evaluating the synergistic potential of trimeprazine with an antibiotic follows a structured workflow, from initial screening to the determination of the nature of the interaction.
Caption: A typical experimental workflow for determining the synergistic interaction between trimeprazine and an antibiotic.
Conclusion
The available evidence strongly suggests a synergistic relationship between this compound and trimethoprim, highlighting its potential as an antibiotic adjuvant. However, the current body of research is limited, and further in-vitro and in-vivo studies are warranted to explore the synergistic potential of trimeprazine with a broader range of common antibiotics, including beta-lactams, macrolides, and fluoroquinolones. Elucidating the precise mechanisms of synergy and evaluating the efficacy and safety of such combinations in preclinical and clinical settings will be crucial steps in developing novel therapeutic strategies to combat antibiotic-resistant infections.
References
A Head-to-Head In Vitro Comparison of Trimeprazine and Promethazine for Preclinical Research
An objective analysis of the in vitro pharmacological and metabolic properties of two prominent first-generation antihistamines, trimeprazine and promethazine, to guide researchers and drug development professionals in compound selection and experimental design.
This guide provides a comparative overview of trimeprazine and promethazine, two phenothiazine-derived first-generation antihistamines. Both compounds are recognized for their sedative, antiemetic, and anticholinergic properties, primarily mediated through antagonism of the histamine H1 receptor. While they share a common structural scaffold and therapeutic applications, subtle differences in their in vitro pharmacology and metabolic profiles can have significant implications for research and development. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for relevant assays, and presents visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding of their comparative attributes.
Data Presentation: A Comparative Summary of In Vitro Activities
The following tables collate available in vitro data for trimeprazine and promethazine. It is important to note that these values are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, they should be interpreted as indicative rather than as a direct, side-by-side comparison from a single study.
| Parameter | Trimeprazine (Alimemazine) | Promethazine | Receptor/Assay |
| Ki (nM) | 0.72[1] | 0.24[2], 0.33[2] | Histamine H1 Receptor |
| Ki (nM) | - | 260[2] | Dopamine D2 Receptor |
| Ki (nM) | 38[1] | 12 | Muscarinic M2 Receptor |
| IC50 (nM) | 19[1] | - | Anti-IgE-induced histamine release |
| IC50 (µM) | - | 27.34 - 74.79[3] | Various Cancer Cell Lines |
Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Inhibition (IC50) of Trimeprazine and Promethazine.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and further investigate the properties of these compounds.
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-mepyramine.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds (trimeprazine, promethazine) at various concentrations.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-H1 cells.
-
In a 96-well plate, add a fixed concentration of [3H]-mepyramine.
-
For total binding, add buffer. For non-specific binding, add mianserin. For competition binding, add varying concentrations of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a functional assay to measure the potency (EC50 or IC50) of compounds at the human dopamine D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a CRE-luciferase reporter gene.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
Dopamine (as a reference agonist).
-
Test compounds (trimeprazine, promethazine) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add the test compound (for antagonist testing) and incubate for a pre-determined time.
-
Add a fixed concentration of forskolin and the reference agonist (dopamine) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
For agonists, calculate the EC50 value from the dose-response curve. For antagonists, calculate the IC50 value from the inhibition of the agonist response.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol details a method to assess the metabolic stability of compounds by measuring their disappearance over time when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds (trimeprazine, promethazine) at a fixed concentration (e.g., 1 µM).
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add the liver microsomes and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the pharmacology of trimeprazine and promethazine and the experimental workflows.
References
Cross-Validation of Trimeprazine Maleate's Efficacy in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of trimeprazine maleate in various animal species for the management of pruritus. The product's performance is compared with other therapeutic alternatives, supported by available experimental data.
Executive Summary
Trimeprazine, a phenothiazine derivative antihistamine, is primarily utilized in veterinary medicine for its antipruritic and antitussive properties.[1][2] It is most commonly available in a combination product with prednisolone (Temaril-P®) for use in dogs.[1][2][3] While its use in cats is off-label, some dosage information exists. Data on the efficacy of this compound as a monotherapy is limited, with most clinical information derived from the combination product. This guide synthesizes the available data on trimeprazine and compares it with current leading antipruritic agents.
Mechanism of Action
Trimeprazine functions as a histamine H1 receptor antagonist.[4][5] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and bronchoconstriction.[4][6] Trimeprazine competitively blocks these receptors, thereby mitigating the effects of histamine and reducing pruritus.[4][5]
Signaling Pathway
The binding of histamine to the H1 receptor activates a G-protein coupled signaling cascade, leading to the downstream effects associated with allergic reactions. Trimeprazine, by acting as an antagonist, prevents the initiation of this cascade.
Comparative Efficacy
Quantitative data on the efficacy of this compound monotherapy is scarce. Most available information pertains to its combination with prednisolone.
Dogs
In dogs, the combination product Temaril-P® is FDA-approved for the relief of itching and as an antitussive.[2][7] One open, uncontrolled study involving 30 atopic dogs compared six antihistamines, including trimeprazine. While over 60% of the dogs benefited from antihistamine therapy in general, hydroxyzine was found to be the most effective in controlling pruritus in that particular study.[8]
The following table summarizes the efficacy of more commonly used and studied antipruritic drugs in dogs.
| Drug | Mechanism of Action | Efficacy in Canine Atopic Dermatitis (CAD) | Onset of Action |
| Oclacitinib | Janus kinase (JAK) inhibitor | Significant reduction in pruritus and dermatitis scores. | Rapid, within 24 hours. |
| Lokivetmab | Monoclonal antibody targeting IL-31 | Significant reduction in pruritus. | Within 1 day. |
| Cyclosporine | Calcineurin inhibitor | Effective in reducing pruritus and skin lesions. | Slower, may take several weeks for full effect. |
| Glucocorticoids (e.g., Prednisolone) | Broad anti-inflammatory effects | Highly effective for short-term control of pruritus. | Rapid. |
| Trimeprazine (in combination with Prednisolone) | Histamine H1 receptor antagonist and anti-inflammatory | Reported to be effective in relieving pruritus.[1][7] | Within 1-2 hours.[3] |
Cats
The use of trimeprazine in cats is considered "off-label".[3] Limited data is available on its efficacy. One source suggests a dosage of 0.5-1.0 mg/kg every 8-12 hours. Other antihistamines have been studied more extensively in cats. For instance, a study on cetirizine showed a reduction in pruritus in 41% of allergic cats.[9] Another study found chlorpheniramine to be effective in a majority of treated cats.
Other Species
There is a lack of published data on the use and efficacy of this compound in other species such as ferrets, rabbits, and rodents for the treatment of pruritus.[10][11]
Experimental Protocols
Conclusion
This compound, primarily in combination with prednisolone, has a history of use in veterinary medicine for treating pruritus in dogs. Its mechanism of action as a histamine H1 receptor antagonist is well-understood. However, there is a significant lack of robust, quantitative clinical trial data for this compound as a monotherapy across different animal species. Newer targeted therapies, such as oclacitinib and lokivetmab, have more extensive evidence-based support for their efficacy and safety in treating canine atopic dermatitis. Further controlled clinical trials are necessary to definitively establish the efficacy of this compound as a standalone therapy and to validate its use in species other than dogs.
References
- 1. Trimeprazine Tartrate - Prednisolone (Temaril-P) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. dvm360.com [dvm360.com]
- 3. Trimeprazine Tartrate with Prednisolone | VCA Animal Hospitals [vcahospitals.com]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine receptor - Wikipedia [en.wikipedia.org]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. An open clinical trial on the efficacy of cetirizine hydrochloride in the management of allergic pruritus in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temaril-P for Dogs | PetMD [petmd.com]
- 11. Pruritus in rabbits, rodents, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First-Generation Antihistamine Side Effect Profiles for Researchers and Drug Development Professionals
A comprehensive review of the adverse event profiles of first-generation antihistamines reveals significant sedative, anticholinergic, and cardiovascular effects. This guide provides a comparative analysis of these side effects, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways to inform future drug development and research.
First-generation antihistamines, while effective in managing allergic reactions, are well-known for their broad side-effect profiles due to their ability to cross the blood-brain barrier and their non-selective binding to various receptors. Understanding the nuances of these side effects is crucial for the development of safer and more targeted antihistamine therapies.
Comparative Analysis of Side Effect Incidence
To facilitate a clear comparison, the following table summarizes the incidence and severity of key side effects associated with prominent first-generation antihistamines. The data is compiled from a combination of user-reported adverse events and findings from clinical studies.
| Side Effect Category | Antihistamine | Incidence/Severity | Key Findings |
| Sedation | Diphenhydramine | High (Drowsiness reported by 16.0% of users)[1] | Significantly impairs psychomotor performance and cognitive function.[2] |
| Chlorpheniramine | Moderate (Drowsiness reported by 20.4% of users)[1][3] | Less sedating than diphenhydramine.[4] Can cause next-day "hang-over" effects.[2] | |
| Promethazine | High (Drowsiness reported by 20.3% of users)[3] | Known for its strong sedative qualities.[2] | |
| Hydroxyzine | High | Subjective sleepiness correlates with brain H1 receptor occupancy.[5] | |
| Clemastine | High | Scored the highest for sleepiness on a Visual Analogue Scale (VAS) compared to other antihistamines.[6][7] | |
| Anticholinergic Effects | Diphenhydramine | High | Possesses potent anticholinergic activity, leading to dry mouth, blurred vision, urinary retention, and constipation.[8][9] |
| Chlorpheniramine | Moderate | Exhibits anticholinergic effects, but to a lesser extent than diphenhydramine.[4] | |
| Promethazine | High | Shows significant anticholinergic potency in both in vitro and in vivo models.[10][11] | |
| Cyproheptadine | Very High | Demonstrated the highest anticholinergic potency in a comparative study.[10][11] | |
| Cardiovascular Effects | Diphenhydramine | Moderate | Associated with QT interval prolongation and, in overdose, can lead to Torsades de Pointes (TdP).[4][8][12][13][14] The toxicity is dose-dependent.[4][12][13] |
| Hydroxyzine | Moderate | Can increase the risk of QT prolongation and TdP.[5] | |
| Promethazine | Low to Moderate | Potential for cardiovascular adverse effects, though less documented than diphenhydramine. | |
| Chlorpheniramine | Low | Can block the delayed rectifier potassium channel, potentially leading to QT prolongation.[8] |
Experimental Protocols
A variety of experimental models are employed to quantify the side effects of first-generation antihistamines. Below are detailed methodologies for key experiments.
Assessment of Sedative Effects using the Visual Analogue Scale (VAS)
The Visual Analogue Scale (VAS) is a subjective measurement tool used to quantify the degree of sleepiness experienced by a patient after taking an antihistamine.
Protocol:
-
Participants: A large cohort of patients receiving H1 antihistamines is recruited.
-
Questionnaire: A questionnaire is administered to the patients which includes a VAS for sleepiness. The VAS is a 100 mm horizontal line, with "Not sleepy at all" at one end (0 mm) and "Extremely sleepy" at the other end (100 mm).
-
Data Collection: Patients are asked to mark a point on the line that corresponds to their level of sleepiness at a specific time point after drug administration.
-
Quantification: The distance from the "Not sleepy at all" end to the patient's mark is measured in millimeters to give a numerical score for sleepiness.
-
Data Analysis: The VAS scores are then compared across different antihistamines to determine their relative sedative properties.[6][7]
In Vitro and In Vivo Assessment of Anticholinergic Activity
The anticholinergic potency of antihistamines can be determined through functional bioassays.
In Vitro Assay: Inhibition of Carbachol-Induced Contractions
-
Tissue Preparation: Trachealis muscle is isolated from a guinea pig.
-
Experimental Setup: The muscle is mounted in an organ bath containing a physiological salt solution and connected to a force transducer to measure contractions.
-
Procedure:
-
Carbachol, a cholinergic agonist, is added to the bath to induce muscle contraction.
-
Increasing concentrations of the antihistamine being tested are then added to the bath.
-
The ability of the antihistamine to inhibit the carbachol-induced contraction is measured.
-
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is calculated to determine the anticholinergic potency.[10][11]
In Vivo Bioassay: Systemic Hypotensive Responses
-
Animal Model: Anesthetized rats are used for this assay.
-
Procedure:
-
A bolus intravenous injection of acetylcholine is administered to induce a hypotensive response.
-
The antihistamine is then infused intravenously.
-
A subsequent bolus of acetylcholine is administered.
-
-
Data Analysis: The degree to which the antihistamine antagonizes the hypotensive effect of acetylcholine is measured to determine its in vivo anticholinergic activity.[10][11]
Radioreceptor Assay for Anticholinergic Activity
This assay quantifies the binding affinity of a drug to muscarinic receptors.
Protocol:
-
Sample Preparation: Plasma or other biological fluids from subjects who have taken the antihistamine are collected.
-
Receptor Source: A preparation of muscarinic receptors, typically from animal brain tissue, is used.
-
Radioligand: A radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is used.
-
Assay: The patient's sample is incubated with the receptor preparation and the radioligand. The antihistamine in the sample competes with the radioligand for binding to the muscarinic receptors.
-
Measurement: The amount of radioactivity bound to the receptors is measured using a liquid scintillation counter.
-
Data Analysis: The displacement of the radioligand by the drug is used to determine the anticholinergic activity in the sample, often expressed as atropine equivalents.[15][16][17]
Clinical Trial Design for Assessing Cardiac Safety
To evaluate the potential for QT interval prolongation, a dedicated clinical trial is conducted.
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study is typically employed.
-
Participants: Healthy volunteers are recruited for the study.
-
Treatment Arms:
-
Placebo
-
Therapeutic dose of the investigational antihistamine
-
Supratherapeutic (higher than recommended) dose of the investigational antihistamine
-
Positive control (a drug known to prolong the QT interval, e.g., moxifloxacin)
-
-
Data Collection: Electrocardiograms (ECGs) are recorded at multiple time points before and after drug administration.
-
Data Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment group. The primary endpoint is to determine if the upper bound of the 95% confidence interval for the mean difference in QTc between the antihistamine and placebo exceeds a prespecified threshold (typically 10 milliseconds).[18]
Signaling Pathways and Experimental Workflows
The side effects of first-generation antihistamines are a direct consequence of their interaction with various signaling pathways.
Histamine H1 Receptor Signaling Pathway
First-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the H1 receptor, preventing histamine-induced signaling. However, their ability to cross the blood-brain barrier and interact with central H1 receptors leads to sedation.
Caption: Histamine H1 receptor signaling cascade and the inhibitory action of first-generation antihistamines.
Muscarinic Receptor Signaling and Anticholinergic Effects
The anticholinergic side effects of first-generation antihistamines arise from their antagonism of muscarinic acetylcholine receptors, particularly the M1-M5 subtypes.
Caption: Muscarinic receptor signaling and the mechanism of anticholinergic side effects from first-generation antihistamines.
Experimental Workflow for Assessing Antihistamine Side Effects
A typical workflow for the preclinical and clinical assessment of antihistamine side effects involves a multi-stage process.
Caption: A generalized workflow for the evaluation of first-generation antihistamine side effects.
References
- 1. VAS for assessing the perception of antihistamines use in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Diphenhydramine and QT prolongation – A rare cardiac side effect of a drug used in common practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 6. Evaluation of efficacy and sedative profiles of H(1) antihistamines by large-scale surveillance using the visual analogue scale (VAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diphenhydramine and QT prolongation - A rare cardiac side effect of a drug used in common practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. researchgate.net [researchgate.net]
- 15. Radioreceptor assay of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Validating the In Vitro to In Vivo Correlation of Trimeprazine's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo pharmacological activities of trimeprazine. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of the correlation between trimeprazine's laboratory performance and its clinical and preclinical effects.
Overview of Trimeprazine's Mechanism of Action
Trimeprazine, also known as alimemazine, is a phenothiazine derivative with a multifaceted pharmacological profile.[1][2] Its primary therapeutic effects are attributed to its potent antagonism of several key receptors. In vitro studies have elucidated its high affinity for histamine H1 receptors, which underlies its antihistaminic and antipruritic properties.[3][4][5] Additionally, trimeprazine exhibits antagonist activity at muscarinic acetylcholine receptors, contributing to its anticholinergic effects, and at dopamine D2 receptors, which is associated with its antiemetic and sedative actions.[1] The drug also interacts with serotonin pathways, further contributing to its sedative properties.[1]
In Vitro Activity of Trimeprazine
The in vitro activity of trimeprazine has been characterized through various assays, providing quantitative measures of its receptor affinity and functional effects.
Table 1: In Vitro Receptor Binding and Functional Assays
| Parameter | Value | Assay Description | Reference |
| Histamine H1 Receptor Binding (Ki) | 0.72 nM | Radioligand binding assay | [3] |
| Muscarinic Acetylcholine Receptor Binding (Ki) | 38 nM | Radioligand binding assay | [3] |
| Anti-IgE-induced Histamine Release (IC50) | 19 nM | Inhibition of histamine release from isolated human lung fragments | [3] |
| Histamine Release Induction (RC50) | 1.03 µM | Induction of histamine release | [3] |
| SARS-CoV-2 Replication Inhibition (EC50) | 1.76 µM | Inhibition of viral replication in Vero E6 cells | [3] |
| Cytotoxicity (CC50) | 19.73 µM | Cytotoxicity in Vero E6 cells | [3] |
| Antibacterial Activity (MIC) | 10-100 µg/mL | Minimum inhibitory concentration against various Gram-positive and Gram-negative bacteria | [6] |
In Vivo Activity of Trimeprazine
In vivo studies in animal models and clinical applications have demonstrated the translation of trimeprazine's in vitro activities into therapeutic effects.
Table 2: In Vivo Efficacy of Trimeprazine
| Indication | Animal Model/Species | Dosage | Outcome | Reference |
| Antipruritic & Antitussive | Dogs | 5 mg trimeprazine with 2 mg prednisolone | Effective relief of itching and reduction of inflammation associated with skin disorders; effective in treating various cough conditions. | [7][8][9] |
| Antibacterial | Swiss Mice | 0.4 and 0.75 µg/gm body weight | Significant protection against challenge with a virulent strain of S. typhimurium 74. | [6] |
| Anaphylactic Microshock | Guinea Pig | 5 to 10 µg/kg | Protection against anaphylactic microshock, with effects comparable to or better than promethazine. | [10] |
Experimental Protocols
In Vitro Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of trimeprazine to specific receptors (e.g., histamine H1, muscarinic acetylcholine).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membrane homogenates with a specific radioligand (a radioactive molecule that binds to the receptor) at various concentrations.
-
In parallel, incubate the membranes and radioligand with increasing concentrations of trimeprazine.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound radioligand.
-
The Ki value is calculated from the IC50 value (concentration of trimeprazine that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
In Vivo Antibacterial Challenge Model
-
Objective: To evaluate the protective effect of trimeprazine against a bacterial infection in a living organism.
-
Methodology:
-
Use a standardized strain of mice (e.g., Swiss mice).
-
Challenge the mice with a lethal dose (e.g., 50LD50) of a virulent bacterial strain (e.g., S. typhimurium 74).
-
Administer trimeprazine at different concentrations to different groups of mice.
-
Include a control group that receives a placebo.
-
Monitor the survival rate of the mice in each group over a specified period.
-
Analyze the data statistically (e.g., using the chi-squared test) to determine the significance of the protective effect.[6]
-
Visualizing Pathways and Workflows
Signaling Pathway of Trimeprazine's Antihistaminic Action
Caption: Trimeprazine competitively antagonizes the histamine H1 receptor.
Experimental Workflow for In Vitro to In Vivo Correlation
Caption: General workflow for establishing an in vitro-in vivo correlation.
Correlation and Conclusion
The available data demonstrates a strong qualitative correlation between the in vitro and in vivo activities of trimeprazine. Its high in vitro affinity for the histamine H1 receptor translates directly to its observed in vivo efficacy as an antipruritic and anti-allergic agent.[3][8][10] Similarly, its antagonist effects on dopamine and serotonin receptors in vitro are consistent with its sedative and antiemetic properties observed in vivo.[1]
While a formal, quantitative In Vitro-In Vivo Correlation (IVIVC) for trimeprazine has not been extensively published, the collective evidence from disparate studies supports the predictive value of its in vitro pharmacological profile. The antibacterial activity observed in vitro also correlates with a protective effect in vivo, suggesting a broader spectrum of activity for this compound.[6]
For drug development professionals, the existing data provides a solid foundation for predicting the clinical effects of trimeprazine and its derivatives based on in vitro screening. Further studies establishing a quantitative IVIVC could enhance the efficiency of formulation development and regulatory processes.
References
- 1. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 2. Alimemazine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Studies on antimicrobial effect of the antihistaminic phenothiazine trimeprazine tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. Trimeprazine Tartrate - Prednisolone (Temaril-P) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. Trimeprazine Tartrate with Prednisolone | VCA Animal Hospitals [vcahospitals.com]
- 10. THE EFFECT OF SOME NEW ANTIHISTAMINES ON THE ANAPHYLACTIC MICROSHOCK OF THE GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimeprazine's Antiemetic Properties Against Standard Therapies
For Immediate Release
This guide provides a comprehensive benchmark of the antiemetic properties of trimeprazine against established standard-of-care drugs, including 5-HT3 receptor antagonists (ondansetron), dopamine D2 receptor antagonists (metoclopramide), and NK1 receptor antagonists (aprepitant). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data.
Executive Summary
Trimeprazine, a phenothiazine derivative, exhibits antiemetic effects primarily through its antagonism of dopamine D2 and histamine H1 receptors. While it has shown efficacy in specific contexts, its broader application as a primary antiemetic for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) is less established than modern standard therapies. Standard antiemetics like ondansetron, metoclopramide, and aprepitant have well-documented efficacy in these conditions, supported by extensive clinical trial data. This guide synthesizes available data to facilitate a comparative understanding of their performance.
Mechanism of Action
The emetic reflex is a complex process mediated by various neurotransmitter pathways. Trimeprazine and the standard antiemetics included in this comparison target different receptors within these pathways to exert their anti-nausea and anti-vomiting effects.
Trimeprazine , as a phenothiazine derivative, demonstrates a multi-receptor antagonist profile. Its antiemetic action is attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1] Additionally, its antihistaminic properties, through the antagonism of H1 receptors, may contribute to its effectiveness, particularly in motion sickness.[2][3]
Standard Antiemetic Drugs target more specific pathways:
-
Ondansetron , a 5-HT3 receptor antagonist, blocks serotonin receptors in the gastrointestinal tract and the CTZ. This makes it particularly effective against nausea and vomiting induced by chemotherapy and radiation, which cause a release of serotonin from enterochromaffin cells.[4][5]
-
Metoclopramide is a dopamine D2 receptor antagonist, similar to trimeprazine, and exerts its antiemetic effect by blocking these receptors in the CTZ.[6][7] At higher doses, it also exhibits weak 5-HT3 receptor antagonism.
-
Aprepitant , a neurokinin-1 (NK1) receptor antagonist, blocks the binding of substance P at NK1 receptors in the brainstem.[8][9] This mechanism is crucial for managing both acute and delayed CINV.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing trimeprazine with modern standard antiemetics for CINV and PONV are limited. The following tables summarize available efficacy data from separate studies. It is important to note that direct comparison between studies can be challenging due to variations in study design, patient populations, and emetic stimuli.
| Drug | Indication | Efficacy Endpoint | Result |
| Trimeprazine | Post-Nissen Fundoplication Retching (Pediatric) | Mean number of retching episodes per week | Reduced from 47.67 (placebo) to 10.42[1] |
| Ondansetron | Chemotherapy-Induced Vomiting | Complete Response (no emetic episodes) | 96.9% |
| Postoperative Nausea and Vomiting | Prevention of vomiting | 63% (8mg dose) vs 45% (placebo) | |
| Metoclopramide | Chemotherapy-Induced Vomiting | Complete Protection (no emesis) | 78% (with non-cisplatin chemotherapy)[10] |
| Postoperative Nausea and Vomiting | Incidence of vomiting | 4% (vs 20% with placebo)[4][5] | |
| Aprepitant | Chemotherapy-Induced Vomiting | Complete Response (no emesis) | ~70% (when added to standard therapy)[11] |
| Postoperative Vomiting | Incidence of vomiting on Day 1 | 9.7% (vs 21.9% with control)[8] |
Experimental Protocols
The evaluation of antiemetic drugs relies on established preclinical and clinical models that induce emesis. Key models cited in the literature include:
Cisplatin-Induced Emesis in Dogs
This model is a standard for evaluating antiemetic efficacy against chemotherapy-induced vomiting.
-
Animal Model: Beagle dogs are commonly used due to their predictable emetic response to cisplatin.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline observation period is established to ensure no spontaneous emesis.
-
The test antiemetic (e.g., trimeprazine or a standard drug) or a placebo is administered at a predetermined time before the emetic challenge.
-
Cisplatin is administered intravenously, typically at a dose of 3 mg/kg.
-
Animals are observed for a set period (e.g., 5-8 hours) for the latency to the first emetic event and the total number of emetic episodes (retching and vomiting).
-
-
Efficacy Measurement: The primary endpoints are the reduction in the number of emetic episodes and the increase in the latency to the first episode compared to the placebo group.
Apomorphine-Induced Emesis in Ferrets
This model is often used to assess the central antiemetic activity of drugs, as apomorphine is a potent dopamine agonist that directly stimulates the CTZ.
-
Animal Model: Ferrets are a preferred model for emesis studies due to their well-developed emetic reflex.
-
Procedure:
-
Ferrets are habituated to the experimental environment.
-
The test compound or placebo is administered.
-
After a specified pretreatment time, apomorphine is administered subcutaneously (e.g., 0.25 mg/kg).
-
The animals are observed for a defined period (e.g., 2 hours) for the number of retches and vomits.
-
-
Efficacy Measurement: Efficacy is determined by the percentage reduction in the number of emetic episodes compared to the control group.
Discussion and Conclusion
Trimeprazine, with its multi-receptor antagonist profile, demonstrates antiemetic properties. The available data, although limited in direct comparisons, suggests its potential utility in certain clinical scenarios, such as postoperative retching. However, for the primary indications of CINV and PONV, standard drugs like the 5-HT3 receptor antagonists and NK1 receptor antagonists have a more robust evidence base from large-scale clinical trials, demonstrating high rates of complete response.
Metoclopramide, sharing the D2 receptor antagonist mechanism with trimeprazine, is widely used, but newer agents are often preferred due to a better side-effect profile and, in some cases, superior efficacy.
Further head-to-head clinical trials would be necessary to definitively benchmark the antiemetic efficacy of trimeprazine against the current standards of care for CINV and PONV. Researchers and drug development professionals should consider the specific emetic stimulus and the desired patient population when selecting an antiemetic agent for investigation or clinical use.
References
- 1. academic-med-surg.scholasticahq.com [academic-med-surg.scholasticahq.com]
- 2. The effect of premedication on the incidence of postoperative vomiting in children after E.N.T. surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic-med-surg.scholasticahq.com [academic-med-surg.scholasticahq.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of metoclopramide, prochlorperazine and placebo in prevention of postoperative nausea and vomiting (PONV) following tonsillectomy in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ondansetron and prochlorperazine for the prevention of nausea and vomiting after adenotonsillectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs for preventing postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Effectiveness of alimemazine in controlling retching after Nissen fundoplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiemetics for chemotherapy-induced nausea and vomiting occurring despite prophylactic antiemetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Trimeprazine Maleate: A Review Across Laboratory Animal Models
A notable scarcity of publicly available, direct comparative pharmacokinetic data for trimeprazine maleate in different laboratory animal species presents a significant challenge for researchers. Much of the existing literature focuses on the clinical application of a combination product containing trimeprazine and prednisolone, primarily in dogs, with limited specific pharmacokinetic parameters reported for trimeprazine alone. This guide synthesizes the available information, highlights the data gaps, and provides a general framework for conducting future comparative pharmacokinetic studies.
Executive Summary of Pharmacokinetic Properties
While specific quantitative data is sparse, a general understanding of trimeprazine's pharmacokinetic profile can be inferred from its classification as a phenothiazine derivative and from limited studies. Following oral administration, trimeprazine is generally absorbed, with sedative effects typically observed within 1 to 2 hours in dogs.[1] The metabolism of trimeprazine, like other phenothiazines, is expected to be extensive, primarily occurring in the liver.
A study in children receiving an oral dose of 3 mg/kg reported a median maximal venous blood drug concentration between 1 and 2 hours after ingestion, with a half-life of 6.8 hours.[2] However, it is crucial to note that pharmacokinetic parameters can vary significantly across species due to differences in physiology and drug metabolism.[3]
Data Presentation: A Call for Further Research
A comprehensive, comparative table of key pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life) for this compound across different laboratory animal species cannot be constructed from the currently available public data. The table below is presented as a template to be populated as future research becomes available.
| Species | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| Rat | Data not available | ||||||
| Mouse | Data not available | ||||||
| Dog | Data not available | ||||||
| Rabbit | Data not available |
This significant data gap underscores the need for well-designed, head-to-head pharmacokinetic studies of this compound in various laboratory animal models to facilitate better interspecies extrapolation and support drug development efforts.
Experimental Protocols: A General Framework
For researchers planning to investigate the comparative pharmacokinetics of this compound, the following generalized experimental protocol can serve as a starting point.
Objective: To determine and compare the pharmacokinetic profiles of this compound in different laboratory animal species (e.g., rats, mice, dogs, rabbits) following a single oral dose.
Materials:
-
This compound (pharmaceutical grade)
-
Vehicle for drug administration (e.g., water, saline, or a suitable suspension vehicle)
-
Laboratory animals of specified species, age, and weight
-
Equipment for oral gavage and blood collection
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Animals are acclimated to the laboratory environment. Prior to dosing, animals are fasted overnight with free access to water.
-
Dose Preparation and Administration: A solution or suspension of this compound is prepared at a predetermined concentration. A single oral dose is administered to each animal via gavage.
-
Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein in rats/mice, cephalic vein in dogs/rabbits) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation and Storage: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalytical Method Validation: A sensitive and specific analytical method, typically LC-MS/MS, is developed and validated for the quantification of trimeprazine in plasma.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Mandatory Visualization: Experimental Workflow
Caption: Generalized workflow for a comparative pharmacokinetic study of this compound.
References
Assessing the Specificity of Trimeprazine Maleate for the H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trimeprazine, also known as alimemazine, is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is primarily recognized for its antagonism of the histamine H1 receptor, which underlies its therapeutic effects in the management of pruritus and urticaria. However, as with many first-generation antihistamines, the clinical profile of trimeprazine is characterized by a range of side effects, including sedation and dry mouth, suggesting activity at other receptor systems. This guide provides a comparative assessment of the specificity of trimeprazine maleate for the H1 receptor, supported by available experimental data, to aid researchers and drug development professionals in understanding its broader pharmacological profile.
Comparative Binding Affinity of this compound
To quantitatively assess the specificity of a compound, its binding affinity for the intended target is compared with its affinity for other potential off-target receptors. The dissociation constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Selectivity (fold) vs. H1 | Reference |
| Histamine H1 | [3H]mepyramine | Bovine | Radioligand Binding | 0.72 | - | [1] |
| Muscarinic Acetylcholine | [3H]quinuclidinyl benzilate | Bovine | Radioligand Binding | 38 | 52.8 | [1] |
Data Interpretation:
The available data demonstrates that trimeprazine exhibits high affinity for the histamine H1 receptor, with a Ki value in the sub-nanomolar range.[1] Its affinity for muscarinic acetylcholine receptors is approximately 53-fold lower, indicating a degree of selectivity for the H1 receptor over muscarinic receptors.[1]
Experimental Protocols
The following are detailed methodologies for the key experimental assays used to determine the binding affinity of trimeprazine.
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a test compound (trimeprazine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind specifically to the receptor.
Materials:
-
Receptor Source: Membrane preparations from cells recombinantly expressing the histamine H1 receptor or from tissues known to have a high density of H1 receptors (e.g., bovine brain).
-
Radioligand: [3H]mepyramine, a high-affinity H1 receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand ([3H]mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (trimeprazine).
-
Equilibrium: The incubation is allowed to proceed for a sufficient time to reach binding equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events mediate the various physiological effects associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.
Conclusion
This compound is a potent antagonist of the histamine H1 receptor. The available binding data indicates a significant degree of selectivity for the H1 receptor over muscarinic acetylcholine receptors. However, a comprehensive assessment of its specificity is limited by the lack of publicly available quantitative data for its binding to other histamine receptor subtypes and a broader panel of off-target receptors, particularly those in the adrenergic, serotonergic, and dopaminergic families. Given its classification as a first-generation antihistamine and its phenothiazine chemical structure, off-target activities are likely and may contribute to its side-effect profile. Further comprehensive in vitro pharmacological profiling would be invaluable for a more complete understanding of the molecular mechanisms underlying the therapeutic and adverse effects of trimeprazine.
References
Trimeprazine: A Comparative Literature Review of its Therapeutic Applications
A comprehensive analysis of the phenothiazine derivative, trimeprazine, reveals its established role in pediatric premedication and its therapeutic potential in pruritus and anxiety. This review synthesizes experimental data from comparative clinical trials to objectively evaluate its performance against alternative treatments.
Trimeprazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties, has been utilized in clinical practice for various therapeutic purposes. Its primary mechanism of action involves the competitive antagonism of histamine H1 receptors. Additionally, it exhibits antagonist activity at dopamine D2 and muscarinic acetylcholine M1 receptors, contributing to its diverse pharmacological effects. This review provides a detailed comparison of trimeprazine with other therapeutic agents, summarizes quantitative data from clinical studies, outlines experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Therapeutic Applications and Comparative Efficacy
Pediatric Premedication
Trimeprazine has been extensively studied as a premedicant in children to reduce anxiety and facilitate the induction of anesthesia.
Comparison with Placebo and Other Sedatives:
Multiple double-blind, randomized controlled trials have demonstrated the superiority of trimeprazine over placebo in providing satisfactory sedation in children preoperatively. When compared with other active medications, the results are more varied.
A study comparing trimeprazine (3 mg/kg) with lorazepam (0.05 mg/kg) in 199 children found that while lorazepam was more palatable and resulted in a more cheerful demeanor, it offered no significant overall advantage before surgery.[1] Post-operatively, restlessness and vomiting were more frequent with lorazepam.[1]
Another comparative trial involving 85 children assessed trimeprazine, temazepam, and a placebo. Trimeprazine was found to cause significantly more sedation upon arrival in the anesthetic room compared to temazepam and placebo (P < 0.02).[2] However, this was associated with a significantly longer recovery time (P < 0.012).[2]
In a study with 100 children, lorazepam was compared with diazepam, trimeprazine, and a placebo. All active treatments were deemed satisfactory premedicants, with lorazepam inducing the most sedation immediately after surgery.[3]
A larger study of 220 children undergoing tonsillectomy compared different doses of temazepam elixir with trimeprazine syrup (3 mg/kg). No statistically significant difference was found in the efficacy of the treatments.[4] However, temazepam was associated with more postoperative restlessness (P < 0.0001).[4]
Table 1: Comparison of Trimeprazine with other Premedicants in Children
| Comparator | Dosage | Key Efficacy Findings | Key Adverse Findings |
| Placebo | - | Trimeprazine provides superior sedation.[2] | - |
| Lorazepam | 0.05 mg/kg | No significant overall advantage for lorazepam pre-surgery.[1] | More restlessness and vomiting with lorazepam post-surgery.[1] |
| Temazepam | 0.5, 1.0, 1.5 mg/kg | Trimeprazine caused more initial sedation.[2] No significant difference in overall efficacy.[4] | Longer recovery time with trimeprazine.[2] More postoperative restlessness with temazepam.[4] |
| Diazepam | - | All drugs were satisfactory premedicants.[3] | - |
Pruritus
Trimeprazine's antihistaminic properties make it a therapeutic option for the management of pruritus (itching) associated with various dermatological conditions.
A controlled trial in adults demonstrated that trimeprazine was more effective than a placebo in relieving itching, with a particularly good response in patients with atopic dermatitis and neurodermatitis. Another uncontrolled trial in children with infantile eczema and juvenile atopic dermatitis showed that a syrup formulation of trimeprazine was beneficial for the majority of patients.
Anxiety
While not a first-line treatment, the sedative effects of trimeprazine have led to its consideration for the management of anxiety. However, robust, large-scale comparative clinical trials in adults with anxiety disorders are lacking in the current literature. Most of the available information is from reviews of older medications or studies where anxiety is a secondary outcome.
Experimental Protocols
Pediatric Premedication Studies
General Design: The majority of the cited studies on pediatric premedication employed a randomized, double-blind, placebo-controlled, or active-comparator design.
Patient Population: Children, typically ranging in age from 2 to 13 years, scheduled for elective surgery (e.g., tonsillectomy, adenoidectomy).
Intervention:
-
Trimeprazine: Administered orally as a syrup or elixir, with doses typically ranging from 2 mg/kg to 4 mg/kg.
-
Comparators: Lorazepam (0.05 mg/kg), Temazepam (0.5-1.5 mg/kg), Diazepam, and Placebo administered orally.
Outcome Measures:
-
Sedation Level: Assessed at various time points (e.g., in the ward, on arrival at the operating theater) using validated scoring systems such as the Ramsay Sedation Scale or other observational scales. The Pediatric Sedation State Scale (PSSS) is a validated 6-point scale to measure the effectiveness and quality of procedural sedation in children.[6][7]
-
Anxiety: Evaluated using scales that measure the child's emotional state and cooperation during separation from parents and induction of anesthesia.
-
Recovery Time: Time taken for the child to be fully awake and oriented after the procedure.
-
Adverse Effects: Incidence of postoperative nausea, vomiting, restlessness, and other side effects were recorded.
Statistical Analysis: Statistical tests such as chi-squared tests and t-tests were used to compare the outcomes between the different treatment groups, with a p-value of < 0.05 typically considered statistically significant.
Signaling Pathways
Trimeprazine's therapeutic effects are mediated through its interaction with multiple receptor systems. The following diagrams, generated using the DOT language, illustrate the key signaling pathways antagonized by trimeprazine.
Histamine H1 Receptor Antagonism
Trimeprazine acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[8][9] Antagonism of this receptor inhibits the downstream signaling cascade, leading to a reduction in allergic and inflammatory responses, as well as sedation.
Caption: Antagonism of the Histamine H1 receptor by trimeprazine, inhibiting the Gq-PLC pathway.
Dopamine D2 Receptor Antagonism
Trimeprazine also acts as an antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR. This action contributes to its sedative and antiemetic effects. Blockade of D2 receptors inhibits the downstream pathway that leads to a decrease in cyclic AMP (cAMP) levels.
Caption: Antagonism of the Dopamine D2 receptor by trimeprazine, leading to the inhibition of adenylyl cyclase.
Muscarinic Acetylcholine M1 Receptor Antagonism
Trimeprazine's anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors, including the M1 subtype. The M1 receptor is coupled to the Gq/11 protein, and its blockade by trimeprazine inhibits the same downstream signaling pathway as the histamine H1 receptor, contributing to side effects such as dry mouth and blurred vision.
Caption: Antagonism of the Muscarinic M1 receptor by trimeprazine, inhibiting the Gq-PLC pathway.
Conclusion
Trimeprazine is an effective and well-established option for pediatric premedication, demonstrating comparable efficacy to other commonly used sedatives, although with a potentially longer recovery time. Its utility in the treatment of pruritus is supported by older clinical data, but more contemporary, large-scale comparative studies are needed to solidify its place in modern dermatological practice. The application of trimeprazine for anxiety disorders in adults is not well-supported by current evidence and requires further investigation through rigorous clinical trials. The multifaceted mechanism of action of trimeprazine, involving antagonism of histamine, dopamine, and muscarinic receptors, accounts for both its therapeutic benefits and its side effect profile. Future research should focus on well-designed, head-to-head comparative trials to better define the role of trimeprazine in the therapeutic armamentarium for pruritus and anxiety in adult populations.
References
- 1. Comparative study of lorazepam and trimeprazine for oral premedication in paediatric anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temazepam and trimeprazine compared with placebo as premedication in children. An investigation extended into the first 2 weeks at home - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorazepam in children. A double-blind trial comparing lorazepam, diazepam, trimeprazine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of temazepam elixir and trimeprazine syrup as oral premedication in children undergoing tonsillectomy and associated procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled trials of two oral antipruritic drugs, trimeprazine and methdilazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the Pediatric Sedation State Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. proteopedia.org [proteopedia.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Trimeprazine Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Trimeprazine maleate, including detailed personal protective equipment (PPE) requirements, procedural guidance, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance, and it is crucial to understand its potential risks before handling. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Hazard Statement |
| Acute Oral Toxicity | H301: Toxic if swallowed[1][2] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin[1] |
| Serious Eye Damage | H318: Causes serious eye damage[1][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][3] |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects[1][3] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[4][2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin | Chemical-resistant gloves (inspect before use) and fire/flame resistant, impervious clothing. A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4][5] | Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[4] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is essential to ensure safety.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[4]
-
Ensure that appropriate exhaust ventilation is available where dust may be formed.[2]
-
An emergency eyewash station and safety shower must be readily accessible.
-
Restrict access to the handling area to authorized personnel only.[5]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.[4][5]
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid all contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition.[4]
3. After Handling:
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][1]
-
Immediately remove any clothing that becomes contaminated.[1]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Emergency Protocols
Spill Management:
-
Evacuate non-essential personnel from the spill area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, contain the spill to prevent further spread.[4]
-
For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[2]
-
Clean the spill area thoroughly.
-
Do not let the chemical enter drains or sewer systems.[4]
First Aid Measures: The following table summarizes the immediate first-aid procedures in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions by contracting a licensed professional waste disposal company.[2] Methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] Do not dispose of with household garbage or allow it to reach the sewage system.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4] Combustible packaging materials may be incinerated.[4]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
